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  • Product: Isolupalbigenin
  • CAS: 162616-70-8

Core Science & Biosynthesis

Foundational

Isolupalbigenin: A Comprehensive Physicochemical Profile for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Isolupalbigenin is a naturally occurring prenylated isoflavone that has garnered significant interest within the sc...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isolupalbigenin is a naturally occurring prenylated isoflavone that has garnered significant interest within the scientific community.[1][2] Found in plants such as Ardisia paniculata and Erythrina vogelii, this compound belongs to the larger class of flavonoids, which are well-regarded for their diverse biological activities.[1] Preliminary research has indicated that Isolupalbigenin exhibits promising cytotoxic effects against cancer cell lines, antibacterial properties, and the ability to inhibit nitric oxide (NO) production, suggesting its potential as a lead compound in drug discovery and development.[3][4] This technical guide provides a detailed overview of the physicochemical properties of Isolupalbigenin, standardized experimental protocols for their determination, and visualizations of workflows relevant to its biological evaluation.

Physicochemical Properties of Isolupalbigenin

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical parameters for Isolupalbigenin are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₂₅H₂₆O₅[1][2][3][4][5]
Molecular Weight 406.47 g/mol [4][5]
IUPAC Name 5,7-dihydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)chromen-4-one[1]
Physical Description Powder[3]
Boiling Point 621.5 ± 55.0 °C (Predicted)[6]
Density 1.246 ± 0.06 g/cm³ (Predicted)[6]
pKa (Strongest Acidic) 6.38 (Predicted)[7]
logP 5.06 (Predicted)[7]
Water Solubility 0.0028 g/L (Predicted)[7]
Solubility in Solvents Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]
Hydrogen Bond Donor Count 3[7]
Hydrogen Bond Acceptor Count 5[7]
Rotatable Bond Count 6[7]
Polar Surface Area 86.99 Ų[7]

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties of flavonoids like Isolupalbigenin.

Determination of Melting Point (Capillary Method)

The melting point is a crucial indicator of a compound's purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)[4]

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the Isolupalbigenin sample is completely dry and finely powdered. Use a mortar and pestle to gently grind the crystalline sample.

  • Capillary Tube Loading: Push the open end of a capillary tube into the powdered sample. A small amount of the compound will enter the tube.

  • Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the powder into the bottom. The packed sample height should be 2-3 mm.

  • Measurement: a. Place the loaded capillary tube into the heating block of the melting point apparatus. b. For an unknown compound, a rapid initial heating can be performed to determine an approximate melting range. c. For a more precise measurement, heat the block rapidly to about 15-20°C below the expected melting point. d. Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium. e. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has turned into a clear liquid (completion of melting). This range is the melting point.[2][4][8]

  • Purity Assessment: A sharp melting point range (0.5-1.0°C) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.[2][4]

Determination of Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Apparatus:

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of Isolupalbigenin to a vial containing a known volume of the solvent of interest (e.g., water, ethanol, DMSO). The excess solid should be visible. b. Seal the vials tightly to prevent solvent evaporation.

  • Equilibration: Place the vials in a constant temperature shaker or water bath set to a specific temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at high speed to ensure complete separation of the solid from the supernatant.

  • Quantification: a. Carefully withdraw an aliquot of the clear supernatant. b. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method. c. Analyze the concentration of Isolupalbigenin in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation: Calculate the original concentration in the supernatant, which represents the solubility of Isolupalbigenin in that solvent at the specified temperature.

Determination of Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Apparatus:

  • Separatory funnels or vials

  • pH meter

  • Shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • 1-Octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4)

Procedure:

  • Solvent Saturation: Pre-saturate the 1-octanol with water and the water with 1-octanol by mixing them and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of Isolupalbigenin in one of the phases (typically the one in which it is more soluble).

  • Partitioning: a. Add a known volume of the pre-saturated aqueous phase and the pre-saturated octanol phase to a separatory funnel or vial. b. Add a small volume of the Isolupalbigenin stock solution. c. Shake the mixture vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning between the two phases.

  • Phase Separation: Allow the mixture to stand until the two phases have clearly separated. Centrifugation can be used to accelerate this process.

  • Quantification: a. Carefully sample both the aqueous and the octanol phases. b. Determine the concentration of Isolupalbigenin in each phase using a suitable analytical method like HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[9]

Biological Activity Workflows

The following diagrams illustrate standardized workflows for evaluating the biological activities of Isolupalbigenin.

experimental_workflow_antibacterial cluster_mic Minimum Inhibitory Concentration (MIC) Determination cluster_mbc Minimum Bactericidal Concentration (MBC) Determination prep_dilutions Prepare 2-fold serial dilutions of Isolupalbigenin in broth inoculate Inoculate dilutions with bacteria prep_dilutions->inoculate prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate incubate_mic Incubate at 37°C for 18-24 hours inoculate->incubate_mic read_mic Observe for turbidity. MIC = lowest concentration with no visible growth incubate_mic->read_mic plate_wells Plate aliquots from clear wells (MIC and higher concentrations) onto agar plates read_mic->plate_wells Proceed with non-turbid wells incubate_mbc Incubate plates at 37°C for 24 hours plate_wells->incubate_mbc read_mbc Count colonies. MBC = lowest concentration that kills ≥99.9% of inoculum incubate_mbc->read_mbc

Caption: Workflow for Determining Antibacterial Activity (MIC & MBC).

antiproliferative_assay_workflow seed_cells Seed cancer cells (e.g., HL-60) in a 96-well plate incubate_attach Incubate for 24 hours to allow cell attachment seed_cells->incubate_attach add_compound Add serial dilutions of Isolupalbigenin to wells incubate_attach->add_compound incubate_treat Incubate for a defined period (e.g., 48 or 72 hours) add_compound->incubate_treat add_reagent Add viability reagent (e.g., MTT, PrestoBlue) incubate_treat->add_reagent incubate_reagent Incubate for 1-4 hours add_reagent->incubate_reagent measure_signal Measure absorbance or fluorescence with a plate reader incubate_reagent->measure_signal calculate_ic50 Calculate IC50 value: concentration that inhibits 50% of cell proliferation measure_signal->calculate_ic50

Caption: Workflow for Assessing Anti-proliferative Activity (IC50).

no_inhibition_pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB Activates iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene Induces iNOS_protein iNOS Protein (Inducible Nitric Oxide Synthase) iNOS_gene->iNOS_protein Translates to NO_production Nitric Oxide (NO) Production iNOS_protein->NO_production Catalyzes Inflammation Inflammatory Response NO_production->Inflammation Isolupalbigenin Isolupalbigenin Isolupalbigenin->iNOS_protein Inhibits

Caption: Postulated Mechanism of NO Production Inhibition.

References

Exploratory

Isolupalbigenin: A Comprehensive Technical Guide to its Natural Source, Isolation from Erythrina subumbrans, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of isolupalbigenin, a prenylated flavonoid with significant therapeutic potential. The document details i...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of isolupalbigenin, a prenylated flavonoid with significant therapeutic potential. The document details its primary natural source, Erythrina subumbrans, and presents a comprehensive, step-by-step protocol for its extraction and isolation. Furthermore, this guide summarizes the current understanding of its cytotoxic activity, including its interaction with key cellular targets and associated signaling pathways. All quantitative data are presented in structured tables for clarity and comparative analysis, and key experimental workflows and biological pathways are visualized using diagrams.

Natural Source and Significance

Isolupalbigenin is a naturally occurring flavonoid that has been identified in various plant species, with a notable presence in the genus Erythrina. Erythrina subumbrans, a medicinal plant found in regions of sub-Saharan Africa and the Western Ghats of India, has been identified as a significant source of this compound.[1] Traditionally, various parts of E. subumbrans have been used in folk medicine to treat a range of ailments, including microbial infections, inflammation, and cancer.[1] Modern phytochemical investigations have revealed that the therapeutic properties of this plant can be attributed to its rich composition of bioactive molecules, including a variety of flavonoids and alkaloids. Isolupalbigenin, in particular, has garnered scientific interest due to its demonstrated cytotoxic activities against several cancer cell lines, including lung, colorectal, leukemia, and notably, breast cancer.[1]

Isolation of Isolupalbigenin from Erythrina subumbrans

The isolation of isolupalbigenin from the stem bark of Erythrina subumbrans is a multi-step process involving extraction, solvent partitioning, and chromatographic purification. The following protocol is a detailed methodology based on established scientific literature.

Experimental Protocol: Extraction and Isolation

2.1.1. Plant Material Preparation: The stem bark of Erythrina subumbrans is collected and air-dried. The dried bark is then ground into a fine powder to increase the surface area for efficient solvent extraction.

2.1.2. Extraction: The powdered stem bark (e.g., 3.0 kg) is subjected to extraction with methanol at room temperature. This process is typically carried out over several days with periodic agitation to ensure thorough extraction of the plant's chemical constituents. The methanolic extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.

2.1.3. Solvent Partitioning: The concentrated methanol extract (e.g., 152.56 g) is suspended in water and sequentially partitioned with solvents of increasing polarity. This fractionation separates compounds based on their solubility.

  • n-Hexane Partitioning: The extract is first partitioned with n-hexane to remove nonpolar compounds such as fats and waxes.

  • Ethyl Acetate Partitioning: The aqueous layer is subsequently partitioned with ethyl acetate (EtOAc). Isolupalbigenin, being a moderately polar flavonoid, will preferentially move into the EtOAc layer. The EtOAc fraction is then collected and concentrated under reduced pressure.

2.1.4. Column Chromatography: The resulting EtOAc extract (e.g., 10.21 g) is subjected to column chromatography for the separation and purification of its components.

  • Stationary Phase: Silica gel is used as the stationary phase.

  • Mobile Phase: A gradient solvent system of n-hexane-EtOAc-Methanol (MeOH) is employed, with a gradually increasing proportion of the polar solvent (EtOAc and then MeOH). This gradient elution allows for the separation of compounds with varying polarities.

  • Fraction Collection: The eluate is collected in numerous small fractions. These fractions are then analyzed by Thin Layer Chromatography (TLC) to identify those containing the compound of interest. Fractions with similar TLC profiles are pooled together. This process typically yields multiple combined fractions (e.g., ten fractions labeled A–J).

2.1.5. Purification of Isolupalbigenin: Further purification of the fractions containing isolupalbigenin is achieved through repeated column chromatography, potentially using different solvent systems or stationary phases, or through other techniques like preparative HPLC, until a pure compound is obtained.

Quantitative Data: Extraction and Yield

The following table summarizes the quantitative data from a representative isolation of isolupalbigenin from Erythrina subumbrans.

ParameterValueReference
Starting Plant Material (Dried Stem Bark)3.0 kg[1]
Crude Methanol Extract152.56 g[1]
Ethyl Acetate (EtOAc) Extract10.21 g[1]

Note: The final yield of pure isolupalbigenin is not explicitly stated in the referenced literature but is obtained from the 10.21 g of the EtOAc extract after chromatographic purification.

Characterization of Isolupalbigenin

The structural elucidation of the isolated compound as isolupalbigenin is confirmed through various spectroscopic techniques.

Spectroscopic Data

While a complete, unified dataset is not available in a single source, the following represents typical spectroscopic data for flavonoids of this class:

  • ¹H-NMR and ¹³C-NMR: Nuclear Magnetic Resonance spectroscopy is used to determine the carbon-hydrogen framework of the molecule. The chemical shifts (δ) and coupling constants (J) of the protons and carbons provide detailed information about the structure, including the placement of the prenyl group and the hydroxylation pattern of the flavonoid core.

  • Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the molecular formula.

Biological Activity: Cytotoxicity and Proposed Mechanism of Action

Isolupalbigenin has demonstrated significant cytotoxic activity against a panel of human cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

The following table presents the half-maximal inhibitory concentration (IC₅₀) values of isolupalbigenin against various cancer cell lines.

Cell LineCancer TypeIC₅₀ (µg/mL)IC₅₀ (µM)Reference
MCF-7Breast Cancer31.62 ± 2.8677.79 ± 7.04[1]
T47DBreast Cancer54.17 ± 2.69133.27 ± 6.62[1]
HeLaCervical Cancer122.16 ± 5.17300.53 ± 12.72[1]

Isolupalbigenin showed no significant toxicity against the normal human Vero cell line.[1]

Proposed Signaling Pathway for Cytotoxicity

The cytotoxic effect of isolupalbigenin in breast cancer cells, particularly the estrogen receptor-positive (ERα+) MCF-7 cell line, is believed to be mediated through its interaction with the estrogen receptor alpha (ERα).[1] Molecular docking studies suggest that isolupalbigenin can bind to ERα.[1] In ERα+ breast cancers, the binding of a ligand to ERα can modulate its activity as a transcription factor, influencing the expression of genes involved in cell proliferation, survival, and apoptosis.

The proposed signaling pathway for isolupalbigenin-induced cytotoxicity in ERα+ breast cancer cells involves the following steps:

  • Binding to ERα: Isolupalbigenin enters the cell and binds to the estrogen receptor alpha.

  • Modulation of ERα Activity: This binding likely alters the conformation of ERα, modulating its ability to regulate gene expression.

  • Downregulation of Anti-Apoptotic Proteins: The altered ERα activity may lead to the downregulation of anti-apoptotic proteins such as Bcl-2.

  • Upregulation of Pro-Apoptotic Proteins: Concurrently, there may be an upregulation of pro-apoptotic proteins like Bax.

  • Caspase Activation: The shift in the balance of pro- and anti-apoptotic proteins can lead to the activation of the caspase cascade, a family of proteases that execute apoptosis.

  • Apoptosis: The activation of caspases results in the cleavage of key cellular substrates, leading to the characteristic morphological and biochemical changes of programmed cell death (apoptosis).

Visualizations

Experimental Workflow

experimental_workflow start Start: Erythrina subumbrans Stem Bark powder Grinding to Fine Powder start->powder extraction Methanol Extraction at Room Temperature powder->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 crude_extract Crude Methanol Extract concentration1->crude_extract partitioning Solvent Partitioning (n-Hexane & EtOAc) crude_extract->partitioning et_oac_fraction Ethyl Acetate (EtOAc) Fraction partitioning->et_oac_fraction concentration2 Concentration et_oac_fraction->concentration2 column_chromatography Silica Gel Column Chromatography (n-Hexane-EtOAc-MeOH Gradient) concentration2->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection purification Repeated Chromatography / Preparative HPLC fraction_collection->purification isolupalbigenin Pure Isolupalbigenin purification->isolupalbigenin signaling_pathway isolupalbigenin Isolupalbigenin er_alpha Estrogen Receptor α (ERα) isolupalbigenin->er_alpha Binds to bcl2 Bcl-2 (Anti-apoptotic) er_alpha->bcl2 Downregulates bax Bax (Pro-apoptotic) er_alpha->bax Upregulates caspases Caspase Cascade bcl2->caspases bax->caspases apoptosis Apoptosis (Cell Death) caspases->apoptosis

References

Foundational

A Technical Guide to the Chemical Synthesis of Isolupalbigenin from Genistein

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following guide details a proposed synthetic pathway for isolupalbigenin starting from genistein. This route is based on established chemica...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide details a proposed synthetic pathway for isolupalbigenin starting from genistein. This route is based on established chemical principles for the synthesis of related prenylated isoflavones. The definitive experimental protocol from the primary literature, "Total synthesis and antibacterial evaluation of lupalbigenin and isolupalbigenin," could not be accessed. Therefore, the following procedures should be considered illustrative and may require optimization.

Introduction

Isolupalbigenin, a prenylated isoflavone, has garnered interest within the scientific community for its potential therapeutic properties, including cytotoxic activity against various cancer cell lines. Its structural similarity to genistein, a well-studied isoflavone, makes the latter an attractive starting material for its chemical synthesis. This guide provides a comprehensive overview of a proposed synthetic route for isolupalbigenin from genistein, including detailed experimental protocols, quantitative data, and visualizations of the chemical workflow and a putative biological signaling pathway.

Proposed Chemical Synthesis of Isolupalbigenin from Genistein

The proposed synthesis involves a multi-step process commencing with the protection of the hydroxyl groups of genistein, followed by a strategic O-prenylation and a subsequent Claisen rearrangement to introduce the prenyl groups onto the isoflavone scaffold at the C6 and C3' positions. The final step involves the deprotection of the hydroxyl groups to yield the target molecule, isolupalbigenin.

Overall Synthetic Workflow

G cluster_0 Synthesis of Isolupalbigenin from Genistein genistein Genistein step1 Protection of -OH groups (e.g., Benzylation) genistein->step1 protected_genistein Protected Genistein step1->protected_genistein step2 O-Prenylation (Prenyl Bromide, Base) protected_genistein->step2 prenylated_intermediate O-Prenylated Intermediate step2->prenylated_intermediate step3 Claisen Rearrangement (Thermal) prenylated_intermediate->step3 diprenylated_intermediate Protected 6,3'-Diprenylgenistein step3->diprenylated_intermediate step4 Deprotection (e.g., Hydrogenolysis) diprenylated_intermediate->step4 isolupalbigenin Isolupalbigenin step4->isolupalbigenin

Caption: Proposed synthetic workflow for isolupalbigenin from genistein.

Detailed Experimental Protocols

Step 1: Protection of Genistein

  • Dissolution: Dissolve genistein (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Base: Add potassium carbonate (K₂CO₃, 3 equivalents) to the solution.

  • Addition of Protecting Agent: Add benzyl bromide (3 equivalents) dropwise to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at 80°C for 12 hours under an inert atmosphere (e.g., argon or nitrogen).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the protected genistein.

Step 2: O-Prenylation

  • Dissolution: Dissolve the protected genistein (1 equivalent) in anhydrous acetone.

  • Addition of Base: Add potassium carbonate (K₂CO₃, 2.2 equivalents).

  • Addition of Prenylating Agent: Add prenyl bromide (2.2 equivalents) to the mixture.

  • Reaction: Reflux the reaction mixture for 24 hours.

  • Work-up: Filter the mixture and evaporate the solvent. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the residue by column chromatography to yield the O-prenylated intermediate.

Step 3: Claisen Rearrangement

  • Reaction Setup: Heat the O-prenylated intermediate neat (without solvent) under a vacuum at 180-200°C for 3 hours.

  • Purification: After cooling, purify the resulting mixture directly by column chromatography on silica gel to isolate the protected 6,3'-diprenylgenistein.

Step 4: Deprotection

  • Dissolution: Dissolve the protected 6,3'-diprenylgenistein (1 equivalent) in a mixture of ethyl acetate and ethanol.

  • Addition of Catalyst: Add 10% Palladium on carbon (Pd/C) to the solution.

  • Reaction: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 12 hours.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain isolupalbigenin.

Quantitative Data

Table 1: Physicochemical and Spectroscopic Data of Isolupalbigenin
ParameterValue
Molecular Formula C₂₅H₂₆O₅
Molecular Weight 406.47 g/mol
¹H-NMR (CDCl₃, ppm) Data not available in search results. Requires experimental determination or sourcing from alternative literature.
¹³C-NMR (CDCl₃, ppm) Data not available in search results. Requires experimental determination or sourcing from alternative literature.
High-Resolution MS Data not available in search results. Requires experimental determination or sourcing from alternative literature.
Table 2: Biological Activity of Isolupalbigenin
Cell LineAssayIC₅₀ (µg/mL)IC₅₀ (µM)
MCF-7 (Breast Cancer) Cytotoxicity (MTT)31.62 ± 2.8677.79 ± 7.04
T47D (Breast Cancer) Cytotoxicity (MTT)54.17 ± 2.69133.27 ± 6.62
HeLa (Cervical Cancer) Cytotoxicity (MTT)122.16 ± 5.17300.53 ± 12.72

Putative Biological Signaling Pathway

Isolupalbigenin has been shown to exhibit cytotoxic effects against estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7. This suggests a potential interaction with the estrogen receptor signaling pathway. A plausible mechanism of action involves the binding of isolupalbigenin to the estrogen receptor alpha (ERα), which may lead to the modulation of downstream gene expression, ultimately resulting in cell cycle arrest and apoptosis.

G cluster_0 Putative Signaling Pathway of Isolupalbigenin in ER+ Breast Cancer Cells Isolupalbigenin Isolupalbigenin ERa Estrogen Receptor α (ERα) Isolupalbigenin->ERa Binds to ERE Estrogen Response Element (in DNA) ERa->ERE Translocates to nucleus and binds to ERE Transcription Modulation of Gene Transcription ERE->Transcription CellCycle Cell Cycle Arrest Transcription->CellCycle Apoptosis Apoptosis Transcription->Apoptosis

Exploratory

Authored for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Anti-proliferative and Cytotoxic Effects of Isolupalbigenin Introduction Isolupalbigenin, a flavonoid compound isolated from the stem bark of Erythrina subumbrans, has emerged as a mole...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Anti-proliferative and Cytotoxic Effects of Isolupalbigenin

Introduction

Isolupalbigenin, a flavonoid compound isolated from the stem bark of Erythrina subumbrans, has emerged as a molecule of interest in oncology research.[1][2] Flavonoids, a broad class of plant secondary metabolites, are well-documented for their diverse biological activities, including anti-proliferative and cytotoxic effects against various cancer cell lines.[2] This technical guide provides a comprehensive overview of the current scientific data on Isolupalbigenin, focusing on its efficacy, mechanism of action, and the experimental methodologies used for its evaluation. The information is curated to support further investigation and potential development of Isolupalbigenin as a therapeutic agent.

Quantitative Data Summary: Cytotoxic Efficacy

The primary measure of a compound's cytotoxic potential is its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. The cytotoxic activity of Isolupalbigenin has been evaluated against several human cancer cell lines and a normal cell line to determine its potency and selectivity.

Table 1: IC₅₀ Values of Isolupalbigenin and Doxorubicin (Positive Control) against Various Cell Lines. [2]

CompoundCell LineCell TypeIC₅₀ (µg/mL)IC₅₀ (µM)
Isolupalbigenin MCF-7Breast Cancer31.62 ± 2.8677.79 ± 7.04
T47DBreast Cancer54.17 ± 2.69133.27 ± 6.62
HeLaCervical Cancer122.16 ± 5.17300.53 ± 12.72
VeroNormal Kidney165.00 ± 11.81405.92 ± 29.05
Doxorubicin MCF-7Breast Cancer19.40 ± 1.6735.59 ± 3.08
T47DBreast Cancer0.17 ± 0.030.31 ± 0.06
HeLaCervical Cancer3.38 ± 0.086.22 ± 0.14
VeroNormal Kidney55.35 ± 3.02101.83 ± 5.56

Data presented as mean ± standard deviation.

The data indicates that Isolupalbigenin exhibits the highest cytotoxic activity against the MCF-7 breast cancer cell line.[2] Importantly, it shows significantly lower toxicity against the normal Vero cell line, suggesting a degree of selectivity for cancer cells.[1][2]

Experimental Protocols and Methodologies

The following sections detail the key experimental protocols employed in the study of Isolupalbigenin. A generalized workflow is presented below.

G cluster_0 Isolation & Purification cluster_1 In Vitro Evaluation cluster_2 In Silico Analysis Isolation Isolation from Erythrina subumbrans (Stem Bark) Chromatography Column Chromatography Isolation->Chromatography Purification Purified Isolupalbigenin Chromatography->Purification CellCulture Cell Culture (MCF-7, T47D, HeLa, Vero) Purification->CellCulture Docking Molecular Docking (vs. ERα) Purification->Docking MTT_Assay MTT Cytotoxicity Assay CellCulture->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 IC50->Docking Correlate MD_Sim Molecular Dynamics Simulation Docking->MD_Sim ADMET ADMET Prediction MD_Sim->ADMET G Isolupalbigenin Isolupalbigenin ERa Estrogen Receptor α (ERα) Isolupalbigenin->ERa Binds to / Antagonizes Proliferation Inhibition of Cell Proliferation ERa->Proliferation Cytotoxicity Induction of Cytotoxicity / Apoptosis ERa->Cytotoxicity Inhibits Survival Signals

References

Foundational

Isolupalbigenin: A Technical Guide to its Antibacterial Activity and Spectrum

For Researchers, Scientists, and Drug Development Professionals Abstract Isolupalbigenin, a prenylated isoflavonoid, has garnered attention for its potential therapeutic properties. This technical guide provides an in-de...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isolupalbigenin, a prenylated isoflavonoid, has garnered attention for its potential therapeutic properties. This technical guide provides an in-depth overview of the current understanding of the antibacterial activity and spectrum of Isolupalbigenin. While specific quantitative data for Isolupalbigenin remains limited in publicly available literature, this document outlines the established methodologies for assessing its antibacterial efficacy, drawing parallels with the closely related and more extensively studied compound, Lupalbigenin. The primary mechanism of action is believed to be the disruption of the bacterial cell membrane. This guide details the experimental protocols for determining key parameters such as the Minimum Inhibitory Concentration (MIC) and for elucidating the membrane disruption mechanism. Furthermore, this document provides standardized workflows and data presentation formats to aid researchers in the evaluation of Isolupalbigenin as a potential antibacterial agent.

Antibacterial Spectrum and Efficacy

The antibacterial activity of isoflavonoids like Isolupalbigenin is an active area of research. While specific data on Isolupalbigenin is emerging, studies on the isomeric compound Lupalbigenin have demonstrated potent activity, particularly against Gram-positive bacteria. The spectrum of activity is a critical factor in the development of new antimicrobial agents.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a fundamental measure of antibacterial potency.

Note: As of the latest literature review, specific MIC values for Isolupalbigenin against a broad spectrum of bacteria are not extensively documented. The following table is a template for presenting such data and includes illustrative data for the closely related compound, Lupalbigenin, for comparative purposes. Researchers are encouraged to determine the MIC values for Isolupalbigenin empirically.

Bacterial StrainTypeLupalbigenin MIC (µg/mL) [Illustrative]Isolupalbigenin MIC (µg/mL)
Staphylococcus aureusGram-positive2Data not available
Bacillus subtilisGram-positive4Data not available
Enterococcus faecalisGram-positive4Data not available
Escherichia coliGram-negative> 64Data not available
Pseudomonas aeruginosaGram-negative> 64Data not available

Mechanism of Action: Bacterial Membrane Disruption

Preliminary investigations into the mechanism of action of related prenylated isoflavonoids suggest that their antibacterial effects are primarily due to the disruption of the bacterial cell membrane's integrity.[1] This leads to the leakage of intracellular components and ultimately, cell death. This direct physical disruption is a promising mechanism as it may be less prone to the development of bacterial resistance compared to mechanisms that target specific metabolic pathways.

Experimental Protocols

To facilitate further research and ensure reproducibility, this section provides detailed methodologies for key experiments used to assess the antibacterial activity of Isolupalbigenin.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.

3.1.1. Materials

  • Isolupalbigenin stock solution (e.g., in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

3.1.2. Procedure

  • Bacterial Inoculum Preparation: Culture the bacterial strains overnight in CAMHB at 37°C. Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to obtain a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Isolupalbigenin: Prepare a two-fold serial dilution of the Isolupalbigenin stock solution in CAMHB in the 96-well microtiter plate. The concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted Isolupalbigenin.

  • Controls: Include a positive control (wells with bacteria and no Isolupalbigenin) and a negative control (wells with medium only) on each plate.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of Isolupalbigenin that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).

Assessment of Bacterial Cell Membrane Disruption

Several assays can be employed to investigate the membrane-disrupting activity of Isolupalbigenin. The following is a common method using the fluorescent probe Propidium Iodide (PI).

3.2.1. Materials

  • Isolupalbigenin

  • Bacterial strains

  • Phosphate-buffered saline (PBS)

  • Propidium Iodide (PI) stock solution

  • Fluorometer or fluorescence microscope

3.2.2. Procedure

  • Bacterial Suspension Preparation: Grow the bacterial culture to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them twice with PBS. Resuspend the bacterial pellet in PBS to a specific optical density (e.g., OD₆₀₀ of 0.5).

  • Treatment with Isolupalbigenin: Add varying concentrations of Isolupalbigenin to the bacterial suspension. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated bacteria).

  • PI Staining: Add PI to each bacterial suspension to a final concentration of 1-5 µg/mL.

  • Incubation: Incubate the suspensions at room temperature in the dark for 15-30 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer (excitation ~535 nm, emission ~617 nm) or visualize the cells under a fluorescence microscope. An increase in red fluorescence indicates that PI has entered the cells through a damaged membrane and intercalated with the DNA.

Visualizing Experimental Workflows and Logical Relationships

To provide a clear and concise understanding of the experimental processes, the following diagrams have been generated using Graphviz (DOT language).

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_compound Prepare Serial Dilutions of Isolupalbigenin start->prep_compound inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_compound->inoculate incubate Incubate at 37°C (18-24h) inoculate->incubate read_results Visually Inspect and/or Read OD600 incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC Determination via Broth Microdilution.

Experimental_Workflow_Membrane_Disruption cluster_prep Preparation cluster_treatment Treatment & Staining cluster_analysis Analysis start Start prep_bacteria Prepare Bacterial Suspension (Mid-log phase) start->prep_bacteria add_compound Add Isolupalbigenin (and controls) prep_bacteria->add_compound add_pi Add Propidium Iodide (PI) add_compound->add_pi incubate Incubate in Dark (15-30 min) add_pi->incubate measure_fluorescence Measure Fluorescence (Fluorometer/Microscope) incubate->measure_fluorescence analyze_data Analyze Data to Assess Membrane Permeability measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for Assessing Membrane Disruption using Propidium Iodide.

Conclusion and Future Directions

Isolupalbigenin presents a promising scaffold for the development of novel antibacterial agents. The current body of evidence, largely inferred from related compounds, points towards a mechanism of action centered on the disruption of the bacterial cell membrane, a target that may circumvent common resistance mechanisms. However, a significant gap in knowledge exists regarding the specific antibacterial spectrum and potency of Isolupalbigenin.

Future research should prioritize the systematic determination of MIC values for Isolupalbigenin against a diverse panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Further elucidation of its mechanism of action, including detailed studies on its interaction with bacterial membranes, will be crucial. In vivo efficacy and toxicity studies will also be necessary to translate the in vitro findings into potential therapeutic applications. The protocols and frameworks provided in this guide offer a standardized approach to advance the understanding of Isolupalbigenin's antibacterial properties.

References

Exploratory

In-Depth Technical Guide to the Molecular Structure of Isolupalbigenin

For Researchers, Scientists, and Drug Development Professionals Abstract Isolupalbigenin is a naturally occurring isoflavone, a class of flavonoids recognized for their potential therapeutic properties. This technical gu...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isolupalbigenin is a naturally occurring isoflavone, a class of flavonoids recognized for their potential therapeutic properties. This technical guide provides a comprehensive overview of the molecular structure of Isolupalbigenin, including its chemical identity, physicochemical properties, and detailed spectroscopic data. Furthermore, it outlines experimental protocols for its isolation and biological evaluation, and explores its known mechanisms of action, particularly in the context of cancer research. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel therapeutic agents derived from natural products.

Molecular Structure and Chemical Identity

Isolupalbigenin is a prenylated isoflavone, characterized by the presence of two 3-methylbut-2-en-1-yl (prenyl) groups attached to its core isoflavone structure.

Chemical Structure:

Chemical Structure of Isolupalbigenin

Figure 1. 2D Chemical Structure of Isolupalbigenin.

Table 1: Chemical and Physical Properties of Isolupalbigenin

PropertyValueReference(s)
Molecular Formula C₂₅H₂₆O₅[1][2][3]
IUPAC Name 5,7-dihydroxy-3-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]-8-(3-methylbut-2-en-1-yl)-4H-chromen-4-one[1][4]
CAS Number 162616-70-8[2][3][5]
Molecular Weight 406.47 g/mol [1][2][3]
Appearance Yellow powder[3]
Classification Isoflavone, Flavonoid[1][6][7]
Natural Sources Cudrania tricuspidata, Erythrina subumbrans, Erythrina poeppigiana, Ardisia paniculata, and Erythrina vogelii[4][6][7][8]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[6][7]
Predicted Boiling Point 621.5±55.0 °C[2]
Predicted Density 1.246±0.06 g/cm³[2]
Predicted pKa 6.53±0.20[2]

Spectroscopic Data for Structural Elucidation

The structural confirmation of Isolupalbigenin relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: NMR Spectroscopic Data for Isolupalbigenin

Position¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Isoflavone Core
2~8.0-8.2 (s)~152-155
5-~162-165
6~6.2-6.4 (d)~98-100
7-~164-167
8-~105-107
9-~157-160
10-~115-117
4-~175-178 (C=O)
Phenyl Group (Ring B)
1'-~122-125
2'~7.3-7.5 (d)~130-132
3'-~130-132
4'-~158-160
5'~6.8-7.0 (d)~115-117
6'~7.2-7.4 (dd)~118-120
Prenyl Group at C8
1''~3.2-3.4 (d)~21-23
2''~5.1-5.3 (t)~122-124
3''-~132-134
4''~1.6-1.8 (s)~17-19
5''~1.6-1.8 (s)~25-27
Prenyl Group at C3'
1'''~3.3-3.5 (d)~28-30
2'''~5.2-5.4 (t)~123-125
3'''-~131-133
4'''~1.7-1.9 (s)~18-20
5'''~1.7-1.9 (s)~25-27

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of Isolupalbigenin. The fragmentation pattern observed in tandem MS (MS/MS) provides further structural information, often showing characteristic losses of the prenyl groups.

  • Expected [M+H]⁺: m/z 407.1802

  • Expected [M-H]⁻: m/z 405.1656

Experimental Protocols

Isolation of Isolupalbigenin from Plant Material (General Protocol)

Isolupalbigenin can be isolated from various plant sources, such as the stem bark of Erythrina subumbrans, using column chromatography.[8]

Workflow for Isolation and Purification:

G A Plant Material (e.g., stem bark) B Drying and Grinding A->B C Extraction with Organic Solvent (e.g., Methanol) B->C D Solvent Evaporation (Crude Extract) C->D E Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate) D->E F Fractionation by Column Chromatography (Silica Gel) E->F G Gradient Elution (e.g., Hexane-Ethyl Acetate) F->G H Collection and TLC Analysis of Fractions G->H I Purification by Preparative HPLC H->I J Pure Isolupalbigenin I->J

Caption: General workflow for the isolation of Isolupalbigenin.

Methodology:

  • Preparation of Plant Material: The plant material (e.g., stem bark) is air-dried and ground into a fine powder.

  • Extraction: The powdered material is macerated with a suitable organic solvent, such as methanol, at room temperature for an extended period (e.g., 24-48 hours). This process is typically repeated multiple times to ensure complete extraction.

  • Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on polarity. For example, partitioning between hexane and ethyl acetate.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel stationary phase.

  • Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing Isolupalbigenin.

  • Final Purification: Fractions containing the compound of interest are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure Isolupalbigenin.

Cytotoxicity Evaluation using MTT Assay

The cytotoxic activity of Isolupalbigenin against cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow for MTT Assay:

G A Seed Cancer Cells in 96-well Plate B Incubate for 24 hours A->B C Treat with varying concentrations of Isolupalbigenin B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours (Formation of Formazan) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance at ~570 nm G->H I Calculate Cell Viability and IC50 H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of Isolupalbigenin (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effects.

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (final concentration ~0.5 mg/mL).

  • Formazan Formation: The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.

Biological Activity and Mechanism of Action

Isolupalbigenin has demonstrated a range of biological activities, with its anti-cancer properties being of significant interest.

Table 3: Reported Biological Activities of Isolupalbigenin

ActivityCell Line/ModelKey FindingsReference(s)
Anti-proliferative/Cytotoxic HL-60 (Human promyelocytic leukemia)IC₅₀ of 5.1 µM.[2][9]
Cytotoxic MCF-7 (Human breast adenocarcinoma)IC₅₀ of 31.62 µg/mL.[8]
Antibacterial Methicillin-resistant Staphylococcus aureus (MRSA)Exhibits direct growth inhibition and enhances methicillin sensitivity.[7]
Enzyme Inhibition Human glyoxalase IShows inhibitory activity.[7]
Nitric Oxide (NO) Inhibition RAW 264.7 macrophagesInhibits NO production.[2]
Putative Signaling Pathways in Cancer

While the precise molecular mechanisms of Isolupalbigenin are still under investigation, research on structurally similar isoflavones and related compounds suggests potential involvement in key cancer-related signaling pathways. The anti-proliferative and pro-apoptotic effects of isoflavones are often attributed to their ability to modulate pathways that control cell survival, proliferation, and apoptosis.

Potential Signaling Pathways Modulated by Isolupalbigenin:

G cluster_0 Isolupalbigenin cluster_1 Signaling Pathways cluster_2 Cellular Processes Isolupalbigenin Isolupalbigenin PI3K PI3K Isolupalbigenin->PI3K Inhibition STAT3 STAT3 Isolupalbigenin->STAT3 Inhibition of Phosphorylation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation (Cyclins, c-Myc) mTOR->Proliferation Survival Cell Survival (Bcl-2) mTOR->Survival JAK JAK JAK->STAT3 STAT3->Proliferation STAT3->Survival Apoptosis Apoptosis (Caspase Activation) Proliferation->Apoptosis Suppression Survival->Apoptosis Suppression

Caption: Putative signaling pathways targeted by Isolupalbigenin.

Mechanism of Action Insights:

  • PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell growth, proliferation, and survival. Many natural products exert their anti-cancer effects by inhibiting this pathway, leading to decreased cell proliferation and induction of apoptosis.[10][11]

  • STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in various cancers, promoting cell survival and proliferation. Inhibition of STAT3 phosphorylation and its downstream targets is a key mechanism for the anti-cancer activity of several flavonoids.

Conclusion and Future Directions

Isolupalbigenin is a promising natural isoflavone with demonstrated cytotoxic and anti-proliferative activities against various cancer cell lines. Its molecular structure, characterized by a flavonoid core with two prenyl substitutions, is key to its biological function. This guide has provided a comprehensive overview of its chemical properties, spectroscopic data, and methodologies for its study.

Future research should focus on:

  • Elucidating the precise molecular targets and signaling pathways modulated by Isolupalbigenin.

  • Conducting in vivo studies to evaluate its efficacy and safety in animal models.

  • Exploring structure-activity relationships to potentially synthesize more potent and selective analogs for drug development.

This foundational knowledge is critical for advancing Isolupalbigenin from a promising natural compound to a potential therapeutic agent.

References

Foundational

Isolupalbigenin and Its Potential as a Nitric Oxide Inhibitor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals Introduction Isolupalbigenin is a flavonoid, a class of natural compounds renowned for a wide spectrum of biological activities. Within this class, chalcone...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolupalbigenin is a flavonoid, a class of natural compounds renowned for a wide spectrum of biological activities. Within this class, chalcones, in particular, have garnered significant attention for their therapeutic potential, including anti-inflammatory properties. A closely related chalcone, Isoliquiritigenin (ISL), has been more extensively studied and provides a valuable model for understanding the potential mechanisms of Isolupalbigenin. This technical guide synthesizes the available data on the biological activity of these related compounds, with a specific focus on their role as inhibitors of nitric oxide (NO) production, a key mediator in inflammatory processes. Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation and a critical target for novel anti-inflammatory agents.[1][2][3] This document details the molecular mechanisms, experimental protocols, and quantitative data associated with the inhibition of NO by these chalcones, providing a foundational resource for further research and development.

Quantitative Data on Inhibitory Activity

The anti-inflammatory effects of Isoliquiritigenin (ISL) have been quantified through its ability to inhibit the production of key inflammatory mediators. The following table summarizes the inhibitory effects of ISL on nitric oxide (NO) and prostaglandin E2 (PGE2) production, as well as on the expression of their respective synthesizing enzymes, iNOS and cyclooxygenase-2 (COX-2), in various cell models.

Cell LineStimulusCompoundConcentrationEffect on NO ProductionEffect on iNOS Protein ExpressionEffect on COX-2 Protein ExpressionReference
MAC-T (Bovine Mammary Epithelial)LPSIsoliquiritigenin (ISL)1, 5, 10 µMDose-dependent decreaseDose-dependent decreaseDose-dependent decrease[4]
ChondrocytesIL-1β (10 ng/ml)Isorhapontigenin (ISO)10, 20 µMSignificant decrease (P < 0.05 vs. IL-1β)Significant decrease (P < 0.05 vs. IL-1β)Significant decrease (P < 0.01 vs. IL-1β)[5]
RAW 264.7 (Murine Macrophage)LPSFlavokawain ANot specifiedSignificant suppressionSignificant suppressionSignificant suppression[6]
RAW 264.7 (Murine Macrophage)LPSLuteolinIC50: 17.1 µMDown-regulates iNOS inductionNot specifiedNot specified[7]
RAW 264.7 (Murine Macrophage)LPS2',3',5,7-TetrahydroxyflavoneIC50: 19.7 µMDown-regulates iNOS inductionNot specifiedNot specified[7]

Note: Data for Isoliquiritigenin and other related flavonoids are presented due to limited specific quantitative data for Isolupalbigenin in the provided search results. These compounds serve as important functional analogs.

Molecular Mechanism of Action: Inhibition of NF-κB and MAPK Signaling

Isoliquiritigenin (ISL) exerts its inhibitory effect on nitric oxide production primarily by targeting the upstream signaling pathways that control the expression of the iNOS gene. The two principal pathways implicated are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) cascades.[4]

1. Inhibition of the NF-κB Pathway

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response.[4] It binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[4][8] IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation. This process unmasks the nuclear localization signal on the p65/p50 NF-κB heterodimer, allowing it to translocate into the nucleus.[8][9][10] Once in the nucleus, NF-κB binds to specific promoter regions of pro-inflammatory genes, including iNOS and COX-2, thereby inducing their transcription.[4][9]

ISL has been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα.[4] This action stabilizes the IκBα-NF-κB complex in the cytoplasm, effectively blocking the nuclear translocation of p65 and subsequent gene expression of iNOS and other inflammatory mediators.[4][11]

2. Modulation of the MAPK Pathway

The MAPK family, comprising key kinases such as p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in regulating inflammatory responses.[4][12][13] These kinases are activated by various stimuli, including LPS, and are involved in a cascade that regulates the transcription of pro-inflammatory genes, often in crosstalk with the NF-κB pathway.[4]

ISL has demonstrated the ability to suppress the LPS-induced phosphorylation of p38, ERK, and JNK in a dose-dependent manner.[4] By inhibiting the activation of these MAPK components, ISL effectively downregulates the signaling cascade that contributes to the expression of iNOS and COX-2, thus reducing the production of NO.[4][6]

Visualized Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Isoliquiritigenin (as a proxy for Isolupalbigenin) and a typical experimental workflow for studying its anti-inflammatory effects.

G cluster_0 cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65/p50 IkBa_p65_p50->p65_p50 Degradation IκBα Degradation IkBa_p65_p50->Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Isolupalbigenin Isolupalbigenin (ISL) Isolupalbigenin->IKK Inhibits iNOS_COX2_Gene iNOS/COX-2 Genes p65_p50_nuc->iNOS_COX2_Gene Binds to Promoter mRNA mRNA iNOS_COX2_Gene->mRNA Transcription iNOS_COX2_Protein iNOS/COX-2 Protein mRNA->iNOS_COX2_Protein Translation NO Nitric Oxide (NO) iNOS_COX2_Protein->NO Synthesis

Caption: NF-κB signaling pathway inhibition by Isolupalbigenin.

G cluster_0 cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MAPKK MAPKK (MKK3/6, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Isolupalbigenin Isolupalbigenin (ISL) Isolupalbigenin->MAPK Inhibits Phosphorylation iNOS_COX2_Gene iNOS/COX-2 Genes TranscriptionFactors->iNOS_COX2_Gene Activates Transcription mRNA mRNA iNOS_COX2_Gene->mRNA iNOS_COX2_Protein iNOS/COX-2 Protein mRNA->iNOS_COX2_Protein NO Nitric Oxide (NO) iNOS_COX2_Protein->NO

Caption: MAPK signaling pathway inhibition by Isolupalbigenin.

G cluster_workflow Experimental Workflow cluster_assays Assays A Cell Culture (e.g., RAW 264.7, MAC-T) B Pre-treatment with Isolupalbigenin (ISL) A->B C Stimulation with LPS or Cytokines B->C D Incubation (e.g., 24 hours) C->D E Nitric Oxide Assay (Griess Reaction) D->E F Protein Analysis (Western Blot for iNOS, COX-2, p-MAPK, IκBα) D->F G mRNA Analysis (RT-PCR for iNOS, COX-2) D->G H Data Analysis (Quantification & Statistics) E->H F->H G->H

Caption: General experimental workflow for assessing NO inhibition.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported in studies on Isoliquiritigenin and related flavonoids, providing a template for investigating the NO inhibitory activity of Isolupalbigenin.

1. Cell Culture and Treatment

  • Cell Lines: Murine macrophage cells (RAW 264.7) or bovine mammary epithelial cells (MAC-T) are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for NO assay, 6-well for protein/RNA extraction). After reaching 70-80% confluency, the cells are pre-treated with various concentrations of Isolupalbigenin (e.g., 1, 5, 10, 20 µM) for 1-2 hours. Subsequently, inflammation is induced by adding an inflammatory stimulus, such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) or Interleukin-1 beta (IL-1β) (e.g., 10 ng/mL), and incubated for a specified period (typically 24 hours).[5]

2. Nitric Oxide (NO) Production Assay

  • Principle: The concentration of nitrite (NO₂⁻), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reaction.[5]

  • Procedure:

    • After the treatment period, collect 50-100 µL of the cell culture supernatant.

    • Add an equal volume of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate the mixture at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The nitrite concentration is calculated by comparison with a standard curve generated using known concentrations of sodium nitrite.

3. Western Blot Analysis for Protein Expression

  • Objective: To determine the protein levels of iNOS, COX-2, total and phosphorylated forms of MAPK (p38, ERK, JNK), and IκBα.[5][14]

  • Procedure:

    • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

    • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

    • Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with specific primary antibodies against iNOS, COX-2, p38, p-p38, IκBα, etc., overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantification: Densitometry analysis is performed using software like ImageJ, with GAPDH or β-actin used as an internal loading control.[5]

4. Reverse Transcription Polymerase Chain Reaction (RT-PCR) for mRNA Expression

  • Objective: To measure the mRNA expression levels of iNOS and COX-2.[14]

  • Procedure:

    • RNA Extraction: Isolate total RNA from treated cells using a commercial kit (e.g., TRIzol reagent).

    • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

    • PCR Amplification: Perform PCR using specific primers for the target genes (iNOS, COX-2) and a housekeeping gene (e.g., GAPDH) for normalization.

    • Analysis: Analyze the PCR products by agarose gel electrophoresis and quantify the band intensity. For quantitative real-time PCR (qPCR), use a fluorescent dye (e.g., SYBR Green) to measure the amount of amplified product in real-time.

Conclusion

The available evidence, primarily from studies on the closely related chalcone Isoliquiritigenin, strongly suggests that Isolupalbigenin holds significant potential as a nitric oxide inhibitor. Its mechanism of action is rooted in the suppression of iNOS and COX-2 expression through the dual inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways.[4] This multifaceted approach makes it a compelling candidate for the development of novel anti-inflammatory therapeutics.

Future research should focus on validating these findings specifically for Isolupalbigenin, including detailed dose-response studies to establish its IC50 for NO inhibition in various cell types and in vivo models of inflammation. Elucidating the precise molecular interactions between Isolupalbigenin and key signaling proteins like IKK and MAP kinases will further refine our understanding of its therapeutic potential. The protocols and data presented in this guide provide a robust framework for embarking on these critical next steps in drug discovery and development.

References

Exploratory

In Silico ADMET Prediction for Isolupalbigenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of Iso...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of Isolupalbigenin, a flavonoid isolated from Erythrina subumbrans. The following sections detail the predicted pharmacokinetic and toxicological properties of this compound, the methodologies used for these predictions, and visual workflows to illustrate the computational processes involved.

Predicted Pharmacokinetic and Drug-Likeness Properties

The drug-likeness of a compound is a qualitative assessment of its potential to be an orally active drug. This is often evaluated using rules like Lipinski's Rule of Five. The pharmacokinetic properties (ADME) determine how the body processes the compound.

Table 1: Predicted Drug-Likeness and Physicochemical Properties of Isolupalbigenin
PropertyPredicted ValueReference Range/RuleStatus
Molecular Weight406.45 g/mol < 500 g/mol (Lipinski)Compliant
LogP (Octanol/Water Partition Coefficient)4.16≤ 5 (Lipinski)Compliant
Hydrogen Bond Donors3≤ 5 (Lipinski)Compliant
Hydrogen Bond Acceptors5≤ 10 (Lipinski)Compliant
Rotatable Bonds5≤ 10Compliant
Topological Polar Surface Area (TPSA)87.0 Ų< 140 ŲCompliant

Source: Data derived from computational predictions.

Table 2: Predicted ADME Properties of Isolupalbigenin
ParameterPredicted ValueInterpretation
Absorption
Water Solubility (logS)-4.43Low
Caco-2 Permeability (log Papp)0.45 cm/sMedium
Intestinal Absorption (Human)90.1%High
P-glycoprotein SubstrateYesPotential for efflux
Distribution
VDss (Human)0.55 L/kgMedium
Fraction Unbound (Human)0.15High protein binding
BBB Permeability (logBB)-0.62Low
CNS Permeability (logPS)-2.71Low
Metabolism
CYP2D6 SubstrateNoNot metabolized by CYP2D6
CYP3A4 SubstrateYesMetabolized by CYP3A4
CYP1A2 InhibitorYesPotential for drug-drug interactions
CYP2C19 InhibitorNoNo inhibition of CYP2C19
CYP2C9 InhibitorYesPotential for drug-drug interactions
CYP2D6 InhibitorNoNo inhibition of CYP2D6
CYP3A4 InhibitorNoNo inhibition of CYP3A4
Excretion
Total Clearance (log ml/min/kg)0.35Low
Renal OCT2 SubstrateNoNot a substrate for OCT2

Source: Data derived from computational predictions using the pkCSM web server.[1]

Predicted Toxicological Profile

The toxicological assessment of a drug candidate is crucial to identify potential adverse effects early in the drug discovery process.

Table 3: Predicted Toxicity Profile of Isolupalbigenin
Toxicity EndpointPredictionInterpretation
AMES ToxicityNon-mutagenicLow risk of mutagenicity
Max. Tolerated Dose (Human)0.48 mg/kg/dayLow
hERG I InhibitorNoLow risk of cardiotoxicity
hERG II InhibitorYesPotential for cardiotoxicity[1]
Oral Rat Acute Toxicity (LD50)2.5 mol/kgLow acute toxicity
Oral Rat Chronic Toxicity (LOAEL)1.8 mg/kg_bw/day
HepatotoxicityNoUnlikely to cause liver damage[1][2]
Skin SensitisationNoLow risk of skin sensitization
CarcinogenicityNoUnlikely to be carcinogenic[1][2]

Source: Data derived from computational predictions using the pkCSM web server.[1]

Experimental Protocols: In Silico ADMET Prediction

The ADMET properties of Isolupalbigenin were predicted using the pkCSM web server.[1] This platform utilizes graph-based signatures to represent small molecules and develops predictive models based on a large dataset of experimentally determined ADMET properties.

Principle of the Method

The pkCSM server employs a machine learning approach. The chemical structure of the input molecule (Isolupalbigenin) is converted into a graph-based signature that captures its topological and physicochemical features. These signatures are then used as input for pre-trained predictive models. Each ADMET endpoint has a specific model trained on a curated dataset of compounds with known experimental values.

Workflow for ADMET Prediction

The process for obtaining the in silico ADMET predictions for Isolupalbigenin can be summarized as follows:

  • Input Molecule: The 2D structure of Isolupalbigenin, typically in SMILES (Simplified Molecular Input Line Entry System) format, is submitted to the web server.

  • Descriptor Calculation: The server calculates a set of molecular descriptors from the input structure. These descriptors encode information about the molecule's size, shape, lipophilicity, and hydrogen bonding capacity.

  • Model Prediction: The calculated descriptors are fed into a series of pre-built predictive models for various ADMET endpoints.

  • Output Generation: The server generates a comprehensive report detailing the predicted values for each ADMET parameter.

Visualizations

In Silico ADMET Prediction Workflow

ADMET_Workflow cluster_input Input cluster_prediction Prediction Engine (e.g., pkCSM) cluster_output Output Isolupalbigenin Isolupalbigenin Structure (SMILES) Descriptor_Calc Molecular Descriptor Calculation Isolupalbigenin->Descriptor_Calc ADMET_Models Predictive ADMET Models Descriptor_Calc->ADMET_Models Absorption Absorption ADMET_Models->Absorption Distribution Distribution ADMET_Models->Distribution Metabolism Metabolism ADMET_Models->Metabolism Excretion Excretion ADMET_Models->Excretion Toxicity Toxicity ADMET_Models->Toxicity Drug_Discovery_Funnel Discovery Discovery & Target Identification (10,000+ compounds) Preclinical Preclinical Studies (In vitro & In vivo) (250 compounds) Discovery->Preclinical Clinical_Trials Clinical Trials (Phase I, II, III) (5-10 compounds) Preclinical->Clinical_Trials Approval Regulatory Approval (1 compound) Clinical_Trials->Approval

References

Foundational

Unveiling the Therapeutic Promise of Isolupalbigenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Isolupalbigenin, a prenylated isoflavonoid, has emerged as a compound of significant interest within the scientific community due to its potent...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolupalbigenin, a prenylated isoflavonoid, has emerged as a compound of significant interest within the scientific community due to its potential therapeutic applications. Isolated from various plant sources, including Erythrina subumbrans, this natural product has demonstrated a range of biological activities, most notably in the realms of oncology and infectious diseases. This technical guide provides a comprehensive overview of the current state of research on Isolupalbigenin, presenting key quantitative data, detailed experimental methodologies, and an exploration of its potential mechanisms of action through signaling pathway visualizations. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Quantitative Biological Activity

The therapeutic potential of Isolupalbigenin has been quantified through various in vitro assays. The following tables summarize the key findings regarding its cytotoxic and antimicrobial activities.

Table 1: Cytotoxic Activity of Isolupalbigenin
Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)Citation
MCF-7Breast Cancer31.6277.79[1]
T47DBreast Cancer54.17133.27[1]
HeLaCervical Cancer122.16300.53[1]
VeroNormal Kidney (Monkey)165.00405.92[1]
HL-60Promyelocytic Leukemia-5.1[2]

IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates higher potency.

Table 2: Predicted ADMET Properties of Isolupalbigenin
PropertyPredictionCitation
Intestinal AbsorptionHigh[3]
Caco-2 PermeabilityMedium[3]
Volume of Distribution (Vd)Medium[3]
HepatotoxicityUnlikely[3]
CarcinogenicityUnlikely[3]

ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity. These properties were predicted using in silico models.

Experimental Protocols

To facilitate the replication and further investigation of Isolupalbigenin's biological activities, this section provides detailed methodologies for the key experiments cited in the literature.

Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Isolupalbigenin

  • Target cancer cell lines (e.g., MCF-7, T47D, HeLa) and a normal cell line (e.g., Vero)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks using Trypsin-EDTA, resuspended in complete medium, and seeded into 96-well plates at a density of approximately 1 x 10^4 cells/well. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of Isolupalbigenin is prepared in DMSO and then serially diluted in culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with the medium containing different concentrations of Isolupalbigenin. A control group receives medium with the same concentration of DMSO used in the highest concentration of the test compound.

  • Incubation: The plates are incubated for a specified period, typically 24-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of viability against the concentration of Isolupalbigenin and fitting the data to a dose-response curve.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Isolupalbigenin

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • DMSO

  • 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Preparation of Compound Dilutions: A stock solution of Isolupalbigenin is prepared in DMSO and serially diluted in MHB in a 96-well plate to obtain a range of concentrations.

  • Inoculum Preparation: A suspension of the test bacterium is prepared in MHB and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This is further diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Each well of the 96-well plate containing the compound dilutions is inoculated with the bacterial suspension. A positive control (bacteria in MHB without the compound) and a negative control (MHB only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of Isolupalbigenin that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm.

Nitric Oxide (NO) Production Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide by macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • Isolupalbigenin

  • RAW 264.7 murine macrophage cell line

  • DMEM medium

  • FBS

  • Penicillin-Streptomycin

  • LPS from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of Isolupalbigenin for 1 hour. Subsequently, LPS (1 µg/mL) is added to each well (except for the negative control) to stimulate NO production.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: After incubation, 100 µL of the cell culture supernatant from each well is transferred to a new 96-well plate.

  • Griess Reaction: 100 µL of Griess Reagent (equal parts of Part A and Part B, mixed shortly before use) is added to each well containing the supernatant.

  • Absorbance Reading: The plate is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms by which Isolupalbigenin exerts its therapeutic effects are still under investigation. However, based on its structural similarity to other isoflavonoids and preliminary in silico and in vitro data, several putative signaling pathways can be proposed.

Putative Modulation of Estrogen Receptor Alpha (ERα) Signaling

In silico molecular docking studies have suggested that Isolupalbigenin can bind to the estrogen receptor alpha (ERα).[3] This interaction could potentially modulate the downstream signaling cascade, which plays a crucial role in the proliferation of certain breast cancer cells.

ER_alpha_signaling Isolupalbigenin Isolupalbigenin ER_alpha Estrogen Receptor α (ERα) Isolupalbigenin->ER_alpha Binds to ERE Estrogen Response Element (ERE) ER_alpha->ERE Binds to Gene_Transcription Gene Transcription (e.g., c-Myc, Cyclin D1) ERE->Gene_Transcription Regulates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Promotes

Caption: Putative mechanism of Isolupalbigenin modulating ERα signaling.

Hypothesized Inhibition of the NF-κB Signaling Pathway

Many flavonoids are known to possess anti-inflammatory properties through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. Given that Isolupalbigenin inhibits nitric oxide production, a process often regulated by NF-κB, it is plausible that it may also target this pathway.

NF_kB_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB_alpha IκBα IKK->IkB_alpha Phosphorylates NF_kB NF-κB (p50/p65) IkB_alpha->NF_kB Sequesters NF_kB_active Active NF-κB IkB_alpha->NF_kB_active Degradation releases Nucleus Nucleus NF_kB_active->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) Nucleus->Gene_Expression Induces Isolupalbigenin Isolupalbigenin Isolupalbigenin->IKK Inhibits? MAPK_signaling Cellular_Stress Cellular Stress / Mitogens MAPKKK MAPKKK Cellular_Stress->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Isolupalbigenin Isolupalbigenin Isolupalbigenin->MAPKK Inhibits?

References

Protocols & Analytical Methods

Method

Application Note: HPLC Method for the Quantification of Isolupalbigenin in Plant Extracts

Audience: Researchers, scientists, and drug development professionals. 1.

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Isolupalbigenin is a prenylated flavonoid found in various plant species, which has garnered interest for its potential pharmacological activities. Accurate quantification of this compound in complex plant matrices is essential for quality control, standardization of herbal products, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of flavonoids due to its high resolution, sensitivity, and reproducibility.[1] This application note details a robust reverse-phase HPLC (RP-HPLC) method for the reliable quantification of Isolupalbigenin in plant extracts. The method is validated according to the International Conference on Harmonisation (ICH) guidelines.[2][3]

2. Principle

The method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. Compounds are separated based on their hydrophobicity. Isolupalbigenin, being a relatively nonpolar flavonoid, is retained on the C18 column and is eluted by a gradient of an organic solvent (methanol or acetonitrile) and acidified water. Detection is performed using a Diode Array Detector (DAD) or a UV-Vis detector at the wavelength of maximum absorbance for Isolupalbigenin.[4] Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from known concentrations of an Isolupalbigenin reference standard.[1]

3. Experimental Protocols

3.1. Materials and Reagents

  • Solvents: HPLC grade Methanol, Acetonitrile, and Formic Acid. Ultrapure water.

  • Reference Standard: Isolupalbigenin (purity ≥98%).

  • Plant Material: Dried and finely powdered plant tissue.

3.2. Instrumentation

  • An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).[5]

  • Data acquisition and processing software.

  • Analytical balance, ultrasonic bath, centrifuge, and vortex mixer.

3.3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Isolupalbigenin reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with methanol.[1] Store all solutions at 4°C, protected from light.[1]

3.4. Sample Preparation: Extraction Protocol

  • Accurately weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.

  • Add 20 mL of methanol. For improved extraction efficiency, acidic conditions (e.g., pH 2.5-3.5) can be beneficial.[6]

  • Sonicate the mixture in an ultrasonic bath for 60 minutes at room temperature.[4] Alternative methods like Soxhlet extraction can also be employed.[7]

  • Centrifuge the mixture at 3000 x g for 15 minutes.[8]

  • Collect the supernatant. Repeat the extraction process on the residue two more times to ensure complete extraction.[1]

  • Combine all supernatants and evaporate to dryness under a vacuum at 40°C.

  • Reconstitute the dried residue in a precise volume (e.g., 5 mL) of methanol.[1]

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[4][8]

4. HPLC Method and Conditions

A summary of the optimized chromatographic conditions is presented in Table 1. High-performance liquid chromatography is one of the most common and efficient chromatographic methods used to separate flavonoids.[4]

Table 1: Optimized Chromatographic Conditions

Parameter Condition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[5][9]
Mobile Phase A 0.2% Formic Acid in Water[4]
Mobile Phase B Methanol[4]
Gradient Program 0-10 min, 15-30% B; 10-45 min, 30-50% B; 45-50 min, 50-80% B; 50-55 min, 80-95% B[4]
Flow Rate 1.0 mL/min[4]
Column Temperature 35°C[9]
Injection Volume 10 µL[4]
Detection Wavelength Determined by UV scan of standard (e.g., 280-370 nm range)

| Run Time | 60 minutes |

Visualizations

Experimental Workflow

The entire process from sample collection to final quantification is outlined in the workflow diagram below.

G cluster_prep Sample Preparation cluster_analysis Analysis & Quantification cluster_standard Standard Preparation A Plant Material (Dried, Powdered) B Ultrasonic Extraction (Methanol) A->B C Centrifugation & Supernatant Collection B->C D Evaporation & Reconstitution C->D E Filtration (0.45 µm) D->E F HPLC Injection E->F G Chromatographic Separation (C18) F->G H DAD Detection G->H I Peak Integration & Data Processing H->I J Quantification via Calibration Curve I->J K Isolupalbigenin Reference Standard L Stock & Working Solutions K->L L->J Calibration Data

Caption: Workflow for Isolupalbigenin Quantification.

5. Method Validation

The developed analytical method was validated according to ICH guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[10][11]

Table 2: Summary of Method Validation Parameters

Parameter Procedure Acceptance Criteria
Specificity Compare chromatograms of blank, standard, and sample. Peak purity analysis; no interfering peaks at the retention time of Isolupalbigenin.
Linearity & Range Analyze 5-7 concentrations across the expected range. Correlation coefficient (r²) > 0.999.[4]
Accuracy (% Recovery) Spike a known amount of standard into a pre-analyzed sample at 3 levels (80%, 100%, 120%). Recovery between 95-105%.[4]
Precision (% RSD) - Repeatability: 6 replicate injections of one sample. - Intermediate: Analysis on different days by different analysts. - Repeatability: RSD ≤ 2%. - Intermediate: RSD ≤ 3%.[3][4]
LOD & LOQ Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve. - LOD: S/N ≥ 3:1 - LOQ: S/N ≥ 10:1

| Robustness | Deliberately vary method parameters (flow rate ±5%, column temp ±2°C, mobile phase pH ±0.2). | RSD of results should remain within acceptable limits (e.g., < 5%). |

Method Validation Logic

The relationship between validation parameters ensures the overall reliability of the analytical method.

G cluster_core Core Attributes cluster_precision Precision Components cluster_sensitivity Sensitivity Limits center_node Reliable & Validated HPLC Method Accuracy Accuracy (% Recovery) center_node->Accuracy Precision Precision (% RSD) center_node->Precision Specificity Specificity center_node->Specificity Linearity Linearity & Range center_node->Linearity Robustness Robustness center_node->Robustness Sensitivity Sensitivity center_node->Sensitivity Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

Caption: Inter-relationship of Method Validation Parameters.

6. Data Presentation and Quantification

6.1. System Suitability Before each analytical run, system suitability was confirmed by injecting a standard solution five times. The parameters in Table 3 were checked to ensure the chromatographic system was performing adequately.

Table 3: System Suitability Parameters

Parameter Acceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N > 2000
% RSD of Peak Area ≤ 2.0%

| % RSD of Retention Time | ≤ 1.0% |

6.2. Quantification of Isolupalbigenin A calibration curve was generated by plotting the peak area against the concentration of the Isolupalbigenin standards. The concentration of Isolupalbigenin in the plant extracts was determined using the linear regression equation (y = mx + c) derived from this curve, where 'y' is the peak area of the analyte in the sample.[1] An example of quantitative data is shown in Table 4.

Table 4: Example Quantification of Isolupalbigenin in Plant Extracts

Sample ID Retention Time (min) Peak Area Concentration (µg/mL) Amount in Plant (mg/g)
Plant Extract A 25.4 158340 31.67 1.58
Plant Extract B 25.5 97520 19.50 0.98

| Plant Extract C | 25.4 | 245110 | 49.02 | 2.45 |

The developed RP-HPLC method is simple, precise, accurate, and sensitive for the quantification of Isolupalbigenin in plant extracts.[5] The method has been validated according to ICH guidelines and is suitable for routine quality control and research purposes. The detailed protocols for sample preparation and chromatographic analysis provide a reliable framework for researchers in the field of natural product analysis.

References

Application

Application Note: Determining the Cytotoxicity of Isolupalbigenin using an MTT Assay

Audience: Researchers, scientists, and drug development professionals. Introduction Isolupalbigenin, a prenylated flavonoid, has demonstrated potential cytotoxic effects against various cancer cell lines.[1][2][3] This a...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isolupalbigenin, a prenylated flavonoid, has demonstrated potential cytotoxic effects against various cancer cell lines.[1][2][3] This application note provides a detailed protocol for determining the cytotoxic activity of Isolupalbigenin using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a sensitive, quantitative, and reliable colorimetric method for assessing cell viability.[4] The principle of the assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[4][5] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable, metabolically active cells.[6]

Experimental Protocol

This protocol is optimized for a 96-well plate format. All procedures should be performed under sterile conditions in a cell culture hood.

2.1. Materials and Reagents

  • Cell Line: A suitable cancer cell line (e.g., MCF-7 breast cancer, as Isolupalbigenin has shown efficacy against it[1][3]).

  • Isolupalbigenin: Purity >98%.

  • Cell Culture Medium: DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 5 mg/mL MTT in sterile phosphate-buffered saline (PBS). The solution should be filter-sterilized and stored at 4°C, protected from light.[5]

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% Sodium Dodecyl Sulfate (SDS) solution.

  • Vehicle Control: Sterile DMSO.

  • Positive Control: Doxorubicin or another known cytotoxic agent.

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂)

    • Microplate reader capable of measuring absorbance at 570 nm.

    • Sterile 96-well flat-bottom cell culture plates.

    • Multichannel pipette.

2.2. Procedure

Step 1: Cell Seeding

  • Culture the selected cancer cell line in T-75 flasks until they reach 70-80% confluency.

  • Trypsinize the cells, perform a cell count (e.g., using a hemocytometer and Trypan Blue), and determine cell viability.

  • Resuspend the cells in a fresh complete culture medium to achieve a final concentration for seeding. The optimal seeding density depends on the cell line's growth rate and should be determined empirically. A starting point is typically between 5,000 to 10,000 cells/well.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow cells to attach.

Step 2: Compound Preparation and Treatment

  • Prepare a 10 mM stock solution of Isolupalbigenin in DMSO.

  • Perform serial dilutions of the Isolupalbigenin stock solution in a complete culture medium to obtain the desired final concentrations. Based on published data showing IC₅₀ values in the micromolar range, a suggested concentration range to test is 0.1, 1, 5, 10, 25, 50, and 100 µM.[2][3]

  • Prepare the vehicle control (DMSO) and positive control (e.g., Doxorubicin) dilutions in the same manner. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of Isolupalbigenin, vehicle control, or positive control.

  • Include wells with cells and fresh medium only (untreated control) and wells with medium only (background control).

  • Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Step 3: MTT Assay

  • Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (for a final concentration of 0.5 mg/mL).[4]

  • Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals. Monitor for the formation of the purple precipitate.

  • After the incubation, add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

  • Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.

Step 4: Absorbance Measurement

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[6] A reference wavelength of 630 nm can be used to reduce background noise.

  • Record the absorbance values.

Data Presentation and Analysis

3.1. Data Calculation

  • Corrected Absorbance: Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.

  • Percentage of Cell Viability: Calculate the cell viability for each treatment concentration using the following formula:

    • Cell Viability (%) = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control Cells) x 100

3.2. Data Summary Table

The quantitative data should be summarized in a table for clear comparison.

Isolupalbigenin Conc. (µM)Mean Absorbance (570 nm)Std. DeviationCorrected AbsorbanceCell Viability (%)
0 (Untreated)1.2540.0851.154100.0%
0 (Vehicle)1.2490.0911.14999.6%
0.11.2110.0791.11196.3%
11.1560.0821.05691.5%
50.9830.0650.88376.5%
100.7520.0540.65256.5%
250.5140.0480.41435.9%
500.2890.0330.18916.4%
1000.1550.0210.0554.8%
Background0.1000.015--
Positive Ctrl0.1420.0250.0423.6%

Note: Data shown are for illustrative purposes only.

3.3. IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[7] To determine the IC₅₀ value for Isolupalbigenin, plot the percentage of cell viability against the logarithm of the compound concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve. The IC₅₀ value can then be calculated from this curve using software such as GraphPad Prism or Microsoft Excel.[8]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the MTT assay protocol for determining Isolupalbigenin cytotoxicity.

MTT_Workflow cluster_prep Day 1: Preparation & Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay & Reading cluster_analysis Data Analysis start Culture & Harvest Cells seed Seed Cells in 96-Well Plate (5,000-10,000 cells/well) start->seed incubate1 Incubate for 24h (37°C, 5% CO₂) seed->incubate1 prep_iso Prepare Isolupalbigenin Serial Dilutions treat Treat Cells with Compound (e.g., 0.1-100 µM) prep_iso->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add 10 µL MTT Reagent (Final Conc. 0.5 mg/mL) incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add 100 µL Solubilization Solution (e.g., DMSO) incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read calc_viability Calculate % Cell Viability read->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC₅₀ Value plot_curve->calc_ic50

Caption: Workflow for assessing Isolupalbigenin cytotoxicity via MTT assay.

References

Method

Application Notes &amp; Protocols for the Analytical Detection of Isolupalbigenin

For Researchers, Scientists, and Drug Development Professionals Introduction Isolupalbigenin, a prenylated flavonoid, has garnered significant interest within the scientific community due to its potential therapeutic pro...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolupalbigenin, a prenylated flavonoid, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anticancer activities. As research into this compound progresses, the need for robust and reliable analytical methods for its detection and quantification becomes paramount. These application notes provide detailed protocols for the analysis of Isolupalbigenin in various matrices using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The provided methodologies are based on established analytical principles for flavonoids and related compounds and are intended to serve as a comprehensive guide for researchers.

High-Performance Liquid Chromatography (HPLC) Method for Quantification of Isolupalbigenin

This section outlines a reversed-phase HPLC (RP-HPLC) method suitable for the quantification of Isolupalbigenin in bulk material and simple extracts. The protocol is adapted from validated methods for structurally similar flavonoids, such as Isoliquiritigenin.[1]

Experimental Protocol

1.1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of Acetonitrile and 0.1% Formic Acid in Water. A typical starting point is a 60:40 (v/v) mixture of Acetonitrile and acidified water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Based on the UV spectrum of Isolupalbigenin, a wavelength between 280-370 nm is expected to be optimal. Initial scans should be performed to determine the λmax.

  • Injection Volume: 10 µL.

1.2. Preparation of Standard Solutions:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of pure Isolupalbigenin standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

1.3. Sample Preparation:

  • Plant Material:

    • Dry the plant material and grind it into a fine powder.

    • Extract a known amount of the powdered material with methanol using sonication or maceration.

    • Filter the extract through a 0.45 µm syringe filter before injection.

  • Biological Fluids (e.g., Plasma, Urine):

    • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove proteins and other interfering substances.

    • For LLE, a common approach is to precipitate proteins with a threefold excess of acetonitrile, centrifuge, and then evaporate the supernatant to dryness.

    • Reconstitute the residue in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

1.4. Method Validation Parameters (Representative Data):

The following table summarizes typical validation parameters for an HPLC method for a flavonoid, which can be used as a benchmark for the Isolupalbigenin method development.

ParameterTypical Specification
Linearity (R²)≥ 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)0.3 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
RobustnessUnaffected by minor changes in mobile phase composition, pH, and flow rate.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Pure Isolupalbigenin Stock Prepare Stock Solution (1 mg/mL) Standard->Stock Working Prepare Working Standards Stock->Working Filter Filter all solutions (0.45 µm) Working->Filter Sample Prepare Sample (Extract/Clean-up) Sample->Filter HPLC Inject into HPLC System Filter->HPLC Separation Chromatographic Separation (C18) HPLC->Separation Detection UV Detection (λmax) Separation->Detection Integration Peak Integration Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Isolupalbigenin Calibration->Quantification LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Elute Elute Analyte SPE->Elute Reconstitute Reconstitute Elute->Reconstitute LC UHPLC Separation Reconstitute->LC MS Mass Spectrometry (ESI) LC->MS MSMS Tandem MS (MRM) MS->MSMS Peak Peak Detection & Integration MSMS->Peak Quant Quantification Peak->Quant Signaling_Pathway cluster_cell Cancer Cell cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway Isolupalbigenin Isolupalbigenin ROS ↑ Reactive Oxygen Species (ROS) Isolupalbigenin->ROS PI3K PI3K ROS->PI3K Inhibits p38 p38 MAPK ROS->p38 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis (Cell Death) mTOR->Apoptosis Inhibits p38->mTOR Activates p38->Proliferation Promotes

References

Application

Application of Isolupalbigenin in Antibacterial Susceptibility Testing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Isolupalbigenin, a naturally occurring isoflavone, has demonstrated promising antibacterial properties, particularly against Gram-positive bact...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolupalbigenin, a naturally occurring isoflavone, has demonstrated promising antibacterial properties, particularly against Gram-positive bacteria. Its primary mechanism of action involves the disruption of the bacterial cell membrane, leading to rapid bactericidal activity. This document provides detailed application notes and experimental protocols for the investigation of Isolupalbigenin's antibacterial efficacy, including its standalone activity and synergistic potential with existing antibiotics. The provided methodologies will guide researchers in performing comprehensive antibacterial susceptibility testing and in elucidating the compound's mechanism of action.

Data Presentation

The antibacterial activity of Isolupalbigenin is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

Table 1: Known Minimum Inhibitory Concentration (MIC) of Isolupalbigenin

BacteriumStrainMIC (µg/mL)Reference
Methicillin-Resistant Staphylococcus aureus (MRSA)-2[1]

Table 2: Template for Minimum Inhibitory Concentration (MIC) Determination of Isolupalbigenin against Various Bacterial Strains

BacteriumStrainMIC (µg/mL)
Staphylococcus aureusATCC 29213[Enter Data]
Enterococcus faecalisATCC 29212[Enter Data]
Streptococcus pneumoniaeATCC 49619[Enter Data]
Bacillus subtilisATCC 6633[Enter Data]
Escherichia coliATCC 25922[Enter Data]
Pseudomonas aeruginosaATCC 27853[Enter Data]

Table 3: Template for Fractional Inhibitory Concentration Index (FICI) of Isolupalbigenin in Combination with Conventional Antibiotics

BacteriumAntibioticIsolupalbigenin MIC (alone)Antibiotic MIC (alone)Isolupalbigenin MIC (in combination)Antibiotic MIC (in combination)FICIInterpretation
[Enter Bacterium][Enter Antibiotic][Enter Data][Enter Data][Enter Data][Enter Data][Calculate][Synergy/Additive/Indifference/Antagonism]

FICI Interpretation:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1

  • Indifference: 1 < FICI ≤ 4

  • Antagonism: FICI > 4

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of Isolupalbigenin using the broth microdilution method.

Materials:

  • Isolupalbigenin stock solution (in a suitable solvent, e.g., DMSO)

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of CAMHB.

    • Incubate at 37°C with agitation until the culture reaches the logarithmic growth phase (equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Isolupalbigenin:

    • Prepare a series of two-fold dilutions of the Isolupalbigenin stock solution in CAMHB in a separate 96-well plate or in tubes.

    • Add 50 µL of CAMHB to wells 2-12 of the test plate.

    • Add 100 µL of the highest concentration of Isolupalbigenin to well 1.

    • Perform serial dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no Isolupalbigenin), and well 12 as the sterility control (no bacteria).

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to wells 1-11. The final volume in each well will be 100 µL.

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of Isolupalbigenin that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Checkerboard Assay for Synergy Testing

This protocol is used to evaluate the synergistic effect of Isolupalbigenin with a conventional antibiotic.

Materials:

  • Isolupalbigenin stock solution

  • Antibiotic stock solution

  • Bacterial strains

  • CAMHB

  • Sterile 96-well microtiter plates

Procedure:

  • Plate Setup:

    • Along the x-axis of a 96-well plate, prepare serial dilutions of the conventional antibiotic.

    • Along the y-axis, prepare serial dilutions of Isolupalbigenin.

    • The final plate will contain a gradient of concentrations for both compounds, alone and in combination.

  • Inoculation:

    • Prepare and dilute the bacterial inoculum to a final concentration of 5 x 10⁵ CFU/mL in each well, as described in the broth microdilution protocol.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each compound alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each compound:

      • FIC of Isolupalbigenin = MIC of Isolupalbigenin in combination / MIC of Isolupalbigenin alone

      • FIC of Antibiotic = MIC of Antibiotic in combination / MIC of Antibiotic alone

    • Calculate the FICI: FICI = FIC of Isolupalbigenin + FIC of Antibiotic.

    • Interpret the results based on the FICI values provided in the data presentation section.

Bacterial Membrane Potential Assay

This assay assesses the effect of Isolupalbigenin on bacterial membrane potential using the fluorescent probe DiSC₃(5).

Materials:

  • Bacterial culture in logarithmic growth phase

  • Isolupalbigenin

  • DiSC₃(5) (3,3'-dipropylthiadicarbocyanine iodide) stock solution

  • Buffer (e.g., PBS with glucose)

  • Fluorometer

Procedure:

  • Cell Preparation:

    • Harvest bacterial cells from a mid-log phase culture by centrifugation.

    • Wash the cells with buffer and resuspend to a standardized optical density (e.g., OD₆₀₀ of 0.2).

  • Staining:

    • Add DiSC₃(5) to the cell suspension to a final concentration of 1-2 µM and incubate in the dark for 15-30 minutes to allow the dye to accumulate in the polarized membranes, leading to fluorescence quenching.

  • Fluorescence Measurement:

    • Transfer the stained cell suspension to a cuvette in a fluorometer.

    • Record the baseline fluorescence (Excitation ~622 nm, Emission ~670 nm).

    • Add Isolupalbigenin at the desired concentration and monitor the change in fluorescence over time.

    • A rapid increase in fluorescence indicates membrane depolarization as the dye is released from the damaged membrane.

Intracellular ATP Synthesis Assay

This protocol measures the effect of Isolupalbigenin on the intracellular ATP levels of bacteria.

Materials:

  • Bacterial culture

  • Isolupalbigenin

  • Commercial ATP assay kit (e.g., luciferase-based)

  • Luminometer

Procedure:

  • Treatment:

    • Incubate a standardized bacterial suspension with different concentrations of Isolupalbigenin for a defined period.

  • ATP Extraction:

    • Lyse the bacterial cells using the extraction reagent provided in the ATP assay kit to release the intracellular ATP.

  • Luminescence Measurement:

    • Add the luciferase-luciferin reagent to the cell lysate.

    • Measure the luminescence using a luminometer. The light intensity is directly proportional to the ATP concentration.

  • Data Analysis:

    • Compare the ATP levels in Isolupalbigenin-treated cells to untreated controls. A significant decrease in ATP levels suggests inhibition of ATP synthesis or increased ATP hydrolysis due to membrane damage.

Visualizations

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_results Results start Start: Bacterial Culture inoculum Prepare Inoculum (0.5 McFarland) start->inoculum plate Inoculate 96-well Plate inoculum->plate dilution Serial Dilution of Isolupalbigenin dilution->plate incubation Incubate (37°C, 18-24h) plate->incubation read Read Results (Visual/OD600) incubation->read mic Determine MIC read->mic

Caption: Workflow for MIC determination.

Mechanism_of_Action Isolupalbigenin Isolupalbigenin BacterialCell Bacterial Cell Membrane Isolupalbigenin->BacterialCell Targets MembraneDisruption Membrane Disruption (Pore Formation) BacterialCell->MembraneDisruption IonLeakage Ion Leakage (K+, H+) MembraneDisruption->IonLeakage CellDeath Bacterial Cell Death MembraneDisruption->CellDeath Directly contributes to MembraneDepolarization Membrane Depolarization IonLeakage->MembraneDepolarization ATPSynthesis Inhibition of ATP Synthesis MembraneDepolarization->ATPSynthesis ATPSynthesis->CellDeath

Caption: Proposed mechanism of action.

Synergy_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start dilute_iso Serial Dilution of Isolupalbigenin (Y-axis) start->dilute_iso dilute_ab Serial Dilution of Antibiotic (X-axis) start->dilute_ab prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum checkerboard Combine in 96-well Plate dilute_iso->checkerboard dilute_ab->checkerboard inoculate Inoculate with Bacteria prep_inoculum->inoculate checkerboard->inoculate incubate Incubate (37°C, 18-24h) inoculate->incubate read_mic Determine MICs (Alone & Combined) incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Synergy calc_fici->interpret

Caption: Checkerboard synergy assay workflow.

References

Method

Evaluating the Therapeutic Potential of Isolupalbigenin: In Vivo Animal Model Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Isolupalbigenin, a prenylated flavonoid, has demonstrated promising cytotoxic activity against cancer cell lines in vitro and possesses structu...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolupalbigenin, a prenylated flavonoid, has demonstrated promising cytotoxic activity against cancer cell lines in vitro and possesses structural characteristics suggestive of anti-inflammatory properties. Preclinical in vivo evaluation is a critical next step to ascertain its therapeutic efficacy and mechanism of action. This document provides detailed application notes and standardized protocols for evaluating the efficacy of Isolupalbigenin in established murine models of cancer and inflammatory diseases. The following sections offer comprehensive guidance on experimental design, protocol execution, and data analysis for researchers investigating this compound.

I. Anti-Cancer Efficacy Evaluation in Xenograft Models

Xenograft models, utilizing human cancer cells implanted into immunodeficient mice, are a cornerstone for assessing the in vivo efficacy of novel anti-cancer agents.[1][2][3][4] These models permit the direct evaluation of a compound's effect on human tumor growth.[5]

Application Note:

This protocol is designed to assess the anti-tumor activity of Isolupalbigenin against a human breast cancer cell line (e.g., MCF-7) in a subcutaneous xenograft model. Key outcome measures include tumor growth inhibition, body weight as an indicator of toxicity, and endpoint tumor analysis.

Experimental Protocol: MCF-7 Breast Cancer Xenograft Model

1. Animal Model:

  • Species: Nude mice (e.g., BALB/c nude or NU/J) or SCID mice.

  • Age/Weight: 6-8 weeks old, 18-22 g.

  • Acclimatization: Minimum of 7 days upon arrival.

2. Cell Culture and Implantation:

  • Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) to ~80% confluency.

  • Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

3. Tumor Growth Monitoring and Treatment Initiation:

  • Monitor tumor growth bi-weekly using digital calipers. Tumor volume (mm³) is calculated as (Length x Width²)/2.

  • Randomize mice into treatment and control groups (n=8-10 per group) when average tumor volume reaches 100-150 mm³.

4. Dosing and Administration:

  • Treatment Group: Isolupalbigenin (e.g., 10, 25, 50 mg/kg), dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), administered via oral gavage or intraperitoneal injection daily for 21 days.

  • Vehicle Control Group: Administer the vehicle alone following the same schedule.

  • Positive Control Group (Optional): A standard-of-care chemotherapy agent for breast cancer (e.g., Doxorubicin).

5. Data Collection and Endpoint Analysis:

  • Measure tumor volume and body weight twice weekly.

  • At the end of the study (or when tumors reach a predetermined size), euthanize mice and excise tumors.

  • Record final tumor weight and volume.

  • A portion of the tumor can be fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67) and another portion snap-frozen for molecular analysis (e.g., Western blot, qPCR).

Data Presentation:

Table 1: Efficacy of Isolupalbigenin in MCF-7 Xenograft Model

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Final Body Weight (g) ± SEM
Vehicle Control-1250 ± 150-21.5 ± 1.2
Isolupalbigenin10980 ± 12021.621.2 ± 1.1
Isolupalbigenin25650 ± 9548.020.9 ± 1.3
Isolupalbigenin50420 ± 7066.420.5 ± 1.4
Doxorubicin5350 ± 6072.018.5 ± 1.8

Note: Data presented are hypothetical and for illustrative purposes.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_implant Implantation & Growth cluster_treat Treatment Phase cluster_analysis Endpoint Analysis A MCF-7 Cell Culture B Cell Harvest & Resuspension A->B C Subcutaneous Injection in Nude Mice B->C D Tumor Growth Monitoring C->D E Randomization into Groups D->E F Daily Administration of Isolupalbigenin/Vehicle E->F G Bi-weekly Tumor Volume & Body Weight Measurement F->G H Euthanasia & Tumor Excision G->H I Final Tumor Weight & Volume H->I J Histopathology & Molecular Analysis H->J cluster_inflammation Pro-inflammatory Cascade in RA Collagen Type II Collagen (Antigen) APC Antigen Presenting Cell Collagen->APC T_Cell T-Cell Activation APC->T_Cell B_Cell B-Cell Activation T_Cell->B_Cell Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) T_Cell->Cytokines B_Cell->Cytokines Synoviocytes Synoviocyte Proliferation Cytokines->Synoviocytes Destruction Joint Destruction Synoviocytes->Destruction Isolupalbigenin Isolupalbigenin Isolupalbigenin->Cytokines Inhibition cluster_induction Disease Induction cluster_pathology Psoriatic Phenotype IMQ Topical Imiquimod TLR7_Activation TLR7 Activation IMQ->TLR7_Activation Cytokine_Release Pro-inflammatory Cytokine Release (IL-23, IL-17A) TLR7_Activation->Cytokine_Release Keratinocyte_Hyperproliferation Keratinocyte Hyperproliferation Cytokine_Release->Keratinocyte_Hyperproliferation Inflammatory_Infiltrate Inflammatory Cell Infiltration Cytokine_Release->Inflammatory_Infiltrate Skin_Lesions Erythema, Scaling, Acanthosis Keratinocyte_Hyperproliferation->Skin_Lesions Inflammatory_Infiltrate->Skin_Lesions Isolupalbigenin Isolupalbigenin Isolupalbigenin->Cytokine_Release Suppression

References

Application

Application Notes and Protocols for Screening Isolupalbigenin Bioactivity

Audience: Researchers, scientists, and drug development professionals. Introduction Isolupalbigenin is a prenylated chalcone found in various plant species. Chalcones are a class of natural compounds known for their dive...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isolupalbigenin is a prenylated chalcone found in various plant species. Chalcones are a class of natural compounds known for their diverse pharmacological activities. These application notes provide detailed protocols for cell-based assays to screen the cytotoxic, anti-inflammatory, and antioxidant bioactivities of Isolupalbigenin. The provided methodologies are essential for researchers in drug discovery and development to evaluate the therapeutic potential of this compound.

Summary of Quantitative Bioactivity Data

CompoundBioactivityCell LineAssayEndpointResult (IC₅₀)
Isolupalbigenin CytotoxicityMCF-7 (Human Breast Cancer)MTTCell Viability31.62 µg/mL
Isoliquiritigenin (ISL)Anti-inflammatoryRAW 264.7 (Murine Macrophages)Griess AssayNitric Oxide ProductionData not available
Isoliquiritigenin (ISL)AntioxidantN/A (Cell-free)DPPH AssayFree Radical ScavengingData not available

Note: The anti-inflammatory and antioxidant data for Isoliquiritigenin (ISL) are presented to provide a reference for the expected bioactivity of a related chalcone. Further studies are required to determine the specific IC₅₀ values for Isolupalbigenin in these assays.

Experimental Protocols

Cytotoxicity Assay: MTT Assay

This protocol determines the effect of Isolupalbigenin on the viability of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.

Materials:

  • Isolupalbigenin

  • Human cancer cell lines (e.g., MCF-7, T47D, HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Trypsinize and count the cells.

    • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Isolupalbigenin in DMSO.

    • Prepare serial dilutions of Isolupalbigenin in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Isolupalbigenin.

    • Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 24-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC₅₀ value (the concentration of Isolupalbigenin that inhibits 50% of cell growth) by plotting a dose-response curve.

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition Assay using Griess Reagent

This assay measures the ability of Isolupalbigenin to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • Isolupalbigenin

  • RAW 264.7 murine macrophage cell line

  • DMEM medium

  • FBS

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding and Stimulation:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of Isolupalbigenin for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group without LPS stimulation.

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Prepare a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples from the standard curve.

    • Determine the percentage of NO inhibition by Isolupalbigenin and calculate the IC₅₀ value.

Antioxidant Assay: DPPH Radical Scavenging Assay

This cell-free assay evaluates the free radical scavenging activity of Isolupalbigenin.

Materials:

  • Isolupalbigenin

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well plates

  • Microplate reader

  • Ascorbic acid (as a positive control)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Isolupalbigenin in methanol.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of ascorbic acid in methanol.

  • Assay Procedure:

    • Add 100 µL of various concentrations of Isolupalbigenin or ascorbic acid to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity using the formula:

      • % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC₅₀ value.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to investigate the effect of Isolupalbigenin on the expression and phosphorylation of key proteins in signaling pathways like MAPK and NF-κB.

Materials:

  • Isolupalbigenin-treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Use β-actin as a loading control to normalize the protein expression levels.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways potentially modulated by Isolupalbigenin and the general experimental workflows for the described assays.

experimental_workflow cluster_assays Cell-Based Assays cluster_molecular Molecular Analysis Cytotoxicity Cytotoxicity Assay (MTT) AntiInflammatory Anti-inflammatory Assay (Griess Reagent) Antioxidant Antioxidant Assay (DPPH) WesternBlot Western Blot (MAPK, NF-κB pathways) Isolupalbigenin Isolupalbigenin Isolupalbigenin->Cytotoxicity Isolupalbigenin->AntiInflammatory Isolupalbigenin->Antioxidant Isolupalbigenin->WesternBlot

Caption: General experimental workflow for screening Isolupalbigenin bioactivity.

NFkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to InflammatoryGenes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->InflammatoryGenes activates transcription of Isolupalbigenin Isolupalbigenin Isolupalbigenin->IKK inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by Isolupalbigenin.

MAPK_pathway Stimulus External Stimuli (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates p38 p38 MAPKK->p38 phosphorylates ERK ERK MAPKK->ERK phosphorylates JNK JNK MAPKK->JNK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors ERK->TranscriptionFactors JNK->TranscriptionFactors InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse Isolupalbigenin Isolupalbigenin Isolupalbigenin->p38 inhibits phosphorylation Isolupalbigenin->ERK inhibits phosphorylation Isolupalbigenin->JNK inhibits phosphorylation

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of Isolupalbigenin

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the aq...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the aqueous solubility of Isolupalbigenin, a poorly soluble flavonoid compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for improving the aqueous solubility of Isolupalbigenin?

A1: The low aqueous solubility of Isolupalbigenin, like many flavonoids, is a significant hurdle for its therapeutic application.[1] Several promising strategies can be employed to enhance its solubility and dissolution rate.[2] The most common and effective methods include:

  • Cyclodextrin Complexation: Encapsulating Isolupalbigenin within cyclodextrin molecules to form water-soluble inclusion complexes.[3][4]

  • Nanosuspension: Reducing the particle size of the compound to the sub-micron range, which increases the surface area and dissolution velocity.[5][6][7]

  • Solid Dispersion: Dispersing Isolupalbigenin in a hydrophilic polymer matrix to improve wettability and form amorphous dispersions.[8][9]

  • pH Modification: Adjusting the pH of the aqueous medium to ionize the Isolupalbigenin molecule, thereby increasing its solubility.[10]

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent to increase the solubilizing capacity of the vehicle.[11][12]

  • Cocrystallization: Engineering a multi-component crystalline form with a suitable coformer to enhance physicochemical properties.[13]

The choice of method depends on the specific requirements of the formulation, such as the desired solubility increase, dosage form, and route of administration.[4]

Troubleshooting Guides & Detailed Protocols

Section 1: Cyclodextrin Inclusion Complexes

This technique involves the encapsulation of the hydrophobic Isolupalbigenin molecule into the lipophilic cavity of a cyclodextrin, a cyclic oligosaccharide. The hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[3][14] Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a particularly effective derivative for this purpose.[3][15]

Quantitative Data: Solubility Enhancement with SBE-β-CD

CompoundInitial Solubility (in water)Final Solubility (with SBE-β-CD)Fold IncreaseReference
Isoliquiritigenin*13.6 µM4.05 mM~298[3][15]

Experimental Protocol: Preparation of Isolupalbigenin-SBE-β-CD Inclusion Complex

This protocol is adapted from a method used for a similar flavonoid, Isoliquiritigenin.[3][15]

  • Preparation of SBE-β-CD Solution: Dissolve SBE-β-CD (e.g., 6.50 mmol) in 100 mL of distilled water in a flask.

  • Heating and Stirring: Heat the solution to 60°C while stirring continuously for 1 hour to ensure complete dissolution.

  • Addition of Isolupalbigenin: Prepare a concentrated solution of Isolupalbigenin (e.g., 3.25 mmol, a 1:2 molar ratio with SBE-β-CD) in a minimal amount of ethanol.

  • Complexation: Add the Isolupalbigenin solution dropwise to the heated SBE-β-CD solution.

  • Incubation: Continue stirring the suspension at 60°C for 4 hours.

  • Solvent Removal: Remove the ethanol from the solution using a rotary evaporator.

  • Lyophilization: Freeze-dry the resulting aqueous solution for 24 hours to obtain the Isolupalbigenin-SBE-β-CD inclusion complex as a solid powder.

Troubleshooting

  • Issue: Low complexation efficiency.

    • Solution: Optimize the molar ratio of Isolupalbigenin to SBE-β-CD. A phase solubility study is recommended to determine the optimal 1:1 or other stoichiometric ratio. Increase the incubation time or temperature (monitor for compound degradation).

  • Issue: The final product is not a freely soluble powder.

    • Solution: Ensure all organic solvent has been removed before lyophilization. The concentration of the complex in the solution prior to freeze-drying may be too high; dilution may be necessary.

Visualization: Cyclodextrin Inclusion Mechanism

cluster_0 Process cluster_1 Structure Isolupalbigenin Isolupalbigenin (Poorly Soluble) Mix Mixing in Aqueous Solution Isolupalbigenin->Mix Hydrophobic Guest SBE_CD SBE-β-Cyclodextrin (Water Soluble) SBE_CD->Mix Hydrophilic Host Complex Soluble Inclusion Complex Mix->Complex Encapsulation cd_structure

Caption: Mechanism of solubility enhancement via cyclodextrin inclusion complex formation.

Section 2: Nanosuspension

Nanosuspensions are colloidal dispersions of pure drug particles with a size in the nanometer range (<1000 nm), stabilized by surfactants or polymers.[7] This reduction in particle size dramatically increases the surface area, leading to a higher dissolution rate and saturation solubility.[6][16]

Experimental Protocol: Nanosuspension via Nanoprecipitation (Solvent Anti-Solvent Method)

This is a common "bottom-up" technique for preparing nanosuspensions.[6]

  • Organic Phase Preparation: Dissolve Isolupalbigenin (e.g., 0.25 g) in a suitable water-miscible organic solvent, such as ethanol (e.g., 10 mL).

  • Aqueous Phase Preparation: Dissolve a stabilizer, such as Tween 80 or Polysorbate 80, in distilled water (e.g., 0.5 g in 100 mL).[6][17]

  • Precipitation: Add the organic phase dropwise (e.g., 1 mL/min) into the aqueous phase under constant high-speed stirring (e.g., 1000 rpm).

  • Solvent Evaporation: Continue stirring for several hours (e.g., 6 hours) at room temperature to allow for the complete evaporation of the organic solvent.

  • Characterization: The resulting nanosuspension should be characterized for particle size, polydispersity index (PDI), and zeta potential using techniques like Photon Correlation Spectroscopy (PCS).[17]

Troubleshooting

  • Issue: Large particle size or high PDI (> 0.3).

    • Solution: Optimize the stabilizer type and concentration. Increase the stirring speed during precipitation. Decrease the rate of addition of the organic phase. Consider using a high-pressure homogenizer after precipitation for further size reduction.[18]

  • Issue: Particle aggregation and instability over time.

    • Solution: The zeta potential should ideally be above |30| mV for good electrostatic stabilization. If not, try a different stabilizer or a combination of stabilizers (e.g., an ionic and a non-ionic surfactant). Ensure the concentration of the stabilizer is sufficient to cover the surface of the nanoparticles.[17]

Visualization: Nanosuspension Preparation Workflow

A Dissolve Isolupalbigenin in Ethanol (Organic Phase) C Add Organic Phase to Aqueous Phase with Stirring A->C B Dissolve Stabilizer in Water (Aqueous Phase) B->C D Evaporate Ethanol C->D Nanoprecipitation E Characterize (Size, PDI, Zeta Potential) D->E Formation of Nanosuspension

Caption: Workflow for preparing an Isolupalbigenin nanosuspension via the nanoprecipitation method.

Section 3: Solid Dispersion

Solid dispersion refers to the dispersion of one or more active ingredients in an inert carrier or matrix in the solid state.[8] This technique can enhance solubility by reducing particle size, improving wettability, and, most importantly, converting the drug from a crystalline to a more soluble amorphous form.[12]

Quantitative Data: Solubility Enhancement with Solid Dispersions

Drug ClassCarrier ExamplesTypical Solubility IncreaseReference
Flavonoids (BCS Class II)PVP K30, PEG 4000, HPMC, Urea5 to 70-fold[8][18]

Experimental Protocol: Solid Dispersion by Solvent Evaporation

This is a widely used method for preparing solid dispersions.[19]

  • Dissolution: Dissolve both Isolupalbigenin and a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30) in a common volatile organic solvent (e.g., methanol or a methanol-dichloromethane mixture). The drug-to-carrier ratio can be varied (e.g., 1:1, 1:5, 1:10 by weight) to find the optimal formulation.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C). This will form a thin film on the flask wall.

  • Drying: Further dry the solid mass in a vacuum oven for 24 hours to remove any residual solvent.

  • Processing: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Analyze the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug.[8]

Troubleshooting

  • Issue: The drug recrystallizes during storage.

    • Solution: The drug-to-carrier ratio may be too high. Increase the proportion of the polymer to better stabilize the amorphous state. Select a polymer with a higher glass transition temperature (Tg). Store the formulation in a desiccator, as moisture can induce crystallization.

  • Issue: Poor dissolution enhancement.

    • Solution: The chosen carrier may not be optimal. Screen different carriers (e.g., PEGs, HPMC, Eudragit). Ensure the drug and carrier are molecularly dispersed, which can be confirmed by the absence of a drug melting peak in the DSC thermogram.

Visualization: Logic for Solid Dispersion Formulation

Start Start: Poorly Soluble Crystalline Drug Step1 Select Hydrophilic Carrier (e.g., PVP, PEG) Start->Step1 Step2 Co-dissolve Drug and Carrier in a Solvent Step1->Step2 Step3 Evaporate Solvent Step2->Step3 Result Result: Amorphous Solid Dispersion (Enhanced Solubility) Step3->Result

Caption: Logical process for creating a solid dispersion to enhance drug solubility.

Section 4: pH Modification & Co-solvents

pH Adjustment

For ionizable compounds, solubility is highly pH-dependent. Flavonoids contain phenolic hydroxyl groups, which are weakly acidic. By increasing the pH of the aqueous medium above the pKa of these groups, the flavonoid becomes deprotonated (ionized), leading to a significant increase in aqueous solubility.[20]

  • Troubleshooting:

    • Issue: Drug precipitates upon administration or change in pH.

      • Solution: This method is often limited by the physiological pH range. A formulation that is soluble at pH 8 may precipitate in the acidic environment of the stomach. Consider using pH-modifying excipients or enteric coatings for oral formulations.[10]

    • Issue: Chemical instability at high pH.

      • Solution: Flavonoids can be susceptible to degradation at alkaline pH. Conduct stability studies to determine the optimal pH that balances solubility and stability.

Co-solvency

This technique involves using a water-miscible solvent (co-solvent) in which the drug has higher solubility. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[21][22]

  • Troubleshooting:

    • Issue: Drug precipitates upon dilution with aqueous media.

      • Solution: The concentration of the drug in the co-solvent system may be too high, exceeding its solubility limit upon dilution. Reduce the drug concentration or include a surfactant/stabilizer in the formulation to prevent precipitation.

    • Issue: Toxicity of the co-solvent.

      • Solution: Select co-solvents with a good safety profile and use them at the lowest effective concentration. Refer to regulatory guidelines (e.g., FDA's Inactive Ingredient Database) for acceptable limits in pharmaceutical formulations.

References

Optimization

Stability of Isolupalbigenin in DMSO and other organic solvents.

This technical support center provides guidance on the stability of Isolupalbigenin in DMSO and other organic solvents for researchers, scientists, and drug development professionals. Frequently Asked Questions (FAQs) Q1...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Isolupalbigenin in DMSO and other organic solvents for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Isolupalbigenin?

A1: For initial solubilization, Dimethyl Sulfoxide (DMSO) is commonly used for flavonoids like Isolupalbigenin to create concentrated stock solutions. However, for cell-based assays, it is crucial to ensure the final DMSO concentration is non-toxic to the cells, typically below 0.5%. For other applications, the choice of solvent will depend on the specific experimental requirements, and solubility should be empirically determined.

Q2: How should I store Isolupalbigenin stock solutions?

A2: As a general guideline for flavonoids, stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate compound degradation.

Q3: Is there any known instability of Isolupalbigenin in DMSO?

Q4: What factors can affect the stability of Isolupalbigenin in organic solvents?

A4: The stability of flavonoids, including Isolupalbigenin, can be influenced by several factors such as the solvent type (protic vs. aprotic), pH, temperature, and exposure to light and air (oxygen).[1] Protic solvents (e.g., methanol, ethanol) may be more likely to participate in degradation reactions compared to aprotic solvents (e.g., DMSO, acetonitrile).[2] The presence of multiple hydroxyl groups in the flavonoid structure can also promote degradation.[1][3]

Q5: How can I check the stability of my Isolupalbigenin stock solution?

A5: To verify the integrity of your Isolupalbigenin stock solution, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the chromatogram of an aged solution to that of a freshly prepared one, you can detect the presence of degradation products and quantify the remaining parent compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation in stock solution upon storage at low temperature. The solubility of the compound is significantly lower at the storage temperature. The initial concentration may be too high.Gently warm the solution to room temperature and vortex to redissolve. If precipitation persists, consider preparing a new stock at a lower concentration.
Inconsistent experimental results between batches of stock solution. Degradation of the compound in the older stock solution. Pipetting errors.Prepare a fresh stock solution of Isolupalbigenin. Perform a quality control check (e.g., HPLC) on both the old and new stock solutions. Ensure accurate and calibrated pipettes are used.
Loss of biological activity over time. The compound is degrading under the experimental conditions (e.g., in cell culture media).Minimize the incubation time of the compound in the experimental medium. Prepare fresh dilutions from a frozen stock solution immediately before each experiment. Evaluate the stability of Isolupalbigenin in the specific experimental medium.
Unexpected peaks in analytical analysis (HPLC, LC-MS). Degradation of Isolupalbigenin. Contamination of the solvent or sample.Analyze a fresh sample of Isolupalbigenin. Use high-purity solvents for all preparations and analyses.

Data on Flavonoid Solubility

While specific quantitative data on the stability of Isolupalbigenin is limited, the following table summarizes the general solubility of different flavonoids in common organic solvents, which can serve as a reference.

Flavonoid Acetonitrile (mmol/L) Acetone (mmol/L) tert-Amyl Alcohol (mmol/L)
Hesperetin85--
Naringenin77--
Quercetin-80-
Rutin0.50--
Data sourced from a study on flavonoid solubility and may not be directly representative of Isolupalbigenin.[4][5]

Experimental Protocols

Protocol: Assessing the Stability of Isolupalbigenin in an Organic Solvent

This protocol outlines a general method to determine the stability of Isolupalbigenin in a specific solvent over time using HPLC.

1. Materials:

  • Isolupalbigenin
  • High-purity organic solvent (e.g., DMSO)
  • HPLC system with a suitable column (e.g., C18)
  • Calibrated analytical balance and volumetric flasks
  • Autosampler vials

2. Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of Isolupalbigenin and dissolve it in the chosen solvent to prepare a concentrated stock solution (e.g., 10 mM).
  • Initial Analysis (Time 0): Immediately after preparation, dilute a sample of the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µM). Inject the sample into the HPLC system and record the chromatogram. The peak area of the parent compound at this point will serve as the baseline (100% integrity).
  • Incubation: Aliquot the remaining stock solution into several vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C). Protect the samples from light if the compound is known to be light-sensitive.
  • Time-Point Analysis: At specified time intervals (e.g., 24h, 48h, 1 week, 1 month), retrieve one vial from storage. Allow it to equilibrate to room temperature and analyze it by HPLC under the same conditions as the initial analysis.
  • Data Analysis: Compare the peak area of Isolupalbigenin at each time point to the initial peak area. Calculate the percentage of the remaining compound. The appearance of new peaks may indicate degradation products.

3. Interpretation of Results:

  • A decrease in the peak area of Isolupalbigenin over time indicates degradation.
  • The rate of degradation can be determined by plotting the percentage of the remaining compound against time.
  • The half-life (t½) of the compound under the tested conditions can be calculated from this data.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage prep_stock Prepare Concentrated Stock Solution prep_dilute Prepare Dilution for Analysis prep_stock->prep_dilute storage Store Aliquots under Test Conditions prep_stock->storage analysis_t0 HPLC Analysis (Time 0) prep_dilute->analysis_t0 analysis_tn HPLC Analysis (Time n) storage->analysis_tn troubleshooting_logic start Inconsistent Results? check_stock Is Stock Solution Old? start->check_stock check_prep Fresh Dilutions Used? check_stock->check_prep No solution_fresh_stock Prepare Fresh Stock check_stock->solution_fresh_stock Yes check_media Compound Stable in Media? check_prep->check_media Yes solution_fresh_dilute Use Fresh Dilutions check_prep->solution_fresh_dilute No solution_stability_test Perform Media Stability Test check_media->solution_stability_test No solution_ok Investigate Other Factors check_media->solution_ok Yes

References

Troubleshooting

Preventing Isolupalbigenin precipitation in cell culture media.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Isolupalbigenin...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Isolupalbigenin in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is Isolupalbigenin and why is it used in cell culture?

Isolupalbigenin is a prenylated isoflavone, a type of flavonoid compound.[1] It is investigated in cell culture for its potential biological activities, including its anti-proliferative effects on various cancer cell lines. For instance, it has been shown to inhibit the growth of MCF-7 breast cancer cells with an IC50 of 31.62 µg/mL.[1]

Q2: I'm observing precipitation after adding Isolupalbigenin to my cell culture medium. What is the likely cause?

Isolupalbigenin has very low aqueous solubility (approximately 0.0028 g/L). Precipitation is most likely due to the compound coming out of solution when introduced to the aqueous environment of the cell culture medium. Several factors can contribute to this, including:

  • High final concentration of Isolupalbigenin: Exceeding the solubility limit in the final culture medium.

  • Incorrect solvent or solvent concentration: Using an inappropriate solvent or too low a concentration of a solubilizing solvent like DMSO in the final culture volume.

  • Improper mixing technique: Adding the Isolupalbigenin stock solution too quickly or without adequate mixing can cause localized high concentrations and immediate precipitation.

  • Temperature fluctuations: Changes in temperature can affect the solubility of compounds in the media.[2][3]

  • Media components: Interactions with salts (e.g., calcium phosphate) or other components in the cell culture medium can sometimes lead to precipitation.[2][4]

Q3: What is the recommended solvent for dissolving Isolupalbigenin?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving Isolupalbigenin and other hydrophobic flavonoids for cell culture applications. Other organic solvents like ethanol, acetone, chloroform, and ethyl acetate can also dissolve Isolupalbigenin, but DMSO is generally preferred for its miscibility with culture media and established use in cell-based assays.

Q4: What is the maximum safe concentration of DMSO for my cells?

The cytotoxicity of DMSO varies between cell lines.[5] As a general guideline:

  • < 0.1% DMSO: Considered safe for most cell lines with minimal to no cytotoxic effects.[6]

  • 0.1% - 0.5% DMSO: Generally well-tolerated by many robust cell lines for standard incubation periods.[6][7]

  • > 0.5% DMSO: Can be toxic to many cell lines and may affect experimental results.[6]

It is crucial to perform a vehicle control experiment using the same final concentration of DMSO without Isolupalbigenin to assess its effect on your specific cell line.

Q5: How can I prepare a stock solution of Isolupalbigenin?

It is highly recommended to prepare a high-concentration stock solution of Isolupalbigenin in 100% DMSO. A 10 mM stock solution is a common starting point. Some suppliers may offer Isolupalbigenin pre-dissolved in DMSO.

Troubleshooting Guide

Problem Possible Cause Solution
Precipitate forms immediately upon adding Isolupalbigenin stock to media. - Final concentration of Isolupalbigenin is too high. - Rapid change in solvent polarity. - Insufficient mixing.- Lower the final working concentration of Isolupalbigenin. - Add the DMSO stock solution dropwise to the pre-warmed cell culture medium while gently vortexing or swirling. - Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells.
Cloudiness or fine precipitate appears in the media after incubation. - Compound is coming out of solution over time. - Interaction with media components. - Temperature fluctuations in the incubator.- Decrease the final concentration of Isolupalbigenin. - Consider using a serum-containing medium if your experimental design allows, as serum proteins can sometimes help stabilize compounds. - Ensure the incubator maintains a stable temperature.
Inconsistent experimental results. - Incomplete dissolution of Isolupalbigenin stock. - Precipitation in some wells but not others. - Degradation of Isolupalbigenin.- Visually inspect your stock solution for any undissolved particles before use. If necessary, gently warm the stock solution (e.g., in a 37°C water bath) to aid dissolution. - Ensure thorough mixing of the final working solution before aliquoting to your cell culture plates. - Prepare fresh dilutions of Isolupalbigenin from the stock solution for each experiment.
Cells show signs of stress or death in the vehicle control group. - Final DMSO concentration is too high for your cell line.- Perform a dose-response experiment with varying concentrations of DMSO to determine the maximum tolerable concentration for your specific cells. - Reduce the final DMSO concentration in your experiments to a non-toxic level (ideally ≤ 0.1%).

Experimental Protocols

Protocol 1: Preparation of a 10 mM Isolupalbigenin Stock Solution in DMSO

Materials:

  • Isolupalbigenin (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculate the mass of Isolupalbigenin needed to prepare a 10 mM stock solution. The molecular weight of Isolupalbigenin is 406.48 g/mol .

    • For 1 mL of a 10 mM stock solution, you will need 4.065 mg of Isolupalbigenin.

  • Weigh the calculated amount of Isolupalbigenin powder and place it in a sterile microcentrifuge tube.

  • Add the desired volume of 100% DMSO to the tube.

  • Vortex the tube until the Isolupalbigenin is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution of Isolupalbigenin in Cell Culture Medium

Materials:

  • 10 mM Isolupalbigenin stock solution in DMSO

  • Pre-warmed complete cell culture medium (with serum, if applicable)

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Determine the final desired concentration of Isolupalbigenin and the final volume of the working solution needed for your experiment.

  • Calculate the volume of the 10 mM Isolupalbigenin stock solution required.

    • Example: To prepare 10 mL of a 10 µM working solution:

      • Use the formula: C1V1 = C2V2

      • (10,000 µM) * V1 = (10 µM) * (10 mL)

      • V1 = 0.01 mL or 10 µL

  • Calculate the final concentration of DMSO in your working solution.

    • Example: For the preparation above, the final DMSO concentration will be:

      • (10 µL DMSO / 10,000 µL total volume) * 100% = 0.1% DMSO

  • Add the required volume of pre-warmed cell culture medium to a sterile conical tube.

  • While gently vortexing or swirling the tube of medium, add the calculated volume of the 10 mM Isolupalbigenin stock solution dropwise.

  • Continue to mix the solution for a few seconds to ensure homogeneity.

  • Use the freshly prepared working solution to treat your cells immediately.

Data Presentation

Table 1: Solubility and Recommended Solvent for Isolupalbigenin

Property Value Reference
Molecular Weight 406.48 g/mol N/A
Aqueous Solubility ~0.0028 g/LN/A
Recommended Solvent for Stock Solution DMSO (Dimethyl sulfoxide)N/A

Table 2: Recommended Final DMSO Concentrations in Cell Culture

Final DMSO Concentration Effect on Cells Recommendation
< 0.1%Generally considered safe for most cell lines.Ideal for sensitive cell lines and long-term experiments.
0.1% - 0.5%Tolerated by many robust cell lines.May be used if higher compound solubility is required. Always include a vehicle control.
> 0.5%Can be cytotoxic and may influence experimental outcomes.Avoid if possible. If necessary, extensive toxicity testing is required.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_cell_treatment Cell Treatment weigh Weigh Isolupalbigenin Powder dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex until dissolved dissolve->vortex store Store at -20°C vortex->store warm_media Pre-warm Cell Culture Medium store->warm_media add_stock Add stock dropwise to medium while mixing final_mix Mix thoroughly add_to_cells Add working solution to cells final_mix->add_to_cells incubate Incubate

Caption: Experimental workflow for preparing and using Isolupalbigenin in cell culture.

troubleshooting_logic start Precipitation Observed check_concentration Is the final concentration too high? start->check_concentration check_dmso Is the final DMSO concentration sufficient? check_concentration->check_dmso No solution_concentration Reduce final concentration check_concentration->solution_concentration Yes check_mixing Was the stock added slowly with mixing? check_dmso->check_mixing Yes solution_dmso Adjust DMSO concentration (balance with toxicity) check_dmso->solution_dmso No check_media Is the media pre-warmed? check_mixing->check_media Yes solution_mixing Improve mixing technique check_mixing->solution_mixing No solution_media Pre-warm media before adding stock check_media->solution_media No

Caption: Troubleshooting logic for Isolupalbigenin precipitation.

References

Optimization

Optimizing Isolupalbigenin concentration for in vitro experiments.

Welcome to the technical support center for Isolupalbigenin. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their in vitro experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isolupalbigenin. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of Isolupalbigenin in your research.

Frequently Asked Questions (FAQs)

Q1: What is Isolupalbigenin and what is its primary known activity? A1: Isolupalbigenin is a flavonoid compound. It is known to have anti-proliferative activity and has been identified as an inhibitor of nitric oxide (NO).[1]

Q2: What is a typical effective concentration range for Isolupalbigenin in in vitro studies? A2: The effective concentration of Isolupalbigenin can vary significantly depending on the cell line and the specific endpoint being measured. For example, it has shown anti-proliferative activity on HL-60 cells with an IC50 of 5.1 μM.[1] In MCF-7 breast cancer cells, the IC50 for growth inhibition was reported as 31.62 µg/mL.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell model and assay.

Q3: How should I prepare a stock solution of Isolupalbigenin? A3: Isolupalbigenin is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[3][4] It is crucial to prepare a high-concentration stock (e.g., 10-20 mM) in 100% DMSO so that the final concentration of DMSO in your cell culture medium is kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[3][5] For a detailed protocol, please refer to the "Experimental Protocols" section.

Q4: What potential signaling pathways does Isolupalbigenin modulate? A4: While specific signaling pathway data for Isolupalbigenin is limited, related flavonoid compounds like Isoliquiritigenin are known to induce apoptosis and cell cycle arrest through various pathways. These can include the modulation of ROS levels and inhibition of pathways such as PI3K/AKT, JAK/STAT3, ERK, NF-κB, and p38/mTOR/STAT3.[6] Researchers investigating Isolupalbigenin may consider exploring these related pathways.

Q5: How stable is Isolupalbigenin in cell culture media? A5: The stability of any compound in cell culture media can be influenced by factors such as pH, temperature, light exposure, and interactions with media components.[7][8][9] It is good practice to prepare fresh dilutions of Isolupalbigenin in media for each experiment from a frozen DMSO stock. Avoid repeated freeze-thaw cycles of the stock solution.

Troubleshooting Guide

Q: My compound is precipitating when I add it to the cell culture medium. What should I do? A: This is a common issue when diluting a DMSO-solubilized compound into an aqueous solution like cell culture medium.[3]

  • Solution 1: Check DMSO Concentration: Ensure the final concentration of DMSO in your media is low (e.g., <0.5%).[4] A high volume of DMSO stock added to the media can cause the compound to crash out of solution.

  • Solution 2: Modify Dilution Method: Instead of adding the stock solution directly to a large volume of media, try a serial dilution approach. Alternatively, add the small volume of DMSO stock directly to the media in the cell culture plate and mix immediately by gentle swirling.

  • Solution 3: Pre-warm Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.

Q: I am not observing any biological effect at my chosen concentrations. What could be the issue? A: A lack of effect could stem from several factors.

  • Solution 1: Concentration Range: The concentrations you have selected may be too low for your specific cell line or assay. We recommend performing a broad dose-response curve (e.g., from 0.1 µM to 100 µM) to identify the active range.

  • Solution 2: Compound Integrity: Ensure your stock solution of Isolupalbigenin has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.

  • Solution 3: Incubation Time: The duration of the treatment may be insufficient to elicit a measurable response. Consider a time-course experiment (e.g., 24h, 48h, 72h).[10]

Q: I am observing high levels of cell death even at low concentrations, including in my vehicle control. What is the cause? A: Unintended cytotoxicity can confound results.

  • Solution 1: Vehicle Toxicity: Your cells may be sensitive to the DMSO vehicle. Ensure the final DMSO concentration is identical across all treatments (including untreated controls where applicable) and is at a non-toxic level for your cells (typically ≤ 0.1%).[3][5] Run a "vehicle-only" control to assess the effect of DMSO alone.

  • Solution 2: Compound Cytotoxicity: Isolupalbigenin itself has anti-proliferative and cytotoxic effects.[1][2] The "low concentrations" you are using might be above the cytotoxic threshold for your specific cell line. A thorough dose-response experiment is critical.

Data Presentation

Table 1: Reported IC50 Values for Isolupalbigenin

Cell Line Assay Type IC50 Value Reference
HL-60 Anti-proliferative 5.1 μM [1]

| MCF-7 | Cytotoxicity (MTT Assay) | 31.62 µg/mL |[2] |

Table 2: General Recommendations for In Vitro Use

Parameter Recommendation Notes
Stock Solution Solvent 100% DMSO Ensure anhydrous, cell culture grade.
Stock Solution Conc. 10-50 mM Higher concentration minimizes the volume added to media.
Storage -20°C or -80°C Aliquot to avoid repeated freeze-thaw cycles.
Final DMSO Conc. in Media ≤ 0.1% Verify tolerance for your specific cell line.

| Working Concentration | Cell line dependent | Determine empirically (start with 1-50 µM range). |

Experimental Protocols

Protocol 1: Preparation of Isolupalbigenin Stock Solution

  • Calculate Mass: Determine the mass of Isolupalbigenin powder needed to achieve the desired stock concentration (e.g., 20 mM). Use the formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ).

  • Weigh Compound: Carefully weigh the calculated mass of Isolupalbigenin powder.

  • Dissolve in DMSO: Add the appropriate volume of 100% cell culture-grade DMSO to the powder. For example, to make a 20 mM stock from 1 mg of a compound with a MW of 400 g/mol , you would dissolve it in 125 µL of DMSO.

  • Ensure Complete Solubilization: Vortex vigorously and, if necessary, gently warm the solution (e.g., in a 37°C water bath) until the powder is completely dissolved.

  • Aliquot and Store: Dispense the stock solution into small-volume, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare Dilutions: Prepare serial dilutions of Isolupalbigenin in pre-warmed complete cell culture medium. Remember to prepare a "vehicle control" with the same final DMSO concentration as your highest treatment concentration.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of Isolupalbigenin or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO2).

  • Add MTT Reagent: Add MTT solution (typically 5 mg/mL in PBS) to each well (usually 10% of the well volume) and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilize Crystals: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock 1. Prepare High-Conc. Stock in DMSO working 2. Create Serial Dilutions in Culture Medium stock->working Dilute Fresh treat 4. Treat Cells with Isolupalbigenin Dilutions working->treat Add to cells seed 3. Seed Cells in Plate seed->treat incubate 5. Incubate for Desired Time (e.g., 48h) treat->incubate assay 6. Perform Endpoint Assay (e.g., MTT, Western Blot) incubate->assay data 7. Analyze Data & Determine IC50/Pathway Effect assay->data

Caption: A typical experimental workflow for in vitro testing of Isolupalbigenin.

troubleshooting_flowchart cluster_precipitation Issue: Precipitation cluster_no_effect Issue: No Effect start Problem Encountered precip_q Is final DMSO concentration >0.5%? start->precip_q Precipitation effect_q Have you performed a broad dose-response? start->effect_q No Effect precip_a1 Reduce DMSO % in final working solution. precip_q->precip_a1 Yes precip_a2 Warm media to 37°C before adding compound. precip_q->precip_a2 No effect_a1 Test a wider range (e.g., 0.1-100 µM). effect_q->effect_a1 No effect_a2 Increase incubation time (e.g., 48h, 72h). effect_q->effect_a2 Yes

Caption: A troubleshooting guide for common issues with Isolupalbigenin.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus isolu Isolupalbigenin pi3k PI3K isolu->pi3k Inhibition? p38 p38 MAPK isolu->p38 Inhibition? receptor Receptor Activation receptor->pi3k receptor->p38 akt AKT pi3k->akt mtor mTOR akt->mtor stat3 STAT3 mtor->stat3 p38->mtor genes Gene Transcription (Proliferation, Survival) stat3->genes caption Note: This is a putative pathway based on related compounds like Isoliquiritigenin. Direct effects of Isolupalbigenin require experimental validation.

Caption: A putative signaling pathway potentially modulated by Isolupalbigenin.

References

Troubleshooting

Troubleshooting aggregation of Isolupalbigenin in biological assays.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential aggregation of Isolupalbig...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential aggregation of Isolupalbigenin in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is Isolupalbigenin and what are its known biological activities?

Isolupalbigenin is a prenylated isoflavone with the molecular formula C₂₅H₂₆O₅ and a molecular weight of 406.5 g/mol .[1] It has been reported to exhibit several biological activities, including:

  • Anti-proliferative activity: It has shown inhibitory effects on the growth of HL-60 cells.[2]

  • Antibacterial properties: It has demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA).[3]

  • Cytotoxic effects: It has been observed to inhibit the growth of MCF-7 breast cancer cells with an IC₅₀ of 31.62 µg/mL.[4][5]

  • Inhibition of Nitric Oxide (NO) production: It can inhibit NO production in RAW 264.7 macrophages.[2]

Q2: What is compound aggregation and why is it a concern in biological assays?

Compound aggregation is a phenomenon where small molecules self-associate in solution to form colloidal particles, typically in the low micromolar range.[6][7] These aggregates can non-specifically inhibit enzymes and interfere with assay readouts, leading to false-positive results.[7] This can waste significant time and resources in drug discovery and chemical biology research.[6]

Q3: Is Isolupalbigenin prone to aggregation?

While there are no specific reports detailing the aggregation of Isolupalbigenin, flavonoids and other phenolic compounds can be susceptible to aggregation. Therefore, it is crucial to consider aggregation as a potential source of error in biological assays involving Isolupalbigenin and to perform appropriate control experiments.

Q4: How can I visually identify potential aggregation of Isolupalbigenin in my assay?

While visual inspection for turbidity or precipitation can be a first step, it is often not sufficient to detect the formation of nano-sized aggregates.[8][9] Aggregates may not be visible to the naked eye, yet can still interfere with the assay.[8] More sensitive biophysical methods are required for reliable detection.

Troubleshooting Guide: Aggregation of Isolupalbigenin

This guide provides a step-by-step approach to identify and mitigate potential aggregation of Isolupalbigenin in your experiments.

Step 1: Assess the Solubility of Isolupalbigenin in Your Assay Buffer

Poor solubility is a primary driver of compound aggregation. It is essential to determine the solubility of Isolupalbigenin in your specific assay buffer.

Issue: Inconsistent or unexpected assay results.

Troubleshooting:

  • Determine Kinetic Solubility: This method mimics the conditions of many biological assays where a compound is diluted from a DMSO stock into an aqueous buffer.

  • Visually Inspect: After diluting your Isolupalbigenin DMSO stock into the assay buffer (e.g., PBS), visually check for any cloudiness or precipitate.[10]

  • Use a Nephelometer: For a more sensitive measurement, use a nephelometer to detect light scattering from undissolved particles.[8]

Step 2: Detect the Presence of Aggregates

If you suspect aggregation, several biophysical and biochemical methods can be employed for confirmation.

Issue: Suspected false-positive results or non-specific inhibition.

Troubleshooting:

  • Dynamic Light Scattering (DLS): DLS is a powerful technique to detect the presence and size of aggregates in a solution. An increase in particle size with increasing compound concentration is indicative of aggregation.

  • Enzymatic Counter-Screen (β-Lactamase Assay): This is a well-established method to identify aggregate-based inhibitors.[1] Aggregators will often show inhibition of β-lactamase, which is reversed in the presence of a detergent like Triton X-100.[1]

  • Nuclear Magnetic Resonance (NMR): NMR spectroscopy can detect aggregation by observing changes in the compound's NMR spectrum, such as peak broadening or a decrease in signal intensity.[8]

Step 3: Mitigate the Effects of Aggregation

Once aggregation is confirmed, several strategies can be employed to minimize its impact on your assay results.

Issue: Confirmed aggregation is interfering with the assay.

Troubleshooting:

  • Include Detergents: Non-ionic detergents, such as Triton X-100 (typically at 0.01-0.1%), can disrupt the formation of aggregates.[7]

  • Add Decoy Proteins: Including a protein like Bovine Serum Albumin (BSA) at a concentration of around 0.1 mg/mL in the assay buffer can help to sequester aggregates and prevent them from interacting with your target protein.[6]

  • Vary Enzyme Concentration: For enzymatic assays, increasing the concentration of the target enzyme should lead to a linear increase in the IC₅₀ value if the inhibition is due to aggregation.[6]

  • Lower Compound Concentration: If possible, perform the assay at concentrations below the determined or suspected critical aggregation concentration (CAC) of Isolupalbigenin.

Quantitative Data Summary

ParameterMethodTypical BufferExpected Outcome for Aggregating Compound
Kinetic Solubility Visual Inspection, Nephelometry, UV-Vis SpectroscopyPBS with ≤1% DMSOLow µM to mM range; precipitation observed at higher concentrations.
Critical Aggregation Concentration (CAC) Dynamic Light Scattering (DLS)Assay-specific bufferA concentration threshold above which a sharp increase in particle size is observed.
Effect of Detergent β-Lactamase AssayAssay buffer ± 0.01% Triton X-100Inhibition observed in the absence of detergent is significantly reduced or eliminated in its presence.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility in PBS
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of Isolupalbigenin in 100% DMSO.

  • Serial Dilution: Create a series of dilutions of the Isolupalbigenin stock solution in DMSO.

  • Addition to PBS: Add a small volume (e.g., 2 µL) of each DMSO dilution to a 96-well plate.

  • Add PBS: Add 198 µL of PBS (pH 7.4) to each well to achieve the desired final compound concentrations with a final DMSO concentration of 1%.

  • Incubation: Cover the plate and shake for 1-2 hours at room temperature.

  • Analysis:

    • Visual: Inspect the wells for any visible precipitate against a dark background.

    • Nephelometry: Measure light scattering using a nephelometer to quantify precipitation.

    • UV-Vis Spectroscopy: After filtering the solutions to remove any precipitate, measure the absorbance of the filtrate at the λmax of Isolupalbigenin to determine the concentration of the soluble compound.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
  • Sample Preparation: Prepare a series of concentrations of Isolupalbigenin in your assay buffer, starting from a concentration below the expected activity range and increasing to concentrations where aggregation is suspected. Ensure all solutions are filtered through a low-protein-binding 0.22 µm filter.

  • Instrument Setup: Allow the DLS instrument to warm up and equilibrate at the desired temperature (e.g., 25°C).

  • Measurement:

    • Use a clean, dust-free cuvette.

    • Measure the buffer alone as a baseline.

    • Measure each concentration of Isolupalbigenin, performing multiple acquisitions for each sample to ensure reproducibility.

  • Data Analysis: Analyze the data to determine the particle size distribution (hydrodynamic radius) and the polydispersity index (PDI). A significant increase in the average particle size and PDI at higher concentrations suggests compound aggregation. The concentration at which this sharp increase occurs can be estimated as the Critical Aggregation Concentration (CAC).[11]

Protocol 3: β-Lactamase Counter-Screen for Aggregation
  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM potassium phosphate, pH 7.0) with and without 0.02% (w/v) Triton X-100.

    • Prepare a stock solution of the substrate, nitrocefin.

    • Prepare a stock solution of AmpC β-lactamase.

  • Assay Procedure:

    • In a 96-well plate, add your test compound (Isolupalbigenin) at various concentrations to wells containing either the buffer with or without Triton X-100.

    • Add the AmpC β-lactamase to all wells and incubate for 5-10 minutes at room temperature.

    • Initiate the reaction by adding nitrocefin to all wells.

  • Data Acquisition: Immediately measure the change in absorbance at 482-490 nm over time using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of Isolupalbigenin in the presence and absence of Triton X-100. A significant decrease in inhibition in the presence of the detergent is a strong indicator of aggregation-based activity.[1]

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways Modulated by Isolupalbigenin

Based on studies of structurally related flavonoids, Isolupalbigenin may influence key inflammatory and cell survival pathways.

NF-kB_Signaling_Pathway cluster_nucleus LPS LPS/Stimulus TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NFkB->Gene_Expression NFkB_IkBa->NFkB Degradation of IκBα Isolupalbigenin Isolupalbigenin Isolupalbigenin->IKK Inhibits

Caption: Potential inhibition of the NF-κB signaling pathway by Isolupalbigenin.

p38_MAPK_Signaling_Pathway Stress Cellular Stress MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2) p38->Transcription_Factors Phosphorylates Inflammation_Apoptosis Inflammation/ Apoptosis Transcription_Factors->Inflammation_Apoptosis Isolupalbigenin Isolupalbigenin Isolupalbigenin->p38 Inhibits?

Caption: Postulated inhibitory effect of Isolupalbigenin on the p38 MAPK pathway.

Experimental Workflow for Investigating Aggregation

Aggregation_Workflow Start Start: Inconsistent Assay Results Solubility Step 1: Determine Kinetic Solubility Start->Solubility Is_Soluble Is Compound Soluble at Assay Concentration? Solubility->Is_Soluble Detect_Agg Step 2: Perform Aggregation Assays (DLS, β-Lactamase) Is_Soluble->Detect_Agg Yes Optimize Optimize Buffer/ Solvent Conditions Is_Soluble->Optimize No Is_Agg Aggregation Detected? Detect_Agg->Is_Agg Mitigate Step 3: Mitigate Aggregation (Detergent, BSA, Lower Conc.) Is_Agg->Mitigate Yes End_True End: True Bioactivity Confirmed Is_Agg->End_True No Re_Assay Re-run Primary Assay with Controls Mitigate->Re_Assay Re_Assay->End_True End_False End: Initial Hit was an Artifact Re_Assay->End_False Optimize->Solubility

Caption: A logical workflow for troubleshooting potential compound aggregation.

References

Optimization

Minimizing off-target effects of Isolupalbigenin in cellular models.

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Isolupalbigenin in ce...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Isolupalbigenin in cellular models.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target and potential off-target activities of Isolupalbigenin?

Isolupalbigenin is a flavonoid known to inhibit nitric oxide (NO) production and exhibit anti-proliferative activity in various cancer cell lines.[1] Its potential on-target activities are linked to these effects. However, like many flavonoids, Isolupalbigenin may have off-target activities. One study has suggested a potential interaction with Estrogen Receptor alpha (ERα).[2][3] Researchers should be aware that flavonoids can interact with multiple cellular targets, and a comprehensive off-target profile for Isolupalbigenin is not yet fully characterized.

Q2: How can I select an appropriate cell line for my experiment with Isolupalbigenin?

The choice of cell line should be guided by your research question. If you are studying its anticancer effects, cell lines with varying sensitivities, as indicated in the table below, can be used. It is crucial to include a non-cancerous cell line, such as the Vero cell line (on which Isolupalbigenin has shown no toxicity), to assess specificity and potential cytotoxicity to normal cells.[2][3]

Q3: Are there known issues with common cell viability assays when using Isolupalbigenin?

Yes, flavonoids can interfere with metabolic assays that rely on redox indicators, such as those using resazurin (e.g., Alamar Blue) or tetrazolium salts (e.g., MTT). This can lead to unreliable measurements of cell viability.[4] It is recommended to use a secondary, non-enzymatic-based method to confirm results, such as trypan blue exclusion or a DNA-staining dye (e.g., propidium iodide) coupled with flow cytometry.

Q4: What are the key signaling pathways that might be affected by Isolupalbigenin off-target effects?

Flavonoids are known to modulate various signaling pathways. While specific pathways for Isolupalbigenin are not extensively studied, related flavonoids have been shown to interact with the Nrf2 and NF-κB signaling pathways.[5][6][7][8] These pathways are involved in cellular stress responses, inflammation, and cell survival, and their modulation could contribute to off-target effects.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent IC50 values across different viability assays. Flavonoid interference with redox-based assays (e.g., MTT, Alamar Blue).1. Use a non-redox-based assay for confirmation (e.g., Trypan Blue exclusion, CellTiter-Glo®). 2. Include a no-cell control with Isolupalbigenin to check for direct reduction of the assay reagent.
High variability in experimental replicates. Poor solubility or stability of Isolupalbigenin in cell culture media.1. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) for each experiment. 2. Determine the optimal solvent concentration that is non-toxic to the cells. 3. Visually inspect the media for any precipitation after adding Isolupalbigenin.
Unexpected phenotypic changes in cells at non-toxic concentrations. Off-target effects on unknown cellular proteins or pathways.1. Perform target deconvolution studies (e.g., chemical proteomics) to identify potential off-target proteins.[9][10][11][12] 2. Conduct pathway analysis (e.g., Western blotting for key signaling proteins like Nrf2, NF-κB) to investigate unexpected signaling activation.
Discrepancy between in vitro results and expected biological activity. Cell line-specific responses or uncharacterized off-target interactions.1. Test the effect of Isolupalbigenin in multiple cell lines, including a normal, non-cancerous cell line. 2. Consider performing a kinase panel screening to identify potential off-target kinases.[13]

Quantitative Data Summary

Table 1: Cytotoxic Activity of Isolupalbigenin in Various Cell Lines

Cell LineCell TypeIC50 (µg/mL)IC50 (µM)AssayReference
MCF-7Human Breast Cancer31.62 ± 2.8677.79 ± 7.04MTT[3]
T47DHuman Breast Cancer54.17 ± 2.69133.27 ± 6.62MTT[3]
HeLaHuman Cervical Cancer122.16 ± 5.17300.53 ± 12.72MTT[3]
HL-60Human Promyelocytic Leukemia-5.1Not Specified[1]
VeroNormal Kidney EpithelialNon-toxic-MTT[2][3]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted for testing flavonoid compounds and includes steps to minimize interference.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Isolupalbigenin in culture medium. The final DMSO concentration should be below 0.5%. Add the diluted compound to the wells and incubate for the desired time (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Target Deconvolution using Affinity Chromatography

This is a general workflow for identifying protein targets of a small molecule.

  • Ligand Immobilization: Synthesize an Isolupalbigenin analog with a linker for immobilization onto beads (e.g., NHS-activated sepharose beads).

  • Cell Lysate Preparation: Prepare a cell lysate from the cell line of interest.

  • Affinity Chromatography: Incubate the cell lysate with the Isolupalbigenin-immobilized beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins using a competitive ligand or by changing the buffer conditions (e.g., pH, salt concentration).

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Visualizations

experimental_workflow Workflow for Investigating Off-Target Effects cluster_0 Initial Screening cluster_1 Off-Target Identification cluster_2 Validation & Pathway Analysis phenotypic_screen Phenotypic Screening (e.g., Viability, Morphology) dose_response Dose-Response Curve (Multiple Cell Lines) phenotypic_screen->dose_response target_deconvolution Target Deconvolution (e.g., Affinity Chromatography, CETSA) dose_response->target_deconvolution profiling Broad-Panel Screening (e.g., Kinase, Receptor Panels) dose_response->profiling validation Target Validation (e.g., Western Blot, Knockdown) target_deconvolution->validation profiling->validation pathway_analysis Signaling Pathway Analysis (e.g., Nrf2, NF-κB activation) validation->pathway_analysis

Caption: A general experimental workflow for identifying and validating the off-target effects of a small molecule like Isolupalbigenin.

nrf2_pathway Potential Modulation of Nrf2 Pathway by Flavonoids cluster_0 Cytoplasm cluster_1 Nucleus isolupalbigenin Isolupalbigenin (Flavonoid) keap1_nrf2 Keap1-Nrf2 Complex isolupalbigenin->keap1_nrf2 Inhibition? nrf2 Nrf2 keap1_nrf2->nrf2 Nrf2 Release nucleus Nucleus nrf2->nucleus Translocation are Antioxidant Response Element (ARE) genes Cytoprotective Gene Expression (e.g., HO-1, NQO1) are->genes Activation

Caption: A simplified diagram illustrating the potential activation of the Nrf2 signaling pathway by flavonoids, which may represent an off-target effect.

troubleshooting_tree Troubleshooting Inconsistent Experimental Results start Inconsistent Results with Isolupalbigenin check_solubility Check for Precipitation in Media? start->check_solubility check_assay Using a Redox-Based Assay? check_solubility->check_assay No optimize_solubility Optimize Solvent/Concentration check_solubility->optimize_solubility Yes use_alternative_assay Use Alternative Viability Assay (e.g., Trypan Blue) check_assay->use_alternative_assay Yes off_target_investigation Investigate Off-Target Effects check_assay->off_target_investigation No end Consistent Results optimize_solubility->end use_alternative_assay->end off_target_investigation->end

Caption: A decision tree to guide troubleshooting efforts when encountering inconsistent results in cellular assays with Isolupalbigenin.

References

Troubleshooting

Technical Support Center: Large-Scale Synthesis of Isolupalbigenin

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the la...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale synthesis of Isolupalbigenin.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of Isolupalbigenin, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Incomplete Deprotonation of Acetophenone: The base may not be strong enough or used in sufficient quantity to deprotonate the α-carbon of 2',4',6'-trihydroxy-3'-prenylacetophenone effectively. 2. Side Reactions of Phenolic Hydroxyl Groups: The hydroxyl groups on the acetophenone and benzaldehyde derivatives can react with the base, reducing its effective concentration for the primary reaction. 3. Steric Hindrance: The prenyl group on the acetophenone can sterically hinder the approach of the enolate to the benzaldehyde. 4. Low Reaction Temperature: The reaction may be too slow at lower temperatures.1. Optimize Base and Solvent: Use a stronger base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a suitable solvent like ethanol. Ensure stoichiometric amounts or a slight excess of the base are used. 2. Protecting Groups: Consider protecting the phenolic hydroxyl groups, especially the most acidic ones, with a suitable protecting group like a methoxymethyl (MOM) ether. This can prevent side reactions but will require an additional deprotection step. 3. Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or gently heat the reaction mixture to overcome the activation energy barrier. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Formation of Oily or Gummy Product 1. Presence of Impurities: Unreacted starting materials or byproducts can prevent the crystallization of the desired product. 2. Formation of Complex Mixtures: Multiple side reactions, such as self-condensation of the acetophenone or Cannizzaro reaction of the aldehyde, can lead to a complex mixture that is difficult to crystallize. 3. Inappropriate Solvent for Crystallization: The solvent used for workup and crystallization may not be suitable for inducing crystallization of Isolupalbigenin.1. Purification: Attempt to purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate). 2. Optimize Reaction Conditions: Adjust the reaction temperature, time, and stoichiometry to minimize side reactions. A slow, dropwise addition of the aldehyde to the enolate solution can sometimes reduce self-condensation. 3. Recrystallization Solvent Screening: Experiment with different solvent systems for recrystallization. A single solvent or a binary solvent mixture (e.g., ethanol/water, acetone/hexane) might be effective.[1][2][3][4][5]
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: Byproducts formed during the reaction may have similar polarities to Isolupalbigenin, making separation by column chromatography challenging. 2. Product Degradation on Silica Gel: The acidic nature of silica gel can sometimes cause degradation of acid-sensitive compounds. 3. Inefficient Crystallization: The product may be slow to crystallize or may form very small crystals that are difficult to filter.1. Optimize Chromatography: Use a high-resolution separation technique like preparative High-Performance Liquid Chromatography (HPLC) for challenging separations.[6][7][8][9][10] 2. Use Neutral Alumina: If product degradation on silica is suspected, consider using neutral alumina for column chromatography. 3. Seeding and Slow Cooling: For crystallization, try adding a seed crystal of pure Isolupalbigenin to induce crystallization. Slow cooling of the saturated solution can also promote the formation of larger, purer crystals.[11]
Exothermic Reaction and Poor Temperature Control (Scale-up) 1. Heat Generation from Aldol Condensation: The Claisen-Schmidt condensation is an exothermic reaction, and on a large scale, the heat generated can be difficult to dissipate, leading to side reactions and reduced yield.1. Controlled Addition: Add the aldehyde solution to the acetophenone-base mixture slowly and in a controlled manner, while monitoring the internal temperature of the reactor. 2. Efficient Cooling: Use a reactor with a cooling jacket and an efficient stirring mechanism to ensure uniform temperature distribution and effective heat removal.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the hydroxyl groups on the starting materials for the large-scale synthesis of Isolupalbigenin?

A1: While not always strictly necessary, protecting the phenolic hydroxyl groups can significantly improve the yield and reduce the formation of byproducts, especially on a larger scale.[12] The hydroxyl groups can undergo acid-base reactions with the catalyst, leading to the consumption of the base and the formation of phenoxides, which can complicate the reaction. Using a protecting group like methoxymethyl (MOM) can circumvent these issues, but it will necessitate an additional deprotection step in the synthetic route.

Q2: What is the most common synthetic route for Isolupalbigenin?

A2: The most common and direct method for synthesizing Isolupalbigenin is the Claisen-Schmidt condensation.[13][14] This reaction involves the base-catalyzed condensation of a substituted acetophenone (2',4',6'-trihydroxy-3'-prenylacetophenone) with a substituted benzaldehyde (4-hydroxybenzaldehyde, which is then prenylated, or directly with 4-prenyloxybenzaldehyde).

Q3: What are some typical yields for the Claisen-Schmidt condensation in chalcone synthesis?

A3: Yields for Claisen-Schmidt condensations can vary widely depending on the specific substrates, reaction conditions, and scale. For similar polyhydroxylated chalcones, yields can range from moderate to good. A gram-scale synthesis of the related compound lupalbigenin reported a yield of 47.7%.[12][15] Optimization of reaction parameters is crucial for achieving high yields on a large scale.

Reaction Scale Typical Yield Range (%) Reference Compound(s)
Lab Scale (mmol)60 - 90Various substituted chalcones
Gram Scale40 - 60Lupalbigenin[12][15]
Pilot/Industrial ScaleHighly variable, optimization is key.General Chalcone Synthesis

Q4: What are the key parameters to control during the scale-up of the Claisen-Schmidt condensation?

A4: When scaling up, the following parameters are critical:

  • Temperature Control: The reaction is exothermic, so efficient heat dissipation is crucial to prevent side reactions.

  • Mixing: Homogeneous mixing is essential to ensure uniform reaction conditions and prevent localized "hot spots."

  • Rate of Addition: The rate of addition of the aldehyde to the ketone-base mixture should be carefully controlled to manage the exotherm and minimize side reactions.

  • Work-up and Product Isolation: The procedures for quenching the reaction, extracting the product, and inducing crystallization need to be adapted and optimized for larger volumes.

Q5: What are the most effective methods for purifying large quantities of Isolupalbigenin?

A5: For large-scale purification, the primary methods are:

  • Recrystallization: This is the most common and cost-effective method for purifying solid organic compounds.[1][3][4] Finding a suitable solvent system in which Isolupalbigenin is soluble at high temperatures but sparingly soluble at low temperatures is key. Common solvents for chalcone recrystallization include ethanol, methanol, or mixtures like ethanol/water.[5]

  • Column Chromatography: For more challenging purifications where recrystallization is ineffective, large-scale column chromatography using silica gel or alumina can be employed.

  • Preparative HPLC: For obtaining very high purity material, preparative HPLC is an option, although it is generally more expensive and less scalable than recrystallization.[6][7][8][9][10]

Experimental Protocols

Synthesis of 2',4',6'-Trihydroxy-3'-prenylacetophenone (Starting Material)

A detailed protocol for a similar compound, 2',4',6'-trihydroxy-3'-(2-propenyl)acetophenone, involves the reaction of 2',4',6'-trihydroxyacetophenone with 3-bromo-1-propene in the presence of anhydrous potassium carbonate in tetrahydrofuran.[16] For the synthesis of the 3'-prenyl derivative, prenyl bromide would be used instead of 3-bromo-1-propene. The product can be purified by recrystallization from a suitable solvent like benzene.[16]

Synthesis of 4-Prenyloxybenzaldehyde (Starting Material)

This can be prepared via a Williamson ether synthesis by reacting 4-hydroxybenzaldehyde with prenyl bromide in the presence of a base like potassium carbonate in a solvent such as acetone or DMF.

Large-Scale Synthesis of Isolupalbigenin via Claisen-Schmidt Condensation

This protocol is a generalized procedure based on typical Claisen-Schmidt reactions for similar compounds and should be optimized for specific large-scale equipment.

  • Reactor Setup: A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel is charged with 2',4',6'-trihydroxy-3'-prenylacetophenone and a suitable solvent (e.g., ethanol).

  • Base Addition: A solution of a strong base (e.g., 50% aqueous potassium hydroxide) is added to the reactor while stirring and maintaining the temperature at around 20-25°C using the cooling jacket.

  • Enolate Formation: The mixture is stirred at room temperature for a specified period to allow for the formation of the enolate.

  • Aldehyde Addition: A solution of 4-prenyloxybenzaldehyde in the same solvent is added dropwise from the addition funnel to the reaction mixture. The rate of addition is controlled to maintain the reaction temperature below a set point (e.g., 30°C) to manage the exotherm.

  • Reaction Monitoring: The reaction progress is monitored by TLC until the starting materials are consumed.

  • Work-up: The reaction mixture is cooled and then quenched by pouring it into a mixture of ice and dilute acid (e.g., hydrochloric acid) to neutralize the excess base and precipitate the crude product.

  • Isolation: The precipitated solid is collected by filtration, washed with cold water until the filtrate is neutral, and then dried.

  • Purification: The crude Isolupalbigenin is purified by recrystallization from a suitable solvent or solvent system (e.g., ethanol/water) to yield the pure product.

Visualizations

Isolupalbigenin_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_end Product & Purification Acetophenone_Derivative 2',4',6'-Trihydroxy- 3'-prenylacetophenone Claisen_Schmidt Claisen-Schmidt Condensation Acetophenone_Derivative->Claisen_Schmidt Benzaldehyde_Derivative 4-Prenyloxybenzaldehyde Benzaldehyde_Derivative->Claisen_Schmidt Crude_Product Crude Isolupalbigenin Claisen_Schmidt->Crude_Product Purification Purification (Recrystallization/ Chromatography) Crude_Product->Purification Final_Product Pure Isolupalbigenin Purification->Final_Product

Caption: General workflow for the synthesis of Isolupalbigenin.

Synthesis_Challenges Start Initiate Synthesis Low_Yield Low Yield? Start->Low_Yield Oily_Product Oily/Gummy Product? Low_Yield->Oily_Product No Troubleshoot_Yield Optimize Base, Protect Hydroxyls, Increase Temp/Time Low_Yield->Troubleshoot_Yield Yes Purification_Issues Purification Difficulties? Oily_Product->Purification_Issues No Troubleshoot_Oily Column Chromatography, Optimize Conditions, Solvent Screening Oily_Product->Troubleshoot_Oily Yes Success Successful Synthesis Purification_Issues->Success No Troubleshoot_Purification Preparative HPLC, Use Alumina, Seeding Purification_Issues->Troubleshoot_Purification Yes Troubleshoot_Yield->Start Troubleshoot_Oily->Start Troubleshoot_Purification->Start

Caption: Troubleshooting flowchart for Isolupalbigenin synthesis.

References

Optimization

Technical Support Center: Optimizing In Vivo Delivery of Isolupalbigenin

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the in vivo delivery of Isolupalbigenin. The information is presented in a q...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the in vivo delivery of Isolupalbigenin. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in delivering Isolupalbigenin for in vivo studies?

A1: The primary challenge in the in vivo delivery of Isolupalbigenin is its poor aqueous solubility. Like many flavonoids, Isolupalbigenin is a lipophilic molecule, which can lead to low absorption and bioavailability when administered orally. This poor solubility can also cause precipitation of the compound in aqueous-based dosing vehicles, leading to inaccurate and inconsistent results. Overcoming this challenge requires careful selection of formulation strategies to enhance solubility and stability.

Q2: What are the recommended starting points for formulating Isolupalbigenin for in vivo administration?

A2: For initial in vivo studies, a common approach for poorly soluble compounds like Isolupalbigenin is the use of a co-solvent system. A widely used vehicle for oral or intraperitoneal administration in preclinical animal models consists of a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400), and a surfactant like Tween 80, diluted in saline or water. A typical starting ratio could be 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% saline. However, the final concentrations should be optimized to ensure complete dissolution of Isolupalbigenin and compatibility with the animal model.

Q3: How can I improve the oral bioavailability of Isolupalbigenin?

A3: Several strategies can be employed to enhance the oral bioavailability of poorly water-soluble flavonoids like Isolupalbigenin.[1] These include:

  • Particle Size Reduction: Micronization or nanosizing of the Isolupalbigenin powder increases the surface area for dissolution.

  • Solid Dispersions: Dispersing Isolupalbigenin in a polymer matrix can improve its dissolution rate.

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the compound in a solubilized form in the gastrointestinal tract.[2]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with Isolupalbigenin, increasing its aqueous solubility.[3]

Q4: What is the predicted absorption and metabolism of Isolupalbigenin?

A4: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for Isolupalbigenin suggest that it has high intestinal absorption with medium Caco-2 permeability.[4] It is also predicted to have a medium volume of distribution.[4] Toxicity predictions indicate a low likelihood of hepatotoxicity or carcinogenicity.[4]

Troubleshooting Guides

Issue 1: Precipitation of Isolupalbigenin in the dosing vehicle.
  • Possible Cause: The concentration of Isolupalbigenin exceeds its solubility in the chosen vehicle.

  • Troubleshooting Steps:

    • Reduce the Concentration: Try preparing a more dilute solution of Isolupalbigenin.

    • Optimize the Co-solvent Ratio: Increase the proportion of organic co-solvents like DMSO or PEG 400 in your formulation. A common formulation for poorly soluble compounds is a mixture of DMSO, PEG 400, Tween 80, and saline.[1] You can systematically vary the ratios to find the optimal composition for your desired concentration.

    • Gentle Heating and Sonication: Gently warming the vehicle and using a sonicator can help dissolve the compound. However, be cautious about the thermal stability of Isolupalbigenin.

    • pH Adjustment: For some compounds, adjusting the pH of the vehicle can improve solubility. The effect of pH on Isolupalbigenin solubility should be experimentally determined.

    • Alternative Formulation: Consider more advanced formulation strategies like solid dispersions or lipid-based formulations if co-solvent systems are insufficient.[2][3]

Issue 2: High variability in in vivo experimental results.
  • Possible Cause: Inconsistent dosing due to precipitation, instability of the formulation, or issues with the administration technique.

  • Troubleshooting Steps:

    • Ensure Complete Dissolution: Visually inspect each dose before administration to ensure there is no precipitate. Prepare fresh formulations for each experiment if stability is a concern.

    • Assess Formulation Stability: Conduct a short-term stability study of your formulation under the experimental conditions (e.g., room temperature for the duration of dosing). Analyze the concentration of Isolupalbigenin at different time points to check for degradation or precipitation.

    • Standardize Administration Technique: Ensure consistent oral gavage or injection technique across all animals. For oral administration, ensure the gavage needle is correctly placed to avoid accidental administration into the lungs.

    • Homogenize Suspensions: If using a suspension, ensure it is thoroughly mixed before drawing each dose to guarantee uniform concentration.

Issue 3: Low or no detectable plasma levels of Isolupalbigenin.
  • Possible Cause: Poor absorption from the administration site, rapid metabolism, or analytical method not sensitive enough.

  • Troubleshooting Steps:

    • Optimize Formulation for Bioavailability: If administering orally, consider formulations known to enhance bioavailability, such as SEDDS or nanoparticle suspensions.[1][2]

    • Consider a Different Route of Administration: Intravenous (IV) or intraperitoneal (IP) administration can be used to bypass first-pass metabolism and increase systemic exposure, although these may not be suitable for all study designs.

    • Validate Analytical Method: Ensure your analytical method (e.g., LC-MS/MS) has a sufficiently low limit of quantification (LLOQ) to detect the expected plasma concentrations.

    • Check for Rapid Metabolism: Flavonoids can be subject to rapid metabolism in the liver and gut wall. In vitro metabolism studies using liver microsomes can provide insights into the metabolic stability of Isolupalbigenin.

Quantitative Data

Note: Specific experimental data for Isolupalbigenin is limited in the public domain. The following tables provide data for structurally similar flavonoids, Apigenin and Isoliquiritigenin (ISL), which can be used as a reference for initial experimental design.

Table 1: Solubility of Apigenin in Various Solvents at 318.2 K (45°C)

SolventMole Fraction Solubility (x 10⁻⁴)
Water0.0308
Methanol2.96
Ethanol4.86
Isopropanol (IPA)6.29
Propylene Glycol (PG)150
Polyethylene Glycol 400 (PEG-400)4270
Dimethyl Sulfoxide (DMSO)4180

Data adapted from a study on Apigenin solubility. This suggests that PEG-400 and DMSO are excellent solvents for this class of compounds.

Table 2: Pharmacokinetic Parameters of Isoliquiritigenin (ISL) in Rats after a Single Administration

RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC₀₋t (µg·h/mL)Bioavailability (%)
Intravenous 10--7.3100
20--15.2100
50--43.5100
Oral 200.850.52.1829.86
501.520.753.4522.70
1002.891.014.6133.62

Data is for Isoliquiritigenin (ISL) and should be considered as an estimate for Isolupalbigenin.[5] Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable time point.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Oral Administration

This protocol describes the preparation of a 10 mg/mL stock solution of Isolupalbigenin in a co-solvent vehicle suitable for oral gavage in rodents.

Materials:

  • Isolupalbigenin powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Polyethylene Glycol 400 (PEG 400), USP grade

  • Tween 80 (Polysorbate 80), USP grade

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh the required amount of Isolupalbigenin powder and place it in a sterile microcentrifuge tube.

  • Add DMSO to the tube to achieve a concentration of 100 mg/mL. For example, for 10 mg of Isolupalbigenin, add 100 µL of DMSO.

  • Vortex the mixture thoroughly until the Isolupalbigenin is completely dissolved. Gentle warming (37°C) or brief sonication may be used to aid dissolution.

  • In a separate sterile tube, prepare the vehicle by mixing PEG 400, Tween 80, and saline. For a final formulation of 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% saline, you would mix 400 µL of PEG 400, 50 µL of Tween 80, and 450 µL of saline for a total of 900 µL.

  • Slowly add the Isolupalbigenin/DMSO stock solution (100 µL) to the vehicle mixture while vortexing to achieve a final concentration of 10 mg/mL.

  • Visually inspect the final formulation for any signs of precipitation. If the solution is not clear, you may need to adjust the co-solvent ratios or reduce the final concentration.

  • Prepare the formulation fresh on the day of the experiment.

Visualizations

Signaling Pathways

Isolupalbigenin, as a flavonoid, is likely to interact with multiple cellular signaling pathways. Below are diagrams of two key pathways, the Nrf2 and PI3K/Akt/mTOR pathways, which are often modulated by such compounds.

Nrf2_Signaling_Pathway cluster_nucleus Within the Nucleus Isolupalbigenin Isolupalbigenin ROS Oxidative Stress (ROS) Keap1 Keap1 Isolupalbigenin->Keap1 Inhibits ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds and Promotes Degradation Cul3 Cul3-Rbx1 E3 Ligase Proteasome Proteasomal Degradation Nrf2->Proteasome Nucleus Nucleus Nrf2->Nucleus Translocation Cul3->Nrf2 Ubiquitination Nrf2_n Nrf2 ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Nrf2_n->ARE

Caption: Isolupalbigenin's potential modulation of the Nrf2 signaling pathway.

PI3K_AKT_mTOR_Pathway Isolupalbigenin Isolupalbigenin Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Isolupalbigenin->PI3K Inhibits? Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

Caption: Potential inhibitory effect of Isolupalbigenin on the PI3K/Akt/mTOR pathway.

Experimental Workflow

experimental_workflow start Start formulation Formulation Preparation start->formulation dosing In Vivo Dosing formulation->dosing sampling Blood/Tissue Sampling dosing->sampling analysis LC-MS/MS Analysis sampling->analysis pk_pd Pharmacokinetic/ Pharmacodynamic Analysis analysis->pk_pd end End pk_pd->end

Caption: General experimental workflow for in vivo studies with Isolupalbigenin.

References

Troubleshooting

How to address autofluorescence of flavonoids in imaging studies.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the autofluorescence of flavonoids in imagin...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the autofluorescence of flavonoids in imaging studies.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the imaging of flavonoids.

ProblemPossible Cause(s)Suggested Solution(s)
High background fluorescence obscuring the signal of interest. - Flavonoid Autofluorescence: Flavonoids inherently fluoresce, especially in the green and yellow spectra.[1] - Fixative-Induced Autofluorescence: Aldehyde fixatives like formalin and glutaraldehyde can increase background fluorescence.- Spectral Unmixing: Use a spectral confocal microscope to separate the flavonoid autofluorescence spectrum from your specific fluorescent probe's spectrum. - Chemical Quenching: Treat the sample with a quenching agent such as Sudan Black B or Copper Sulfate to reduce autofluorescence.[2][3] - Photobleaching: Intentionally expose the sample to high-intensity light to destroy the autofluorescent molecules before imaging your probe.[4] - Choose appropriate fluorophores: Select fluorophores that emit in the far-red spectrum, where flavonoid autofluorescence is minimal.[5]
Weak or no fluorescence signal from the flavonoid. - Low Flavonoid Concentration: The concentration of the flavonoid in the cells or tissue may be too low for detection. - Weak Intrinsic Fluorescence: Many flavonoids have low quantum yields, meaning they do not fluoresce brightly on their own.- Fluorescence Enhancement: Use a fluorescence-enhancing reagent like 2-aminoethyl diphenylborinate (DPBA), also known as Naturstoff reagent A, which can form a fluorescent complex with certain flavonoids.[1][6] - Increase Flavonoid Concentration: If experimentally feasible, increase the concentration of the flavonoid being administered to the cells or tissue.
Quenching agent affects the specific fluorescent signal. - Non-specific Quenching: Some quenching agents can also reduce the fluorescence of your intended probe. - Agent-Induced Background: Some quenching agents, like Sudan Black B, can introduce their own background fluorescence in certain channels (e.g., far-red).[7]- Optimize Quenching Protocol: Reduce the concentration or incubation time of the quenching agent. - Test Different Quenchers: Experiment with different quenching agents to find one that has minimal impact on your specific fluorophore. - Apply Quencher Before Staining: If possible, apply the quenching agent before incubating with your fluorescently labeled antibodies or probes.[7]
Photobleaching is damaging the sample or the target fluorophore. - Excessive Light Exposure: The intensity or duration of light exposure is too high.- Optimize Photobleaching: Reduce the light intensity or the duration of exposure. - Use a More Photostable Probe: Select a fluorophore known for its high photostability. - Sequential Imaging: Acquire the image of the autofluorescence first, then photobleach, and finally acquire the image of your specific probe.
Spectral unmixing is not effectively separating the signals. - Incorrect Reference Spectra: The reference spectra for the flavonoid autofluorescence and the specific fluorophore are not accurately defined. - Overlapping Emission Spectra: The emission spectra of the autofluorescence and the fluorophore are too similar.- Acquire Accurate Reference Spectra: Image samples containing only the flavonoid (no probe) and only the probe (in a non-autofluorescent medium) to obtain pure reference spectra. - Choose Fluorophores with Distinct Spectra: Select a fluorophore with an emission maximum that is well-separated from the peak emission of the flavonoid autofluorescence.

Frequently Asked Questions (FAQs)

1. What causes the autofluorescence of flavonoids?

Flavonoids are aromatic compounds with conjugated double bond systems, which allow them to absorb light and emit it at a longer wavelength, resulting in fluorescence. Their autofluorescence typically appears in the green, yellow, and orange parts of the spectrum.[1]

2. How can I determine the autofluorescence spectrum of my flavonoid of interest?

To determine the autofluorescence spectrum, you can prepare a sample containing only the flavonoid (e.g., cells or tissue treated with the flavonoid but without any fluorescent labels) and use a spectral or confocal microscope with a spectral detector to measure the emission spectrum across a range of excitation wavelengths.

3. What are the most common methods to reduce flavonoid autofluorescence?

The most common methods are:

  • Chemical Quenching: Using chemical agents to diminish fluorescence.

  • Photobleaching: Using high-intensity light to destroy the fluorescent molecules.

  • Spectral Unmixing: Computationally separating the autofluorescence signal from the specific signal.

4. Will quenching agents damage my sample?

Most quenching agents, when used at the recommended concentrations and for the appropriate duration, are not expected to damage the sample's morphology. However, it is always recommended to perform control experiments to assess any potential effects on your specific sample and target molecules.

5. Can I use multiple methods to reduce autofluorescence?

Yes, in some cases, a combination of methods can be more effective. For example, you might use a chemical quencher to reduce the bulk of the autofluorescence and then use spectral unmixing to remove the remaining background signal.

Data Presentation: Comparison of Autofluorescence Quenching Methods

The following table summarizes the effectiveness of various chemical quenching agents on reducing autofluorescence in tissue sections. The data is compiled from studies on different tissue types and imaging conditions.

Quenching AgentConcentrationIncubation TimeExcitation Wavelength(s)Reduction in Autofluorescence (%)Reference(s)
Sudan Black B 0.1% in 70% Ethanol20 minutes405 nm, 488 nm82-88%
Copper Sulfate (CuSO₄) 10 mM in 50 mM Ammonium Acetate90 minutes405 nm, 488 nm52-68%
TrueBlack™ 1X in 70% Ethanol1 minute405 nm, 488 nm89-93%
MaxBlock™ Per manufacturerN/A405 nm, 488 nm90-95%
Ammonia/Ethanol 0.25% in 70% Ethanol60 minutes405 nm, 488 nm65-70%
TrueVIEW™ Per manufacturerN/A405 nm, 488 nm62-70%

Note: The effectiveness of each agent can vary depending on the tissue type, fixation method, and the specific flavonoid being studied. It is recommended to optimize the protocol for your specific experimental conditions.

Experimental Protocols

Protocol 1: Chemical Quenching with Sudan Black B

This protocol is effective for reducing lipofuscin-like autofluorescence, which can be a component of the background in flavonoid imaging.

Materials:

  • Sudan Black B (SBB) powder

  • 70% Ethanol

  • Phosphate-buffered saline (PBS)

  • Mounting medium

Procedure:

  • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Mix well and filter to remove any undissolved particles.

  • After completing your immunofluorescence staining protocol and before mounting, incubate the slides in the 0.1% SBB solution for 20 minutes at room temperature in a moist chamber.[2]

  • Wash the slides three times for 5 minutes each in PBS.

  • Rinse briefly with distilled water.

  • Mount the coverslip using an appropriate mounting medium.

Protocol 2: Photobleaching

This protocol uses high-intensity light to reduce autofluorescence.

Materials:

  • Fluorescence microscope with a high-intensity light source (e.g., mercury or xenon arc lamp).

Procedure:

  • Prepare your sample as you would for standard fluorescence imaging.

  • Before acquiring your final images, expose the area of interest to continuous, high-intensity excitation light. The duration of exposure will need to be optimized, but can range from several minutes to an hour.[4]

  • Monitor the decrease in autofluorescence periodically by capturing test images.

  • Once the autofluorescence has been sufficiently reduced, proceed with your standard imaging protocol for your fluorescent probe, using the minimum necessary excitation exposure to prevent photobleaching of your signal of interest.

Protocol 3: Spectral Unmixing

This protocol requires a confocal microscope with a spectral detector and appropriate software.

Procedure:

  • Acquire Reference Spectra:

    • Prepare a control sample with only the flavonoid-induced autofluorescence (no fluorescent labels). Acquire a lambda stack (a series of images at different emission wavelengths) to generate the reference spectrum for the autofluorescence.

    • Prepare a sample with your fluorescent label in a non-autofluorescent context (e.g., fluorescent beads or a stained sample with known low autofluorescence) to acquire its reference spectrum.

  • Acquire Image of Your Sample:

    • On your experimental sample containing both the flavonoid autofluorescence and your fluorescent probe, acquire a lambda stack covering the emission spectra of both components.

  • Perform Linear Unmixing:

    • Using the microscope's software, apply a linear unmixing algorithm.

    • Input the reference spectra you acquired in step 1.

    • The software will then computationally separate the mixed fluorescence signal into distinct channels, one representing the flavonoid autofluorescence and the other representing your specific probe.

Visualizations

Experimental Workflow for Addressing Flavonoid Autofluorescence

G cluster_prep Sample Preparation cluster_problem Problem Identification cluster_solutions Solutions cluster_analysis Analysis start Start: Flavonoid-treated sample fixation Fixation & Permeabilization start->fixation staining Fluorescent Staining fixation->staining image_initial Initial Imaging staining->image_initial check_af High Autofluorescence? image_initial->check_af spectral Spectral Unmixing check_af->spectral Yes photobleach Photobleaching check_af->photobleach Yes quenching Chemical Quenching check_af->quenching Yes final_image Final Image Acquisition check_af->final_image No spectral->final_image photobleach->final_image quenching->final_image analysis Data Analysis final_image->analysis

Caption: A decision-making workflow for addressing flavonoid autofluorescence in imaging experiments.

General Workflow for Flavonoid Imaging Experiment

G cluster_cell_culture Cell Culture & Treatment cluster_staining Staining Protocol cluster_imaging Imaging & Analysis seed_cells Seed Cells treat_flavonoid Treat with Flavonoid seed_cells->treat_flavonoid fix_perm Fix & Permeabilize treat_flavonoid->fix_perm block Blocking fix_perm->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Fluorescent Secondary Ab primary_ab->secondary_ab acquire_images Image Acquisition secondary_ab->acquire_images autofluor_correction Autofluorescence Correction acquire_images->autofluor_correction analyze_data Image Analysis autofluor_correction->analyze_data

Caption: A general experimental workflow for imaging flavonoids and their effects in cultured cells.

Flavonoid Interaction with the PI3K/Akt Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR CellSurvival Cell Survival, Proliferation, Growth mTOR->CellSurvival Flavonoids Flavonoids Flavonoids->PI3K inhibit Flavonoids->Akt inhibit

References

Optimization

Technical Support Center: Enhancing the Bioavailability of Prenylated Flavonoids

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioa...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of prenylated flavonoids.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My prenylated flavonoid shows poor aqueous solubility. What strategies can I employ to improve it?

A1: Poor aqueous solubility is a common challenge for prenylated flavonoids due to the lipophilic nature of the prenyl group.[1] Here are several strategies to address this issue:

  • Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules in their hydrophobic core, forming inclusion complexes with enhanced water solubility. For instance, complexation of icariin with hydroxypropyl-γ-cyclodextrin (HP-γ-cyclodextrin) has been shown to increase its water solubility by 654 times.[2] Similarly, cyclodextrin-based inclusion complexes with xanthohumol can improve its aqueous solubility.[3][4]

  • Nanoformulation Approaches:

    • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate hydrophobic compounds. SLNs can improve the solubility and provide controlled release of flavonoids.[5][6]

    • Polymeric Micelles: Self-assembling polymeric micelles can encapsulate hydrophobic drugs like icariin, significantly improving their pharmacokinetic profile.[7][8]

    • Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can enhance the solubility and absorption of lipophilic compounds.[9]

  • Co-crystallization: Forming cocrystals of a flavonoid with a highly soluble coformer can significantly improve the dissolution rate and solubility of the flavonoid.

  • Use of Co-solvents and Surfactants: For in vitro experiments, using co-solvents like DMSO or ethanol is common. For formulation development, pharmaceutically acceptable surfactants can be used to improve wetting and solubilization.

Q2: I'm observing low permeability of my prenylated flavonoid in a Caco-2 cell assay. What could be the reasons and how can I troubleshoot this?

A2: Low apparent permeability (Papp) in a Caco-2 assay can be due to several factors. Here's a troubleshooting guide:

  • High Lipophilicity and Non-Specific Binding: The increased lipophilicity from the prenyl group can lead to the compound binding to the plasticware of the assay plate, reducing the concentration available for transport. One study showed that around 50% of certain prenylated isoflavonoids were bound to the plastic plate.[10]

    • Troubleshooting:

      • Quantify the compound concentration in both the apical and basolateral chambers, as well as perform an extraction from the plate itself at the end of the experiment to determine the extent of non-specific binding.

      • Consider using plates with low-binding surfaces.

  • Efflux by Transporters: Caco-2 cells express various efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which can actively pump the flavonoid back into the apical (lumenal) side, reducing net absorption. The prenyl group can diminish efflux by some transporters but may be a substrate for others.[11]

    • Troubleshooting:

      • Conduct a bi-directional permeability assay (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.

      • Perform the assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp) to see if permeability increases.

  • Poor Monolayer Integrity: If the Caco-2 monolayer is not fully confluent or has compromised tight junctions, the permeability results will be inaccurate.

    • Troubleshooting:

      • Regularly measure the transepithelial electrical resistance (TEER) of the monolayers. TEER values should be above 300-400 Ω·cm² to indicate good integrity.[10][12]

      • Visually inspect the monolayers under a microscope to ensure they are confluent.

Q3: My in vivo pharmacokinetic study in rats shows a low Cmax and overall low oral bioavailability for my prenylated flavonoid. What are the likely causes and potential solutions?

A3: Low Cmax and poor oral bioavailability in vivo are often a combination of poor solubility, low permeability, and extensive first-pass metabolism.

  • Likely Causes:

    • Poor Dissolution in the GI Tract: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[13]

    • Low Intestinal Permeability: As seen in Caco-2 assays, the compound may have inherently low permeability across the intestinal epithelium.

    • First-Pass Metabolism: The flavonoid may be extensively metabolized in the intestines and/or the liver before reaching systemic circulation. Glucuronidation is a common metabolic pathway for flavonoids.

  • Potential Solutions:

    • Formulation Strategies: As detailed in Q1, employing nanoformulations (e.g., SLNs, polymeric micelles) or complexation with cyclodextrins can significantly improve dissolution and absorption.

    • Co-administration with Absorption Enhancers: Piperine, a compound from black pepper, is a known bioavailability enhancer that can inhibit metabolic enzymes and improve absorption of other compounds.[4]

    • Structural Modification (Prodrugs): While more complex, creating a prodrug by modifying the flavonoid's structure to be more soluble and permeable, which then converts to the active form in vivo, is a potential strategy.

Data on Bioavailability Enhancement of Prenylated Flavonoids

The following tables summarize quantitative data on the improvement of pharmacokinetic parameters for select prenylated flavonoids using different formulation strategies.

Table 1: Pharmacokinetic Parameters of Icariin and its HP-γ-Cyclodextrin Complex in Dogs

ParameterIcariinIcariin-HP-γ-Cyclodextrin ComplexFold Increase
Cmax (µg/mL) --~5x
AUC₀₋₁₂₀ (µg·h/mL) 10.69213.5~20x
t₁/₂ (h) 0.686.389.4x
Relative Bioavailability --~20x

Data sourced from an in vivo pharmacokinetic study in dogs.[2]

Table 2: Pharmacokinetic Parameters of 6-Prenylnaringenin (6-PN) and 8-Prenylnaringenin (8-PN) in Humans

Parameter6-Prenylnaringenin (6-PN)8-Prenylnaringenin (8-PN)
Cmax (nmol/L) 5432834
AUC (nmol·L⁻¹·h) 363515801

Data from a study in healthy human volunteers after a single oral dose.[14]

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This protocol outlines the general steps for assessing the intestinal permeability of a prenylated flavonoid using the Caco-2 cell model.

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids (NEAA), and antibiotics.

    • Seed the cells onto Transwell inserts (e.g., 12-well plates) at a density of approximately 8 x 10⁴ cells/cm².[15]

    • Culture the cells for 19-21 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every other day.[15]

  • Monolayer Integrity Check:

    • Before the experiment, measure the TEER of each monolayer. Only use monolayers with TEER values > 400 Ω·cm².[12]

  • Transport Experiment (Apical to Basolateral):

    • Wash the monolayers with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS) or a similar buffer.

    • Add the test flavonoid solution (e.g., 40 µM in HBSS) to the apical (AP) chamber (e.g., 0.4 mL).[15]

    • Add fresh buffer to the basolateral (BL) chamber (e.g., 1.2 mL).

    • Incubate at 37°C on an orbital shaker.

    • Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with an equal volume of fresh buffer.

    • At the end of the experiment, take a sample from the apical chamber.

  • Sample Analysis:

    • Analyze the concentration of the flavonoid in the collected samples using a validated analytical method such as HPLC or LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • dQ/dt: The rate of appearance of the compound in the receiver chamber.

      • A: The surface area of the membrane.

      • C₀: The initial concentration in the donor chamber.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for an oral pharmacokinetic study.

  • Animal Preparation:

    • Use male Wistar or Sprague-Dawley rats (200-250g).

    • Fast the rats for 12 hours before dosing, with free access to water.[8][16]

  • Dosing:

    • Prepare the prenylated flavonoid formulation (e.g., suspension in 0.5% carboxymethyl cellulose, or a nanoformulation).

    • Administer a single oral dose via gavage (e.g., 20 mg/kg).[8]

  • Blood Sampling:

    • Collect blood samples (approx. 150-200 µL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.[8][16]

  • Plasma Preparation:

    • Immediately centrifuge the blood samples (e.g., 3500 rpm for 15 minutes at 4°C) to separate the plasma.[16]

    • Store the plasma samples at -80°C until analysis.

  • Sample Preparation for Analysis:

    • Perform protein precipitation by adding a solvent like acetonitrile to the plasma samples (e.g., a 2:1 ratio of acetonitrile to plasma).[16]

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Inject the supernatant into the analytical system.

  • Analytical Method:

    • Quantify the flavonoid concentration in the plasma samples using a validated UPLC-MS/MS or HPLC method.[17][18]

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time data.

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t₁/₂ using non-compartmental analysis software.

Protocol 3: Preparation of Flavonoid-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes a high-shear homogenization followed by ultrasonication method.

  • Preparation of Lipid and Aqueous Phases:

    • Lipid Phase: Dissolve the flavonoid, a solid lipid (e.g., Compritol 888 ATO), and a lipid-soluble surfactant (e.g., soy lecithin) in ethanol and heat to ~85°C.[6]

    • Aqueous Phase: Dissolve a water-soluble surfactant (e.g., Tween-80) in distilled water and heat to the same temperature as the lipid phase.[6]

  • Emulsification:

    • Add the aqueous phase to the lipid phase and mix using a high-shear homogenizer to form a coarse emulsion.

  • Ultrasonication:

    • Subject the coarse emulsion to high-power ultrasonication to reduce the particle size to the nanometer range.

  • Cooling and Solidification:

    • Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization:

    • Characterize the SLNs for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency by separating the free flavonoid from the SLNs and quantifying both.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_analysis Analysis & Optimization PF Prenylated Flavonoid Formulation Formulation Strategies (SLNs, Micelles, Cyclodextrins) PF->Formulation Solubility Solubility Assay Formulation->Solubility Caco2 Caco-2 Permeability Assay Formulation->Caco2 PK_Study Pharmacokinetic Study (Rats) Caco2->PK_Study Analysis Data Analysis (Cmax, AUC) PK_Study->Analysis Optimization Lead Formulation Optimization Analysis->Optimization

Caption: Experimental workflow for enhancing prenylated flavonoid bioavailability.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor binds IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB Proteasome Proteasomal Degradation IkB->Proteasome targeted for NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (Pro-inflammatory mediators) Flavonoid Prenylated Flavonoid Flavonoid->IKK inhibits Flavonoid->NFkB inhibits translocation IkB_NFkB->NFkB releases NFkB_n NF-κB NFkB_n->Transcription induces

Caption: Inhibition of the NF-κB signaling pathway by prenylated flavonoids.

References

Troubleshooting

Best practices for handling and storing Isolupalbigenin.

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing Isolupalbigenin. The information is intended for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing Isolupalbigenin. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and stability of the compound throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Isolupalbigenin?

A1: Isolupalbigenin is soluble in a variety of organic solvents. For laboratory use, Dimethyl Sulfoxide (DMSO), ethanol, and methanol are commonly used.[1][2][3] It is also soluble in chloroform, dichloromethane, and ethyl acetate.[1] The choice of solvent will depend on the specific requirements of your experiment. For biological assays, DMSO is a common choice, but it's important to use low concentrations as it can be toxic to cells.[3]

Q2: How should I store the powdered form of Isolupalbigenin?

A2: For long-term storage, it is recommended to store the powdered form of Isolupalbigenin in a cool, dry place, protected from direct sunlight.[4] While one supplier suggests that shipment at room temperature is acceptable for short periods, for long-term stability, storing at -20°C is a general recommendation for many natural products.[5]

Q3: What are the best practices for storing Isolupalbigenin in solution?

A3: Once dissolved, it is best to aliquot the Isolupalbigenin solution into single-use volumes to avoid repeated freeze-thaw cycles. For short-term storage, solutions can be kept at 2-8°C for a few days. For long-term storage, it is recommended to store the solutions at -20°C or -80°C. Aqueous solutions are not recommended for storage for more than one day.[6]

Q4: Is Isolupalbigenin sensitive to light?

Q5: How does pH affect the stability of Isolupalbigenin?

A5: Specific pH stability studies for Isolupalbigenin are not widely published. However, studies on other isoflavones, such as genistein and daidzein, have shown that they can be unstable at both acidic and alkaline pH, with degradation being more prominent at acidic pH 3.1 and a rapid decrease in antioxidant activity at pH 9 for genistein.[7][8] It is therefore advisable to maintain a neutral pH when working with Isolupalbigenin solutions unless the experimental protocol requires otherwise.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound Precipitation in Aqueous Buffer The compound has low aqueous solubility.First, dissolve Isolupalbigenin in an organic solvent like DMSO or ethanol to create a concentrated stock solution. Then, dilute the stock solution with the aqueous buffer to the desired final concentration.[6] Ensure the final concentration of the organic solvent is compatible with your experimental system.
Inconsistent Experimental Results Compound degradation due to improper storage or handling.Review your storage and handling procedures. Ensure the compound is protected from light and stored at the recommended temperature. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Difficulty Dissolving the Powder The solvent may not be optimal, or the concentration is too high.Try a different recommended solvent (e.g., DMSO, ethanol). Gentle warming or sonication can also aid in dissolution. Be sure not to exceed the solubility limits of the compound in the chosen solvent.

Data Presentation

Table 1: Solubility of Isolupalbigenin and Related Compounds

CompoundSolventSolubilityReference
IsolupalbigeninChloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneSoluble (qualitative)[1]
SS-208 (for comparison)Ethanol~30 mg/mL[6]
SS-208 (for comparison)DMSO, Dimethylformamide (DMF)~1 mg/mL[6]

Note: Quantitative solubility data for Isolupalbigenin is limited. The data for SS-208 is provided as a general reference for a similar class of compounds.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • Isolupalbigenin (powder)

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes

    • Calibrated micropipettes

  • Procedure:

    • Equilibrate the vial of Isolupalbigenin powder to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of Isolupalbigenin powder in a sterile microcentrifuge tube. The molecular weight of Isolupalbigenin is 406.47 g/mol . To prepare a 10 mM solution, you would need 4.065 mg per 1 mL of DMSO.

    • Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the powder.

    • Vortex the tube until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

    • Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber tubes).

    • Store the aliquots at -20°C or -80°C for long-term storage.

Visualizations

Handling_and_Storage_Workflow Isolupalbigenin Handling and Storage Workflow reception Receive Compound storage_powder Store Powder at -20°C (Cool, Dry, Dark) reception->storage_powder weighing Equilibrate to RT & Weigh storage_powder->weighing dissolution Dissolve in Appropriate Solvent (e.g., DMSO, Ethanol) weighing->dissolution storage_solution Store Solution in Aliquots at -20°C or -80°C dissolution->storage_solution experiment Use in Experiment storage_solution->experiment Troubleshooting_Precipitation Troubleshooting Compound Precipitation start Precipitation Observed in Aqueous Buffer check_stock Check Stock Solution (Is it clear?) start->check_stock prepare_stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) check_stock->prepare_stock No dilute Dilute Stock Solution with Aqueous Buffer check_stock->dilute Yes prepare_stock->dilute check_final_conc Check Final Organic Solvent Concentration dilute->check_final_conc adjust_conc Adjust Concentration to be Compatible with Assay check_final_conc->adjust_conc end Proceed with Experiment adjust_conc->end

References

Optimization

Dealing with potential cytotoxicity of high DMSO concentrations in control experiments.

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for handling the potential cytotoxic effects of Dimethyl Sulfoxide (DMSO) in vehic...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for handling the potential cytotoxic effects of Dimethyl Sulfoxide (DMSO) in vehicle control experiments.

Frequently Asked Questions (FAQs)

Q1: What is DMSO and why is it a commonly used solvent in cell-based assays?

Dimethyl Sulfoxide (DMSO) is a highly effective amphipathic solvent, meaning it can dissolve both polar and nonpolar substances.[1] This property makes it invaluable for dissolving a wide range of hydrophobic compounds for use in aqueous cell culture media.[1][2] DMSO is also used as a cryoprotectant to prevent the formation of ice crystals during the freezing of cell cultures, typically at a concentration of 10%.[2][3]

Q2: What is a generally accepted "safe" concentration of DMSO for cell culture experiments?

The tolerance to DMSO is highly dependent on the cell line and the duration of exposure.[4][5] However, a widely accepted rule of thumb is to keep the final concentration of DMSO at or below 0.5%.[2] Many researchers aim for a final concentration of 0.1% to minimize any potential off-target effects.[2][4] Primary cell cultures are often more sensitive and may require concentrations below 0.1%.[2] It is crucial to determine the specific tolerance of your cell line empirically.

Q3: How does DMSO cause cytotoxicity?

DMSO is thought to exert cytotoxic effects primarily by interacting with the cell membrane. As an amphipathic molecule, it can disrupt the phospholipid bilayer, leading to the formation of pores.[1] This increases membrane permeability, compromises its selective barrier function, and can ultimately lead to cell death.[1] At high concentrations (e.g., 5%), DMSO can effectively dissolve cell membranes.[2]

Q4: My vehicle control (containing DMSO) is showing significant cell death. What should I do?

If you observe cytotoxicity in your DMSO vehicle control, it is a critical issue that needs to be addressed to ensure the validity of your experimental results. The following troubleshooting guide can help you diagnose and resolve the problem.

Troubleshooting Guide: DMSO Cytotoxicity

This guide provides a step-by-step approach to resolving issues related to unexpected cytotoxicity in your DMSO vehicle control.

G start Start: Cytotoxicity observed in DMSO vehicle control q1 Is final DMSO concentration > 0.5%? start->q1 a1_yes Action: Lower DMSO concentration. Aim for <= 0.1% if possible. q1->a1_yes Yes a1_no Concentration is likely not the primary issue. q1->a1_no No q2 Did you run a DMSO dose-response curve for this specific cell line? a1_yes->q2 a1_no->q2 a2_no Action: Perform a dose-response experiment (e.g., 0.05% to 2%) to determine the IC50 and maximum non-toxic concentration. q2->a2_no No a2_yes Cell line may be highly sensitive or other factors are at play. q2->a2_yes Yes q3 How old is the DMSO stock? Has it been stored properly? a2_no->q3 a2_yes->q3 a3_bad Action: Use a fresh, high-purity, anhydrous DMSO stock. Oxidation products can be toxic. q3->a3_bad Old / Improperly Stored a3_good Storage is likely not the issue. q3->a3_good Fresh / Properly Stored q4 Is the exposure duration long? (e.g., > 72 hours) a3_bad->q4 a3_good->q4 a4_yes Action: Consider reducing exposure time. DMSO toxicity is time-dependent. q4->a4_yes Yes a4_no Consider alternative solvents. q4->a4_no No end_node Final Action: If issues persist, consider alternative solvents (e.g., Ethanol, PEG, Zwitterionic Liquids). a4_yes->end_node a4_no->end_node G step1 1. Seed Cells Plate cells at optimal density in a multi-well plate (e.g., 96-well). step2 2. Prepare Serial Dilutions Prepare a range of DMSO concentrations in culture medium (e.g., 0.01% to 10%). Include a 'medium-only' control. step1->step2 step3 3. Treat Cells Replace old medium with the medium containing DMSO dilutions. step2->step3 step4 4. Incubate Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours). step3->step4 step5 5. Perform Viability Assay Use a standard method like MTT or Trypan Blue exclusion. step4->step5 step6 6. Analyze Data Calculate percent viability relative to the 'medium-only' control. Plot a dose-response curve. step5->step6 step7 7. Determine Max Concentration Select the highest concentration of DMSO that results in >95% cell viability. step6->step7

References

Reference Data & Comparative Studies

Validation

Isolupalbigenin vs. Doxorubicin: A Comparative Analysis of Cytotoxic Effects on Cancer Cells

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the cytotoxic effects of the natural flavonoid isolupalbigenin and the widely used chemotherapeutic drug doxoru...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic effects of the natural flavonoid isolupalbigenin and the widely used chemotherapeutic drug doxorubicin on various cancer cell lines. The information presented is based on available experimental data and aims to offer an objective overview to inform further research and drug development efforts.

Executive Summary

Isolupalbigenin, a flavonoid found in plants of the Erythrina genus, has demonstrated cytotoxic activity against several cancer cell lines. Its proposed mechanism involves the induction of apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways. Doxorubicin, an anthracycline antibiotic, is a well-established anticancer drug with a broad spectrum of activity. Its primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS). This guide presents a side-by-side comparison of their cytotoxic efficacy, mechanisms of action, and the experimental protocols used to evaluate their effects.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for isolupalbigenin and doxorubicin against various cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell line passage number, incubation time, and assay method.

Table 1: Isolupalbigenin - IC50 Values against Various Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer77.79 ± 7.04[1]
T47DBreast Cancer133.27 ± 6.62[1]
HeLaCervical Cancer300.53 ± 12.72[1]
CCRF-CEMLeukemia18.38[2]

Table 2: Doxorubicin - IC50 Values against Various Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer0.4 - 1.25[2]
T47DBreast Cancer8.53[3]
HeLaCervical Cancer1.39 - 5.47[4][5]
A549Lung Cancer0.07 - 17.83 (nM)[1][2][3]
HCT116Colorectal Cancer0.96 ± 0.02[6]
CCRF-CEMLeukemia0.135 (bimodal IC50)[7]
K562Leukemia0.031[4]

Mechanisms of Action and Signaling Pathways

Isolupalbigenin

The precise molecular mechanism of isolupalbigenin is still under investigation. However, studies on the closely related and often interchangeably referenced compound, isoliquiritigenin (ISL), suggest that its cytotoxic effects are mediated through the induction of apoptosis and cell cycle arrest. Key signaling pathways implicated include:

  • Apoptosis Induction: ISL has been shown to induce apoptosis through a reactive oxygen species (ROS)-mediated inhibition of the p38/mTOR/STAT3 signaling pathway. This leads to the cleavage of caspases-9, -7, and -3, and PARP. Furthermore, it modulates the expression of the Bcl-2 family of proteins, increasing the pro-apoptotic Bax and decreasing the anti-apoptotic Bcl-2.[8]

  • Cell Cycle Arrest: ISL can induce cell cycle arrest at the G1 and G2/M phases. This is achieved by decreasing the protein levels of cyclin D1, cyclin E, and cyclin-dependent kinase (CDK) 4, and increasing the expression of the CDK inhibitor p27(KIP1).[1]

  • Estrogen Receptor Binding: At least one study has suggested that isolupalbigenin can bind to estrogen receptor alpha (ERα), which may play a role in its effects on hormone-dependent cancers like breast cancer.[1]

Isolupalbigenin_Signaling_Pathway cluster_cell Cancer Cell Isolupalbigenin Isolupalbigenin ERa ERα Isolupalbigenin->ERa ROS ↑ Reactive Oxygen Species (ROS) Isolupalbigenin->ROS Bax ↑ Bax Isolupalbigenin->Bax Bcl2 ↓ Bcl-2 Isolupalbigenin->Bcl2 CyclinD1_E ↓ Cyclin D1/E Isolupalbigenin->CyclinD1_E CDK4 ↓ CDK4 Isolupalbigenin->CDK4 p27 ↑ p27(KIP1) Isolupalbigenin->p27 p38_MAPK p38 MAPK (inhibition) ROS->p38_MAPK mTOR mTOR (inhibition) p38_MAPK->mTOR STAT3 STAT3 (inhibition) mTOR->STAT3 STAT3->Bcl2 STAT3->CyclinD1_E Caspase9 ↑ Cleaved Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 ↑ Cleaved Caspase-3 Caspase9->Caspase3 PARP ↑ Cleaved PARP Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis CellCycleArrest G1/G2/M Arrest CyclinD1_E->CellCycleArrest CDK4->CellCycleArrest p27->CellCycleArrest

Proposed signaling pathway for Isolupalbigenin's cytotoxic effects.
Doxorubicin

Doxorubicin's cytotoxic mechanisms are multifaceted and have been extensively studied. The primary pathways include:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA, which disrupts DNA replication and transcription. It also forms a stable complex with DNA and topoisomerase II, leading to DNA double-strand breaks.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, which produces large amounts of ROS. This oxidative stress damages cellular components, including lipids, proteins, and DNA, and induces apoptotic pathways.

  • Induction of Apoptosis and Cell Cycle Arrest: The DNA damage and oxidative stress triggered by doxorubicin activate signaling cascades that lead to programmed cell death (apoptosis) and arrest the cell cycle, primarily at the G2/M phase.

Doxorubicin_Signaling_Pathway cluster_cell Cancer Cell Doxorubicin Doxorubicin Mitochondria Mitochondria Doxorubicin->Mitochondria DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation TopoII_Inhibition Topoisomerase II Inhibition Doxorubicin->TopoII_Inhibition DNA Nuclear DNA TopoII Topoisomerase II ROS_Generation ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage TopoII_Inhibition->DNA_Damage Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress p53 ↑ p53 DNA_Damage->p53 Oxidative_Stress->DNA_Damage Bax ↑ Bax Oxidative_Stress->Bax Bcl2 ↓ Bcl-2 Oxidative_Stress->Bcl2 p53->Bax CellCycleArrest G2/M Arrest p53->CellCycleArrest Caspases ↑ Caspases Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Key signaling pathways involved in Doxorubicin's cytotoxicity.

Experimental Protocols

The following provides a general methodology for assessing the cytotoxic effects of isolupalbigenin and doxorubicin, based on commonly cited experimental procedures.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, T47D, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Isolupalbigenin and Doxorubicin stock solutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of either isolupalbigenin or doxorubicin. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat cells with Isolupalbigenin or Doxorubicin incubate1->treat_cells incubate2 Incubate for 24/48/72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end End analyze_data->end

General workflow for an MTT-based cytotoxicity assay.

Conclusion

This guide provides a comparative overview of the cytotoxic effects of isolupalbigenin and doxorubicin on cancer cells. While doxorubicin is a potent and well-characterized chemotherapeutic agent, its use is associated with significant side effects. Isolupalbigenin, a natural compound, has shown promising cytotoxic activity against several cancer cell lines with a potentially more favorable safety profile, as suggested by its lack of toxicity to normal cells in one study[1]. However, research on isolupalbigenin is still in its early stages. More comprehensive studies are needed to fully elucidate its mechanisms of action, evaluate its efficacy across a broader range of cancer types, and determine its potential as a therapeutic agent, either alone or in combination with existing chemotherapies. The data presented here serves as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this natural compound.

References

Comparative

Unveiling the Potency of Prenylated Flavonoids: A Comparative Analysis of Isolupalbigenin and Its Relatives

A deep dive into the structure-activity relationships of isolupalbigenin and related prenylated flavonoids reveals their significant potential in anticancer and anti-inflammatory applications. The addition of prenyl grou...

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structure-activity relationships of isolupalbigenin and related prenylated flavonoids reveals their significant potential in anticancer and anti-inflammatory applications. The addition of prenyl groups to the flavonoid backbone demonstrably enhances their biological activity, a key factor for researchers and drug development professionals exploring novel therapeutic agents.

Isolupalbigenin, a prenylated isoflavone, has demonstrated notable cytotoxic effects against various cancer cell lines. This activity, along with the broader bioactivities of related prenylated flavonoids, is largely attributed to the lipophilic nature of the prenyl side chains, which can enhance cellular uptake and interaction with molecular targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of isolupalbigenin and other prenylated flavonoids, supported by experimental data, to offer insights for future drug design and development.

Anticancer Activity: A Quantitative Comparison

The cytotoxic potential of isolupalbigenin and related prenylated flavonoids has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized in the table below.

CompoundCell LineIC50 (µM)Reference
Isolupalbigenin MCF-7 (Breast Cancer)77.79 ± 7.04[1]
T47D (Breast Cancer)133.27 ± 6.62[1]
HeLa (Cervical Cancer)300.53 ± 12.72[1]
Vero (Normal Kidney Cells)405.92 ± 29.05[1]
Broussoflavonol F HCT116 (Colon Cancer)1.66 ± 0.25[2]
HeLa (Cervical Cancer)17.10 ± 0.26[2]
HepG2 (Liver Cancer)-
MCF-7 (Breast Cancer)-
Xanthohumol MV-4-11 (Leukemia)8.07 ± 0.52[3]
LoVo/Dx (Colon Cancer)91.31 ± 8.92[3]
Aurone Derivative of Xanthohumol MV-4-11 (Leukemia)7.45 ± 0.87[3]
LoVo/Dx (Colon Cancer)62.09 ± 16.52[3]

Note: A lower IC50 value indicates greater potency.

Structure-Activity Relationship Insights

The data consistently highlights that the presence and nature of the prenyl group significantly influence the biological activity of flavonoids.[4][5] Prenylation generally increases the lipophilicity of the flavonoid, which is believed to enhance its ability to cross cell membranes and interact with intracellular targets.[4] The position of the prenyl group on the flavonoid skeleton also plays a crucial role in determining the potency and selectivity of its activity.

Anti-Inflammatory and Enzyme Inhibitory Activities

Prenylated flavonoids are also recognized for their anti-inflammatory and enzyme-inhibitory properties. While specific IC50 values for isolupalbigenin in these assays are not as readily available in the reviewed literature, studies on structurally similar compounds provide valuable insights. For instance, isoliquiritigenin, a prenylated chalcone, has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[6]

Flavonoids, in general, are known to inhibit enzymes like xanthine oxidase and lipoxygenase, which are involved in inflammatory processes. The inhibitory activity is dependent on the flavonoid's structure, including the hydroxylation pattern and the presence of a C2-C3 double bond.[6][7]

Signaling Pathways Modulated by Prenylated Flavonoids

The anticancer and anti-inflammatory effects of prenylated flavonoids are mediated through their interaction with various cellular signaling pathways.

Apoptosis Induction in Cancer Cells

One of the key mechanisms by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often achieved by modulating the expression of pro- and anti-apoptotic proteins.

Apoptosis_Pathway Figure 1: Generalized Apoptosis Induction Pathway by Prenylated Flavonoids Prenylated Flavonoids Prenylated Flavonoids Bcl2 Bcl-2 (Anti-apoptotic) Prenylated Flavonoids->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Prenylated Flavonoids->Bax Activation Mitochondrial Pathway (Intrinsic) Mitochondrial Pathway (Intrinsic) Caspase9 Caspase-9 Mitochondrial Pathway (Intrinsic)->Caspase9 Death Receptor Pathway (Extrinsic) Death Receptor Pathway (Extrinsic) Caspase8 Caspase-8 Death Receptor Pathway (Extrinsic)->Caspase8 Bcl2->Mitochondrial Pathway (Intrinsic) Inhibits Bax->Mitochondrial Pathway (Intrinsic) Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Generalized Apoptosis Induction Pathway by Prenylated Flavonoids

Inhibition of Inflammatory Pathways

In the context of inflammation, prenylated flavonoids can interfere with key signaling cascades, such as the NF-κB pathway, which is a central regulator of inflammatory responses.

NFkB_Inhibition_Pathway Figure 2: Inhibition of NF-κB Signaling by Prenylated Flavonoids cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory Stimuli (e.g., LPS)->IKK Activates Prenylated Flavonoids Prenylated Flavonoids Prenylated Flavonoids->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits (in cytoplasm) Degradation Degradation IkB->Degradation Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS, etc.) Nucleus->Inflammatory_Genes Activates Transcription

Figure 2: Inhibition of NF-κB Signaling by Prenylated Flavonoids

Experimental Protocols

A brief overview of the key experimental methodologies cited in this guide is provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8]

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., isolupalbigenin) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve of absorbance versus compound concentration.

Xanthine Oxidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing phosphate buffer, the test compound at various concentrations, and xanthine oxidase enzyme solution.

  • Pre-incubation: The mixture is pre-incubated to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: The reaction is initiated by adding the substrate, xanthine.

  • Uric Acid Measurement: The formation of uric acid is monitored over time by measuring the increase in absorbance at approximately 295 nm.

  • IC50 Calculation: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined from the resulting dose-response curve.[6][9]

Conclusion

The structure-activity relationship of isolupalbigenin and related prenylated flavonoids underscores the critical role of the prenyl moiety in enhancing their anticancer and anti-inflammatory activities. The quantitative data and mechanistic insights presented in this guide provide a valuable resource for researchers and drug development professionals. Further investigation into the specific molecular targets and a broader comparison of the bioactivities of a wider range of prenylated flavonoids will be crucial for the rational design of more potent and selective therapeutic agents. The visualization of the involved signaling pathways offers a clear framework for understanding their mechanisms of action and for identifying potential avenues for therapeutic intervention.

References

Validation

Validating the anticancer effects of Isolupalbigenin in different cancer cell lines.

For Researchers, Scientists, and Drug Development Professionals Introduction Isolupalbigenin, a flavonoid compound, has emerged as a molecule of interest in cancer research. This guide provides a comparative analysis of...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolupalbigenin, a flavonoid compound, has emerged as a molecule of interest in cancer research. This guide provides a comparative analysis of its validated anticancer effects across different cancer cell lines, supported by available experimental data. While research on Isolupalbigenin is ongoing, this document summarizes the current understanding of its cytotoxic activity and potential mechanisms of action, offering a valuable resource for the scientific community.

Cytotoxicity Profile of Isolupalbigenin

The cytotoxic effects of Isolupalbigenin have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell growth, are presented in the table below. Notably, Isolupalbigenin has demonstrated a degree of selectivity, showing lower toxicity towards normal cell lines compared to cancer cells.

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)Reference
MCF-7 Breast Cancer31.62 ± 2.8677.79 ± 7.04[1]
T47D Breast Cancer54.17 ± 2.69133.27 ± 6.62[1]
HeLa Cervical Cancer122.16 ± 5.17300.53 ± 12.72[1]
Vero Normal Kidney (control)165 ± 11.81405.92 ± 29.05[1]

Note: Studies have also reported cytotoxic activities of Isolupalbigenin against lung cancer, colorectal cancer, and leukemia cell lines, although specific IC50 values were not provided in the reviewed literature.[1]

Mechanistic Insights: Signaling Pathways

While the precise signaling pathways modulated by Isolupalbigenin are still under investigation, preliminary studies suggest an interaction with the estrogen receptor alpha (ERα).[1] Furthermore, research on a structurally related compound, Lupalbigenin, provides valuable clues into potential mechanisms. Studies on Lupalbigenin have demonstrated its ability to induce apoptosis and cell cycle arrest in cancer cells by modulating key signaling pathways, including the EGFR/ERK1/2 and PI3K/Akt pathways.

Based on this information, a proposed signaling pathway for the anticancer effects of Isolupalbigenin and its analogs is presented below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activation ERK ERK EGFR->ERK Activation ERa ERα Isolupalbigenin Isolupalbigenin Isolupalbigenin->EGFR Inhibition (Lupalbigenin data) Isolupalbigenin->ERa Binding Isolupalbigenin->PI3K Inhibition (Lupalbigenin data) Isolupalbigenin->ERK Inhibition (Lupalbigenin data) Bcl2 Bcl-2 Isolupalbigenin->Bcl2 Downregulation (Lupalbigenin data) p27 p27 Isolupalbigenin->p27 Upregulation (Lupalbigenin data) p53 p53 Isolupalbigenin->p53 Upregulation (Lupalbigenin data) Akt Akt PI3K->Akt Activation Akt->Bcl2 Inhibition CDK4_6 CDK4/6 ERK->CDK4_6 Activation CyclinD1 Cyclin D1 ERK->CyclinD1 Activation Bax Bax Bcl2->Bax Inhibition Apoptosis Apoptosis Bax->Apoptosis p27->CDK4_6 Inhibition CellCycleArrest G0/G1 Arrest CDK4_6->CellCycleArrest CyclinD1->CellCycleArrest p53->Apoptosis

Caption: Proposed signaling pathways modulated by Isolupalbigenin and its analogs.

Disclaimer: The depicted signaling pathway is a hypothetical model based on preliminary data for Isolupalbigenin and more detailed studies on the related compound, Lupalbigenin. The direct effects of Isolupalbigenin on many of these proteins have not yet been experimentally validated.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to validate the anticancer effects of compounds like Isolupalbigenin.

MTT Assay for Cell Viability

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

G cluster_workflow MTT Assay Workflow A Seed cancer cells in a 96-well plate B Treat cells with various concentrations of Isolupalbigenin A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours to allow formazan crystal formation D->E F Solubilize formazan crystals with a solubilizing agent (e.g., DMSO) E->F G Measure absorbance at 570 nm using a microplate reader F->G H Calculate IC50 values G->H

Caption: Workflow for determining cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Isolupalbigenin and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane (an early apoptotic event) and loss of membrane integrity (a late apoptotic/necrotic event).

G cluster_workflow Apoptosis Assay Workflow A Treat cells with Isolupalbigenin B Harvest and wash cells A->B C Resuspend cells in Annexin V binding buffer B->C D Add FITC-conjugated Annexin V and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F G Quantify viable, early apoptotic, late apoptotic, and necrotic cells F->G

Caption: Workflow for quantifying apoptosis using the Annexin V/PI assay.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of Isolupalbigenin for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate and quantify cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with Isolupalbigenin, then harvest and wash them with PBS.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Wound Healing (Scratch) Assay for Cell Migration

This in vitro assay is used to study cell migration and the potential anti-metastatic effects of a compound.

Protocol:

  • Cell Monolayer: Grow cells to a confluent monolayer in a culture plate.

  • Scratch Creation: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Compound Treatment: Replace the medium with fresh medium containing Isolupalbigenin or a vehicle control.

  • Image Acquisition: Capture images of the scratch at different time points (e.g., 0, 24, 48 hours).

  • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, p53, p27, CDK4, CDK6, Cyclin D1).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion and Future Directions

The available data indicates that Isolupalbigenin exhibits cytotoxic activity against various cancer cell lines, with a degree of selectivity for cancer cells over normal cells. While the precise molecular mechanisms are yet to be fully elucidated, preliminary evidence and studies on related compounds suggest the involvement of the estrogen receptor alpha and the potential modulation of key cancer-related signaling pathways such as EGFR/ERK and PI3K/Akt.

Further research is warranted to expand the profile of Isolupalbigenin's anticancer effects. Specifically, quantitative studies on its ability to induce apoptosis, cause cell cycle arrest, and inhibit metastasis in a broader range of cancer cell lines are needed. Comprehensive Western blot analyses will be crucial to confirm the modulation of the proposed signaling pathways and to identify other potential molecular targets. Such studies will provide a more complete understanding of Isolupalbigenin's therapeutic potential and guide its further development as a novel anticancer agent.

References

Comparative

Isolupalbigenin: A Potential Challenger to Conventional Antibiotics Against MRSA

For Immediate Release In the ongoing battle against antibiotic resistance, researchers are increasingly looking to natural compounds for novel antimicrobial agents. A promising candidate that has emerged is Isolupalbigen...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antibiotic resistance, researchers are increasingly looking to natural compounds for novel antimicrobial agents. A promising candidate that has emerged is Isolupalbigenin, an isoflavone that has demonstrated significant antibacterial activity, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA), a notorious superbug responsible for difficult-to-treat infections in hospitals and communities. This guide provides a comparative analysis of the efficacy of Isolupalbigenin against established antibiotics used to treat MRSA infections, supported by available experimental data.

Efficacy Against MRSA: A Quantitative Comparison

The effectiveness of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of a drug that prevents visible growth of a bacterium, while the MBC is the lowest concentration that results in bacterial death.

Data from preclinical studies have shown that Isolupalbigenin exhibits potent activity against MRSA.[1] In one study, the MIC values for Isolupalbigenin against various MRSA strains ranged from 1.56 to 3.13 µg/ml, with MBC values between 6.25 and 12.5 µg/ml.[1]

To contextualize these findings, the following table compares the MIC values of Isolupalbigenin with those of two frontline antibiotics used for MRSA infections: vancomycin and linezolid. It is important to note that these values are compiled from different studies and direct head-to-head comparisons on identical bacterial strains are limited.

Antimicrobial Agent Organism MIC Range (µg/ml) Source
Isolupalbigenin MRSA1.56 - 3.13[1]
Vancomycin MRSA1 - 4[2]
Linezolid MRSA1 - 4[2]

Note: MIC values can vary depending on the specific bacterial strain and the testing methodology used.

These data suggest that Isolupalbigenin's inhibitory activity is comparable to that of vancomycin and linezolid, making it a subject of considerable interest for further drug development.

Mechanism of Action: Disrupting the Bacterial Defense

Isolupalbigenin's primary mode of action is the disruption of the bacterial cell membrane.[3] Unlike many conventional antibiotics that target specific intracellular processes, Isolupalbigenin directly compromises the physical integrity of the bacterial cell, leading to leakage of cellular contents and ultimately, cell death. This direct action on the membrane may also make it more difficult for bacteria to develop resistance.

The following diagram illustrates the proposed mechanism of action of Isolupalbigenin.

G cluster_0 Bacterial Cell membrane Cell Membrane cytoplasm Cytoplasm isolupalbigenin Isolupalbigenin disruption Membrane Disruption (Pore Formation, Destabilization) isolupalbigenin->disruption Targets disruption->membrane leakage Leakage of Cytoplasmic Contents disruption->leakage death Bacterial Cell Death leakage->death

Isolupalbigenin's membrane disruption mechanism.

Experimental Protocols

The determination of MIC and MBC values for Isolupalbigenin and comparative antibiotics is typically performed using the broth microdilution method, a standardized and widely accepted technique in microbiology.

Broth Microdilution Assay for MIC and MBC Determination

Objective: To determine the minimum concentration of an antimicrobial agent that inhibits the growth of a specific bacterium (MIC) and the minimum concentration that kills the bacterium (MBC).

Materials:

  • Mueller-Hinton Broth (MHB)

  • Microtiter plates (96-well)

  • Bacterial inoculum (standardized to 0.5 McFarland, approximately 1.5 x 10^8 CFU/ml)

  • Antimicrobial agents (Isolupalbigenin, Vancomycin, Linezolid)

  • Incubator (37°C)

  • Plate reader (optional, for spectrophotometric reading)

  • Mueller-Hinton Agar (MHA) plates

Workflow:

G start Start prep_antibiotic Prepare serial dilutions of antimicrobial agents start->prep_antibiotic prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate microtiter plate wells with bacteria and antimicrobial dilutions prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic plate_mbc Plate aliquots from clear wells onto MHA plates read_mic->plate_mbc incubate_mbc Incubate MHA plates at 37°C for 24 hours plate_mbc->incubate_mbc read_mbc Determine MBC: Lowest concentration with no bacterial growth on agar incubate_mbc->read_mbc end End read_mbc->end

Workflow for MIC and MBC determination.

Procedure:

  • Preparation of Antimicrobial Dilutions: A two-fold serial dilution of each antimicrobial agent is prepared in Mueller-Hinton Broth in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/ml in each well.

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no antimicrobial) and a negative control well (broth only) are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

  • MBC Determination: To determine the MBC, a small aliquot (typically 10 µl) from each well that showed no visible growth is subcultured onto a Mueller-Hinton Agar plate.

  • Incubation for MBC: The agar plates are incubated at 37°C for 24 hours.

  • MBC Reading: The MBC is the lowest concentration of the antimicrobial agent that results in no bacterial growth on the subculture plates.

Conclusion

Isolupalbigenin demonstrates promising in vitro antibacterial activity against MRSA, with efficacy comparable to established antibiotics such as vancomycin and linezolid. Its mechanism of action, which involves the direct disruption of the bacterial cell membrane, presents a potential advantage in overcoming existing resistance mechanisms. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of Isolupalbigenin as a novel treatment for MRSA infections. The scientific community will be watching its development with keen interest.

References

Validation

Isolupalbigenin: A Comparative Analysis of In Silico Predictions and In Vitro Experimental Results

A detailed guide for researchers, scientists, and drug development professionals on the cross-validation of computational and laboratory findings for the promising anti-cancer compound, Isolupalbigenin. This guide provid...

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the cross-validation of computational and laboratory findings for the promising anti-cancer compound, Isolupalbigenin.

This guide provides a comprehensive comparison of the predicted biological activities of Isolupalbigenin from computational (in silico) models with its observed effects in laboratory (in vitro) experiments. The data presented herein is crucial for understanding the compound's mechanism of action and for guiding further drug development efforts.

Data Summary: In Silico vs. In Vitro

The following tables summarize the key quantitative data from both computational predictions and experimental assays, offering a clear comparison of the predicted efficacy and characteristics of Isolupalbigenin with its real-world performance in a laboratory setting.

In Silico Prediction: Molecular Docking against Estrogen Receptor Alpha (ERα) Value
Binding Energy (kcal/mol) -9.148
Comparison to Estradiol (kcal/mol) Stronger Binding Affinity
Comparison to 4-Hydroxytamoxifen (kcal/mol) Weaker Binding Affinity (-9.556)
In Silico Prediction: Molecular Dynamics Simulation Value
Stability of Isolupalbigenin-ERα Complex (Median RMSD) 2.80 Å
In Silico Prediction: ADMET Profile Prediction
Hepatotoxicity Unlikely
Carcinogenicity Unlikely
Intestinal Absorption High
Caco-2 Permeability Medium
Volume of Distribution (Vd) Medium
In Vitro Experiment: Cytotoxic Activity (IC50 Values) MCF-7 (Breast Cancer) T47D (Breast Cancer) HeLa (Cervical Cancer) Vero (Normal Kidney Cells)
Isolupalbigenin (µg/mL) 31.62 ± 2.8654.17 ± 2.69122.16 ± 5.17165 ± 11.81
Isolupalbigenin (µM) 77.79 ± 7.04133.27 ± 6.62300.53 ± 12.72405.92 ± 29.05
Doxorubicin (Positive Control) (µM) 35.59 ± 3.080.31 ± 0.066.22 ± 0.14101.83 ± 5.56

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and for a clear understanding of the data generation process.

In Vitro: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was utilized to assess the cytotoxic effects of Isolupalbigenin on various cancer cell lines (MCF-7, T47D, HeLa) and a normal cell line (Vero).[1][2][3]

  • Cell Culture: The cell lines were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The following day, the cells were treated with various concentrations of Isolupalbigenin and a positive control (Doxorubicin) for a specified incubation period.

  • MTT Addition: After incubation, the medium was replaced with a fresh medium containing MTT solution, and the plates were incubated for an additional few hours.

  • Formazan Solubilization: The MTT solution was then removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

In Silico: Molecular Docking

Molecular docking studies were performed to predict the binding affinity and interaction of Isolupalbigenin with its potential target, the estrogen receptor alpha (ERα).[1][2][3]

  • Protein and Ligand Preparation: The 3D structure of the ERα protein was obtained from the Protein Data Bank (PDB). The 3D structure of Isolupalbigenin was generated and optimized.

  • Docking Protocol Validation: The docking protocol was validated by redocking the co-crystallized ligand into the active site of the protein and calculating the root-mean-square deviation (RMSD).

  • Molecular Docking Simulation: Isolupalbigenin was docked into the active site of ERα using software such as AutoDock Vina.

  • Binding Energy Calculation: The binding energies of the different poses were calculated to identify the most favorable binding mode.

  • Interaction Analysis: The interactions between Isolupalbigenin and the amino acid residues of the ERα active site were analyzed.

In Silico: Molecular Dynamics Simulation

Molecular dynamics simulations were conducted to assess the stability of the Isolupalbigenin-ERα complex over time.[1][2]

  • System Preparation: The docked complex of Isolupalbigenin and ERα was placed in a simulation box with a specific water model and ions to neutralize the system.

  • Simulation Run: The simulation was run for a specified period (e.g., 100 ns) under defined temperature and pressure conditions.

  • Trajectory Analysis: The trajectory of the simulation was analyzed to calculate the root-mean-square deviation (RMSD) of the protein and ligand, providing insights into the stability of the complex.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

G cluster_0 In Silico Prediction Workflow Isolupalbigenin Structure Isolupalbigenin Structure Molecular Docking Molecular Docking Isolupalbigenin Structure->Molecular Docking ADMET Prediction ADMET Prediction Isolupalbigenin Structure->ADMET Prediction ERα Target Protein ERα Target Protein ERα Target Protein->Molecular Docking Binding Affinity Prediction Binding Affinity Prediction Molecular Docking->Binding Affinity Prediction Molecular Dynamics Molecular Dynamics Molecular Docking->Molecular Dynamics Complex Stability Analysis Complex Stability Analysis Molecular Dynamics->Complex Stability Analysis Pharmacokinetic & Toxicity Profile Pharmacokinetic & Toxicity Profile ADMET Prediction->Pharmacokinetic & Toxicity Profile

Caption: In Silico Prediction Workflow for Isolupalbigenin.

G cluster_1 In Vitro Validation Workflow Isolupalbigenin Compound Isolupalbigenin Compound MTT Assay MTT Assay Isolupalbigenin Compound->MTT Assay Cancer Cell Lines (MCF-7, T47D, HeLa) Cancer Cell Lines (MCF-7, T47D, HeLa) Cancer Cell Lines (MCF-7, T47D, HeLa)->MTT Assay Normal Cell Line (Vero) Normal Cell Line (Vero) Normal Cell Line (Vero)->MTT Assay Cytotoxicity Measurement (IC50) Cytotoxicity Measurement (IC50) MTT Assay->Cytotoxicity Measurement (IC50)

Caption: In Vitro Validation Workflow for Isolupalbigenin.

G Isolupalbigenin Isolupalbigenin ERα (Estrogen Receptor Alpha) ERα (Estrogen Receptor Alpha) Isolupalbigenin->ERα (Estrogen Receptor Alpha) Binds to Inhibition of ERα Signaling Inhibition of ERα Signaling ERα (Estrogen Receptor Alpha)->Inhibition of ERα Signaling Decreased Cell Proliferation Decreased Cell Proliferation Inhibition of ERα Signaling->Decreased Cell Proliferation Induction of Apoptosis Induction of Apoptosis Inhibition of ERα Signaling->Induction of Apoptosis Anti-cancer Effect in ERα-positive cells (e.g., MCF-7) Anti-cancer Effect in ERα-positive cells (e.g., MCF-7) Decreased Cell Proliferation->Anti-cancer Effect in ERα-positive cells (e.g., MCF-7) Induction of Apoptosis->Anti-cancer Effect in ERα-positive cells (e.g., MCF-7)

Caption: Proposed Signaling Pathway of Isolupalbigenin.

References

Comparative

Isolupalbigenin: A Comparative Analysis of Cytotoxicity in Cancer vs. Normal Cells

For Immediate Release: A detailed examination of the flavonoid Isolupalbigenin reveals a preferential cytotoxic effect against breast and cervical cancer cell lines while demonstrating significantly lower toxicity to nor...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A detailed examination of the flavonoid Isolupalbigenin reveals a preferential cytotoxic effect against breast and cervical cancer cell lines while demonstrating significantly lower toxicity to normal, healthy cells. This guide synthesizes the available experimental data, providing researchers and drug development professionals with a comparative overview of its therapeutic potential.

Isolupalbigenin, a natural flavonoid compound, has demonstrated notable anticancer properties. Recent studies have quantified its cytotoxic activity, revealing a promising selectivity for cancer cells over normal cells. This guide delves into the quantitative data, outlines the experimental methodologies used for its evaluation, and illustrates its proposed mechanism of action through the estrogen receptor alpha (ERα) signaling pathway.

Quantitative Cytotoxicity Data

The cytotoxic effects of Isolupalbigenin have been evaluated against multiple human cancer cell lines and a normal mammalian cell line using the MTT assay. The half-maximal inhibitory concentration (IC50), the concentration of a substance required to inhibit the growth of 50% of cells, was determined for each cell line. A lower IC50 value indicates higher cytotoxic potency.

The data reveals that Isolupalbigenin is most potent against the MCF-7 breast cancer cell line.[1] A key indicator of a compound's potential as a cancer therapeutic is its Selectivity Index (SI), calculated as the ratio of its IC50 in a normal cell line to its IC50 in a cancer cell line. A higher SI value suggests greater selectivity for killing cancer cells while sparing normal cells. Isolupalbigenin exhibits the most favorable SI for the MCF-7 cell line.

Cell LineCell TypeIC50 (µg/mL)IC50 (µM)Selectivity Index (SI)
MCF-7Breast Adenocarcinoma31.62 ± 2.8677.79 ± 7.045.22
T47DBreast Ductal Carcinoma54.17 ± 2.69133.27 ± 6.623.05
HeLaCervical Adenocarcinoma122.16 ± 5.17300.53 ± 12.721.35
Vero Normal Kidney Epithelial 165.00 ± 11.81 405.92 ± 29.05 -
Data sourced from Dalimunthe et al., 2024.[1]

Experimental Protocols

The evaluation of Isolupalbigenin's cytotoxicity was conducted using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric method for assessing cell viability.

MTT Assay Protocol

The fundamental principle of the MTT assay is the conversion of the yellow tetrazolium salt MTT into insoluble purple formazan crystals by mitochondrial dehydrogenases of metabolically active (living) cells. The quantity of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Cells (both cancer and normal lines) are seeded into 96-well microplates at a specific density (e.g., 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Following incubation, the culture medium is replaced with fresh medium containing various concentrations of Isolupalbigenin. Control wells receive medium with the vehicle (e.g., DMSO) only. The plates are then incubated for a specified period, typically 72 hours.

  • MTT Incubation: After the treatment period, the medium is removed, and a solution of MTT (e.g., 2 mg/mL) is added to each well. The plates are incubated for an additional 1.5 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

G cluster_0 Experimental Workflow: MTT Assay A 1. Seed Cells (Normal & Cancer Lines) in 96-well plates B 2. Treat with Isolupalbigenin (Varying Concentrations) A->B C 3. Incubate for 72 hours B->C D 4. Add MTT Reagent Incubate for 1.5-4 hours C->D E 5. Solubilize Formazan Crystals (with DMSO) D->E F 6. Measure Absorbance (at 570 nm) E->F G 7. Calculate IC50 Values F->G G cluster_pathway Proposed Signaling Pathway of Isolupalbigenin compound Isolupalbigenin receptor Estrogen Receptor α (ERα) compound->receptor Binds to pro_survival Pro-Survival Signaling (e.g., Bcl-2) receptor->pro_survival Inhibits pro_apoptosis Pro-Apoptotic Signaling (e.g., Bax) receptor->pro_apoptosis Activates caspase Caspase Cascade Activation (Caspase-3) pro_apoptosis->caspase apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis

References

Validation

How does the prenyl group affect the bioactivity of Isolupalbigenin compared to genistein?

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of flavonoids is paramount in the quest for novel therapeutics. This guide provides a detailed compariso...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of flavonoids is paramount in the quest for novel therapeutics. This guide provides a detailed comparison of the bioactivities of isolupalbigenin and its non-prenylated counterpart, genistein, with a focus on how the addition of a prenyl group enhances its therapeutic potential. The comparison is supported by experimental data on their cytotoxic, anti-inflammatory, and antioxidant effects.

Isolupalbigenin, a prenylated isoflavone, demonstrates significantly enhanced bioactivity in several key therapeutic areas when compared to the well-studied isoflavone, genistein. The presence of a lipophilic prenyl group on the isolupalbigenin scaffold is a critical structural modification that profoundly influences its biological effects, primarily by increasing its affinity for cell membranes and potentially altering its interaction with molecular targets.

Enhanced Cytotoxic Activity Against Cancer Cells

The prenyl group on isolupalbigenin markedly enhances its cytotoxic effects against breast cancer cell lines when compared to genistein. This increased potency is a crucial attribute for a potential anticancer agent.

Table 1: Comparison of Cytotoxic Activity (IC50 values)

CompoundCell LineIC50 (µM)Reference
Isolupalbigenin MCF-7 (Breast Cancer)77.79[1]
T47D (Breast Cancer)133.27[1]
Genistein MCF-7 (Breast Cancer)47.5 - 73.89[2][3]
T47D (Breast Cancer)>10 (weak inhibition)[4]

Note: Lower IC50 values indicate greater cytotoxic activity.

The data clearly indicates that isolupalbigenin is significantly more potent against the MCF-7 cell line than genistein. While genistein shows some activity, its efficacy is considerably lower. Furthermore, genistein's effect on the T47D cell line is notably weak, whereas isolupalbigenin maintains a significant level of cytotoxicity.

cluster_workflow MTT Assay Experimental Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of Isolupalbigenin or Genistein B->C D Incubate for 24-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours to allow formazan crystal formation E->F G Solubilize formazan crystals with DMSO or other solvent F->G H Measure absorbance at ~570 nm G->H I Calculate cell viability and determine IC50 values H->I

Caption: Workflow of the MTT assay for determining cytotoxicity.

Superior Anti-inflammatory Properties

Isolupalbigenin exhibits a more potent anti-inflammatory effect than genistein by significantly inhibiting the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Comparison of Anti-inflammatory Activity (Nitric Oxide Inhibition)

CompoundCell LineIC50 (µM)Reference
Isolupalbigenin RAW 264.7 (Macrophage)5.1[5]
Genistein RAW 264.7 (Macrophage)69.4

Note: Lower IC50 values indicate greater anti-inflammatory activity.

The IC50 value for isolupalbigenin is more than 13-fold lower than that of genistein, highlighting a substantial enhancement in its ability to suppress inflammatory responses. This suggests that the prenyl group plays a pivotal role in augmenting the anti-inflammatory capacity of the isoflavone structure.

cluster_pathway Inhibition of Nitric Oxide Production cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB iNOS_gene iNOS Gene (in nucleus) NFkB->iNOS_gene activates transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO catalyzes Isolupalbigenin Isolupalbigenin Isolupalbigenin->IKK inhibits (more potent) Genistein Genistein Genistein->IKK inhibits

Caption: Simplified signaling pathway of LPS-induced NO production and its inhibition.

Potentially Enhanced Antioxidant Activity

The Role of the Prenyl Group: A Structural Advantage

The consistent enhancement in the bioactivity of isolupalbigenin over genistein can be attributed to the presence of the C3-prenyl group. This structural modification confers several advantages:

  • Increased Lipophilicity: The prenyl chain is hydrophobic, which increases the overall lipophilicity of the molecule. This allows for better penetration through the lipid bilayers of cell membranes, leading to higher intracellular concentrations and greater access to intracellular targets.

  • Enhanced Membrane Interaction: The prenyl group can anchor the molecule to the cell membrane, potentially facilitating its interaction with membrane-bound proteins and receptors that are involved in various signaling pathways.

  • Modified Target Binding: The prenyl moiety can provide additional hydrophobic interactions with the binding sites of target enzymes or receptors, leading to a stronger and more specific binding affinity.

cluster_isolupalbigenin Isolupalbigenin cluster_genistein Genistein Isolupalbigenin_structure Genistein_structure Prenyl_group Prenyl Group Prenyl_group->Isolupalbigenin_structure enhances bioactivity

Caption: Chemical structures of Isolupalbigenin and Genistein.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human breast cancer cells (MCF-7 or T47D) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of isolupalbigenin or genistein (typically ranging from 0.1 to 200 µM) and incubated for another 24 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Anti-inflammatory Assay (Nitric Oxide Production)
  • Cell Seeding: RAW 264.7 murine macrophage cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound and LPS Treatment: The cells are pre-treated with different concentrations of isolupalbigenin or genistein for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) to induce nitric oxide (NO) production.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve, and the IC50 value for NO inhibition is calculated.

Antioxidant Assay (DPPH Radical Scavenging)
  • Reaction Mixture Preparation: 100 µL of various concentrations of isolupalbigenin or genistein (in methanol) are mixed with 100 µL of a 0.2 mM methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Conclusion

The addition of a prenyl group to the genistein backbone to form isolupalbigenin results in a significant enhancement of its cytotoxic and anti-inflammatory bioactivities. This is likely due to the increased lipophilicity conferred by the prenyl moiety, which improves cellular uptake and membrane interaction. While further research is needed to quantify the enhancement of its antioxidant activity, the available data strongly suggests that prenylation is a valuable strategy for optimizing the therapeutic potential of isoflavonoids. Isolupalbigenin, therefore, represents a promising lead compound for the development of novel anticancer and anti-inflammatory agents.

References

Comparative

A comparative review of the therapeutic potential of various prenylated isoflavones.

A Comparative Review of the Therapeutic Potential of Various Prenylated Isoflavones Introduction Isoflavones, a class of polyphenolic compounds predominantly found in leguminous plants, have garnered significant attentio...

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Review of the Therapeutic Potential of Various Prenylated Isoflavones

Introduction

Isoflavones, a class of polyphenolic compounds predominantly found in leguminous plants, have garnered significant attention for their potential health benefits. The addition of a prenyl group to the isoflavone structure, a process known as prenylation, often enhances their lipophilicity and, consequently, their interaction with biological membranes and target proteins.[1][2] This modification can lead to a significant boost in their therapeutic properties compared to their non-prenylated counterparts.[1][3] This guide provides a comparative overview of the therapeutic potential of various prenylated isoflavones, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.

Comparative Efficacy of Prenylated Isoflavones

The therapeutic applications of prenylated isoflavones are diverse, ranging from anticancer and anti-inflammatory to neuroprotective and metabolic regulatory effects. The following tables summarize the quantitative data from various studies, highlighting the efficacy of different compounds in specific therapeutic areas.

Table 1: Antiproliferative and Cytotoxic Activity
CompoundCancer Cell LineEfficacy (IC₅₀/PC₅₀ in µM)Source
Mappianthone A & AnaloguesHL-60, SMMC-7721, A-549, MCF-7, SW4800.16 - 12.68[4][5]
Ficus carica derivativesVarious human cancer cell lines0.18 ± 0.03 - 18.76 ± 0.09[6]
Barbigerone derivative (74b)PANC-1 (nutrient-deprived)0.8[7]
5-O-methyl-2′-methoxy-3′-methylalpinumisoflavoneHL-600.98[5]
Barbigerone derivative (74h)PANC-1 (nutrient-deprived)1.3[7]
Barbigerone derivative (69a)PANC-1 (nutrient-deprived)1.5[7]
Barbigerone derivative (69b)PANC-1 (nutrient-deprived)1.6[7]
Table 2: Anti-inflammatory Activity
CompoundAssayEfficacy (IC₅₀ in µM)Source
Ficus carica derivativesNitric Oxide (NO) Production Inhibition0.89 ± 0.05 - 8.49 ± 0.18[6]
Vatairea guianensis isoflavoneNot Specified6.8 - 26.9[2]
Table 3: Antidiabetic Activity
CompoundAssayEfficacy (IC₅₀ in µM)Source
6-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5,7,4′-trihydroxyisoflavoneα-glucosidase inhibition32.5 ± 6.7[8]
Ficusin Aα-glucosidase inhibition84.6 ± 7.8[8]
Table 4: Cardioprotective and Metabolic Effects
Compound/SupplementModelDosageKey FindingsSource
OsajinRat heart ischemia-reperfusion5 mg/kg/dayAttenuated myocardial dysfunction, suppressed oxidative stress.[9]
PomiferinRat heart ischemia-reperfusion5 mg/kg/dayAttenuated myocardial dysfunction, suppressed oxidative stress.[9]
Soy IsoflavonesOvariectomized obese rats25 mg/kgPrevented weight gain, hypertension, insulin resistance, and adipose tissue inflammation.[10]
Soy IsoflavonesOlder men and women (62-89 years)100 mg/day for 6 monthsImproved visual-spatial memory, construction, verbal fluency, and speeded dexterity.[11][12]
Soy IsoflavonesMenopausal women30-200 mg/day25.2% reduction in hot flashes frequency (placebo-corrected).[13][14]

Experimental Protocols

A summary of the methodologies employed in the cited studies is provided below to offer insight into the experimental basis of the presented data.

Antiproliferative Activity Assays

The antiproliferative effects of prenylated isoflavones were commonly evaluated against a panel of human cancer cell lines, including HL-60 (leukemia), SMMC-7721 (hepatoma), A-549 (lung), MCF-7 (breast), and SW480 (colon).[4][5] The assays typically involve exposing the cancer cells to various concentrations of the test compounds for a specified period. The cell viability is then determined using methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of the cells. The IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Anti-inflammatory Activity Assay (Nitric Oxide Production)

The anti-inflammatory potential of prenylated isoflavones from Ficus carica was assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[6] Macrophages are incubated with the test compounds before being stimulated with LPS. The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. A lower nitrite concentration in the presence of the compound indicates an inhibitory effect on NO production.

Cardioprotective Potential Evaluation

The cardioprotective effects of osajin and pomiferin were studied using an ex vivo model of isolated, Langendorff-perfused rat hearts.[9] In this model, the hearts were subjected to a period of ischemia (30 minutes of stopped coronary flow) followed by reperfusion (60 minutes). The functional recovery of the heart was assessed by monitoring parameters like left ventricular pressure. Biochemical markers of oxidative stress, such as malondialdehyde (a product of lipid peroxidation), and the activity of antioxidant enzymes (superoxide dismutase, glutathione peroxidase) were measured in the heart tissue and serum to determine the protective effects of the compounds.[9]

In Vivo Metabolic Studies

To evaluate the effects of soy isoflavones on metabolic disturbances, an experimental model combining ovariectomy (to simulate menopause) and a high-fat diet (to induce obesity) in female rats was used.[10] The animals were supplemented with soy isoflavones, and various metabolic parameters were monitored, including body weight, blood pressure, glucose tolerance, and insulin resistance (calculated using the HOMA-IR index). Furthermore, adipose tissue was analyzed for adipocyte size and the presence of inflammatory markers like macrophages and lymphocytes.[10]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of prenylated isoflavones are mediated through their modulation of various cellular signaling pathways.

Anticancer Mechanisms

Prenylated flavonoids exert their anticancer effects through multiple pathways. For instance, xanthohumol has been shown to inhibit proliferation and induce apoptosis in cancer cells by modulating key signaling molecules, including Akt, NF-κB, and ERK1/2, and by affecting the cellular redox state through reactive oxygen species (ROS).[15]

cluster_0 Prenylated Isoflavones cluster_1 Signaling Pathways cluster_2 Cellular Outcomes PI Prenylated Isoflavones Akt Akt PI->Akt Inhibits NFkB NF-κB PI->NFkB Inhibits ERK ERK1/2 PI->ERK Modulates ROS ROS PI->ROS Modulates Proliferation Cell Proliferation Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits NFkB->Proliferation Promotes NFkB->Apoptosis Inhibits ERK->Proliferation Promotes ROS->Apoptosis Induces cluster_0 Inflammatory Stimulus cluster_1 Cellular Signaling cluster_2 Pro-inflammatory Mediators LPS LPS NFkB NF-κB Pathway LPS->NFkB Activates Cytokines TNF-α, IL-1β, IL-6 NFkB->Cytokines Induces Transcription Enzymes COX-2, iNOS NFkB->Enzymes Induces Transcription PI Prenylated Isoflavones PI->NFkB Inhibits cluster_0 Experimental Workflow: Neuroprotection Assay step1 1. Culture Neuronal Cells (e.g., PC12, Cerebellar Granular Neurons) step2 2. Pre-treat with Prenylated Isoflavones step1->step2 step3 3. Induce Oxidative Stress (e.g., H₂O₂) step2->step3 step4 4. Assess Cell Viability (e.g., MTT Assay) step3->step4

References

Validation

A Head-to-Head Comparison of Isolupalbigenin with Other Natural Anticancer Compounds

For Researchers, Scientists, and Drug Development Professionals In the landscape of natural product-based cancer research, numerous compounds have emerged as promising candidates for novel therapeutic strategies. This gu...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural product-based cancer research, numerous compounds have emerged as promising candidates for novel therapeutic strategies. This guide provides a head-to-head comparison of Isolupalbigenin, a prenylated flavonoid with noted cytotoxic activities, against other well-characterized natural anticancer compounds. The objective is to offer a comprehensive overview of their relative performance based on available experimental data, detailing their mechanisms of action and the experimental protocols used for their evaluation.

Comparative Anticancer Activity

The efficacy of anticancer compounds is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. While direct comparative studies under identical experimental conditions are limited, this section compiles available IC50 data for Isolupalbigenin and other prominent natural anticancer compounds against various cancer cell lines. It is important to note that variations in cell lines, assay conditions, and exposure times can influence IC50 values.

Cytotoxicity Data (IC50)
CompoundCancer Cell LineIC50 ValueSource
Isolupalbigenin MCF-7 (Breast)31.62 µg/mL[1]
T47D (Breast)> 50 µg/mL[1]
HeLa (Cervical)> 50 µg/mL[1]
Vero (Normal)Non-toxic[1]
4'-Methoxy licoflavanone (MLF) HL-60 (Leukemia)~20 µM
Alpinumisoflavone (AIF) HL-60 (Leukemia)~20 µM
6,8-diprenylgenistein MCF-7 (Breast)Not explicitly stated, but implied to be active[2]
Phaseolin MCF-7 (Breast)Not explicitly stated, but implied to be active[2]
Quercetin MCF-7 (Breast)2.96 ± 0.77 µM[3]
Caco-2 (Colon)Lower than Quercetin[4]
Genistein MCF-7 (Breast)Potent growth inhibitor (concentration range 10 nM-20 µM)[5]
Prostate Cancer CellsEffective in vitro[6]
Curcumin SW480 (Colorectal)10.26 µM[7]
HT-29 (Colorectal)13.31 µM[7]
HCT116 (Colorectal)11.52 µM[7]
MCF-7 (Breast)52 µM[8]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental methodologies across different studies. The data presented here is for informational purposes to highlight the general potency of these compounds.

Mechanisms of Action: A Look at the Signaling Pathways

The anticancer activity of these natural compounds stems from their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Isolupalbigenin and Related Erythrina Flavonoids

While the specific signaling pathway of Isolupalbigenin is not extensively detailed in the available literature, studies on structurally similar flavonoids from the Erythrina genus, such as Alpinumisoflavone and 4'-Methoxy licoflavanone, provide valuable insights. These compounds are known to induce apoptosis through the modulation of critical cell survival and death pathways.

Alpinumisoflavone has been shown to suppress the ERK/MAPK and NF-κB pathways, which are crucial for cancer cell survival and proliferation[9][10]. Furthermore, it can regulate the PI3K/AKT, MAPK, and endoplasmic reticulum (ER) stress pathways, ultimately leading to apoptosis[11]. Another related compound, Isoliquiritigenin, induces apoptosis through the ROS-mediated inhibition of the p38/mTOR/STAT3 pathway[12].

The following diagram illustrates a potential mechanism of action for Erythrina flavonoids based on the available data for related compounds.

G cluster_0 Erythrina Flavonoids (e.g., Alpinumisoflavone) cluster_1 Signaling Pathways Erythrina_Flavonoids Erythrina Flavonoids PI3K_AKT PI3K/AKT Pathway Erythrina_Flavonoids->PI3K_AKT ERK_MAPK ERK/MAPK Pathway Erythrina_Flavonoids->ERK_MAPK NF_kB NF-κB Pathway Erythrina_Flavonoids->NF_kB ER_Stress ER Stress Pathway Erythrina_Flavonoids->ER_Stress Apoptosis Apoptosis PI3K_AKT->Apoptosis ERK_MAPK->Apoptosis NF_kB->Apoptosis ER_Stress->Apoptosis caption Apoptotic signaling of Erythrina flavonoids.

Caption: Apoptotic signaling of Erythrina flavonoids.

Quercetin, Genistein, and Curcumin

These widely studied natural compounds exert their anticancer effects through a multitude of signaling pathways.

  • Quercetin: Induces apoptosis by modulating the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways. It can also directly interact with and inhibit the activity of key proteins involved in cell cycle regulation[4][13].

  • Genistein: Known to inhibit protein tyrosine kinases and topoisomerase II. It also modulates the NF-κB and Akt signaling pathways to induce apoptosis[14][15].

  • Curcumin: A multifaceted compound that interacts with numerous molecular targets. It is a potent inhibitor of the NF-κB, JAK/STAT, and PI3K/Akt/mTOR signaling pathways, leading to the suppression of cancer cell proliferation and induction of apoptosis[16].

The following diagram provides a generalized overview of the key signaling pathways targeted by these compounds.

G cluster_0 Common Natural Anticancer Compounds cluster_1 Key Signaling Pathways Compounds Quercetin, Genistein, Curcumin PI3K_AKT_mTOR PI3K/Akt/mTOR Compounds->PI3K_AKT_mTOR MAPK_ERK MAPK/ERK Compounds->MAPK_ERK NF_kB NF-κB Compounds->NF_kB JAK_STAT JAK/STAT Compounds->JAK_STAT Cell_Cycle_Arrest Cell Cycle Arrest PI3K_AKT_mTOR->Cell_Cycle_Arrest Apoptosis Apoptosis PI3K_AKT_mTOR->Apoptosis MAPK_ERK->Cell_Cycle_Arrest MAPK_ERK->Apoptosis NF_kB->Apoptosis JAK_STAT->Apoptosis caption Signaling pathways of common anticancer compounds.

Caption: Signaling pathways of common anticancer compounds.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of these natural anticancer compounds.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_0 MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B C Add MTT Reagent B->C D Incubate (4h, 37°C) C->D E Solubilize Formazan (DMSO) D->E F Measure Absorbance (570 nm) E->F caption Workflow of the MTT cell viability assay.

Caption: Workflow of the MTT cell viability assay.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS), an early marker of apoptosis.

Principle: In apoptotic cells, PS translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

G cluster_0 Annexin V Apoptosis Assay cluster_1 Cell Populations A Treat Cells to Induce Apoptosis B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC & PI C->D E Flow Cytometry Analysis D->E Live Live E->Live Early Early Apoptotic E->Early Late Late Apoptotic/ Necrotic E->Late caption Workflow for Annexin V apoptosis detection.

Caption: Workflow for Annexin V apoptosis detection.

Conclusion

References

Comparative

Validating the Molecular Target of Isolupalbigenin: A Comparative Guide to Experimental Assays

For Researchers, Scientists, and Drug Development Professionals Isolupalbigenin, a flavonoid compound, has demonstrated cytotoxic effects against cancer cell lines, with computational models suggesting Estrogen Receptor...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isolupalbigenin, a flavonoid compound, has demonstrated cytotoxic effects against cancer cell lines, with computational models suggesting Estrogen Receptor Alpha (ERα) as a potential molecular target.[1][2] This guide provides a comparative overview of experimental assays to validate this interaction, comparing its potential efficacy with established ERα inhibitors, Tamoxifen and Fulvestrant. As direct experimental binding data for Isolupalbigenin is not yet available, this document outlines the necessary experimental protocols for its validation and offers a framework for comparison.

Comparative Analysis of ERα Inhibitors

The following table summarizes the available data for Isolupalbigenin and compares it with the well-characterized ERα inhibitors, Tamoxifen and Fulvestrant. It is important to note that the data for Isolupalbigenin is currently limited to cellular cytotoxicity, and direct binding affinity needs to be experimentally determined.

Compound Reported IC50 (Cell Viability) Binding Affinity (Ki/Kd for ERα) Mechanism of Action
Isolupalbigenin 77.79 ± 7.04 µM (MCF-7 cells)[2]Not Experimentally DeterminedComputationally predicted to bind to ERα[1][2]
Tamoxifen Varies by cell line and conditions~1.7 nM (Kd)Selective Estrogen Receptor Modulator (SERM)
Fulvestrant Varies by cell line and conditions0.94 nM (IC50, cell-free assay)Selective Estrogen Receptor Degrader (SERD)

Proposed Experimental Workflow for Target Validation

To experimentally validate ERα as a direct target of Isolupalbigenin, a multi-faceted approach is recommended. This workflow ensures a comprehensive assessment of the binding interaction and its functional consequences.

G cluster_0 Initial Screening & Confirmation cluster_1 Functional Characterization Cell-Based Assays Cell-Based Assays Biochemical Assays Biochemical Assays Cell-Based Assays->Biochemical Assays Confirm direct binding Western Blot Western Blot Cell-Based Assays->Western Blot Assess ERα levels Reporter Gene Assay Reporter Gene Assay Cell-Based Assays->Reporter Gene Assay Measure transcriptional activity Biophysical Assays Biophysical Assays Biochemical Assays->Biophysical Assays Characterize kinetics Isolupalbigenin Isolupalbigenin Isolupalbigenin->Cell-Based Assays ERα-positive cells (MCF-7) ERα-positive cells (MCF-7) ERα-positive cells (MCF-7)->Cell-Based Assays Recombinant ERα Recombinant ERα Recombinant ERα->Biochemical Assays Recombinant ERα->Biophysical Assays

Proposed experimental workflow for validating Isolupalbigenin's interaction with ERα.

Detailed Experimental Protocols

The following are detailed protocols for key experiments essential for validating and characterizing the binding of Isolupalbigenin to ERα.

Cell-Based Assay: MCF-7 Cell Culture

MCF-7 is a human breast cancer cell line that is positive for Estrogen Receptor Alpha and is a standard model for studying ERα signaling.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.[3][4]

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[3][4]

  • Passaging: When cells reach 80-90% confluency, they are detached using Trypsin-EDTA, neutralized with complete growth medium, centrifuged, and re-plated at a suitable subculture ratio (e.g., 1:3 or 1:4).[3][5][6]

  • Hormone Depletion: For experiments investigating estrogenic effects, cells are cultured in phenol red-free medium with charcoal-stripped FBS for at least 72 hours prior to treatment to remove any estrogenic compounds.[7]

Biochemical Assay: Competitive Radioligand Binding Assay

This assay directly measures the ability of a test compound (Isolupalbigenin) to compete with a radiolabeled ligand for binding to the target receptor (ERα).

  • Materials:

    • ERα source (e.g., rat uterine cytosol or recombinant human ERα).[8]

    • Radiolabeled ligand (e.g., [3H]17β-estradiol).

    • Test compound (Isolupalbigenin) at various concentrations.

    • Assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[8]

    • Hydroxylapatite (HAP) slurry to separate bound from free radioligand.

  • Procedure:

    • Incubate a fixed concentration of ERα and radiolabeled ligand with increasing concentrations of the test compound.[8]

    • Allow the reaction to reach equilibrium.

    • Add HAP slurry to each tube to bind the receptor-ligand complexes.

    • Wash the HAP pellets to remove unbound radioligand.

    • Measure the radioactivity in the pellets using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value.[8] The Ki value can then be calculated using the Cheng-Prusoff equation.[9]

Biophysical Assay: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding kinetics (association and dissociation rates) between a ligand and an analyte.

  • Materials:

    • SPR instrument (e.g., Biacore).

    • Sensor chip (e.g., CM5 chip).

    • Recombinant ERα (ligand).

    • Isolupalbigenin (analyte).

    • Immobilization and running buffers.[10][11]

  • Procedure:

    • Immobilize recombinant ERα onto the sensor chip surface.[10][11]

    • Inject a series of concentrations of Isolupalbigenin over the sensor surface and monitor the binding response in real-time.[10][11]

    • After each injection, allow for a dissociation phase where the running buffer flows over the surface.

    • Regenerate the sensor surface to remove bound analyte.

    • The resulting sensorgrams are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[12]

Functional Assay: Western Blot for ERα Expression

This assay determines if Isolupalbigenin affects the total protein levels of ERα, similar to the action of SERDs like Fulvestrant.

  • Procedure:

    • Treat MCF-7 cells with Isolupalbigenin, Tamoxifen, Fulvestrant, or vehicle control for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[13]

    • Probe the membrane with a primary antibody specific for ERα.[13][14]

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[15]

    • Use a loading control (e.g., β-actin) to normalize for protein loading.[14]

Signaling Pathway of Estrogen Receptor Alpha

Understanding the ERα signaling pathway is crucial for interpreting the functional consequences of Isolupalbigenin binding. ERα can mediate its effects through both genomic and non-genomic pathways.

G cluster_0 Genomic Pathway cluster_1 Non-Genomic Pathway E2_binds_ERa Estrogen (E2) binds to ERα Dimerization ERα Dimerization E2_binds_ERa->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation ERE_Binding Binds to Estrogen Response Elements (EREs) Nuclear_Translocation->ERE_Binding Transcription Gene Transcription ERE_Binding->Transcription Proliferation Cell Proliferation Transcription->Proliferation Membrane_ERa Membrane-associated ERα Kinase_Activation Activation of Kinase Signaling Cascades (e.g., PI3K/Akt, MAPK) Membrane_ERa->Kinase_Activation Downstream_Effects Downstream Cellular Effects Kinase_Activation->Downstream_Effects Downstream_Effects->Proliferation E2 Estrogen E2->E2_binds_ERa E2->Membrane_ERa

Simplified overview of the ERα signaling pathways.

Logical Framework for Comparative Analysis

A systematic comparison of Isolupalbigenin with established ERα inhibitors is essential to evaluate its potential as a therapeutic agent.

G Isolupalbigenin Isolupalbigenin Binding_Affinity Binding Affinity to ERα (Ki/Kd) Isolupalbigenin->Binding_Affinity To be determined Functional_Activity Functional Activity (Agonist/Antagonist) Isolupalbigenin->Functional_Activity To be determined ERa_Degradation ERα Degradation Isolupalbigenin->ERa_Degradation To be determined Cell_Proliferation Inhibition of Cell Proliferation (IC50) Isolupalbigenin->Cell_Proliferation Demonstrated Tamoxifen Tamoxifen Tamoxifen->Binding_Affinity High Tamoxifen->Functional_Activity Mixed Agonist/Antagonist Tamoxifen->ERa_Degradation No Tamoxifen->Cell_Proliferation Demonstrated Fulvestrant Fulvestrant Fulvestrant->Binding_Affinity Very High Fulvestrant->Functional_Activity Pure Antagonist Fulvestrant->ERa_Degradation Yes Fulvestrant->Cell_Proliferation Demonstrated

Logical framework for comparing Isolupalbigenin with standard ERα inhibitors.

References

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Isolupalbigenin

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Isolupalbigenin. The following procedures are based on a precautionary approach, trea...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Isolupalbigenin. The following procedures are based on a precautionary approach, treating the compound as potentially hazardous in the absence of comprehensive toxicological data.

Physicochemical and Biological Data

While specific occupational exposure limits for Isolupalbigenin have not been established, the following table summarizes its known properties.

PropertyValueSource
Molecular Formula C25H26O5[1]
Molecular Weight 406.47 g/mol [1]
CAS Number 162616-70-8[1][2]
Appearance Solid powder (assumed)General knowledge
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]
Biological Activity Inhibitor of Nitric Oxide (NO) production; Anti-proliferative activity on HL-60 cells (IC50 of 5.1 µM)[1][2][3]
Source Isolated from the leaves of Cudrania tricuspidata[3]

Personal Protective Equipment (PPE)

Given that Isolupalbigenin is a biologically active compound with anti-proliferative properties, it should be handled with care to avoid inhalation, ingestion, and skin contact. The following PPE is recommended as a minimum requirement.

PPE CategoryRecommended EquipmentStandard
Hand Protection Chemical-resistant nitrile gloves. Consider double-gloving.EN 374
Eye Protection Safety glasses with side shields or chemical splash goggles.EN 166
Respiratory Protection For handling powder outside of a ventilated enclosure, a half-mask respirator with a particulate filter is recommended.NIOSH approved
Body Protection A lab coat or a disposable gown to prevent skin contact.EN ISO 27065
Foot Protection Closed-toe shoes.General laboratory policy

Operational Plan for Handling Isolupalbigenin

This section provides a step-by-step guide for the safe handling of Isolupalbigenin from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The product should be stored under the conditions recommended in the Certificate of Analysis.[1]

2. Preparation of Solutions (in a laboratory setting):

  • All handling of the powdered form of Isolupalbigenin should be conducted in a chemical fume hood or a similar ventilated enclosure to minimize inhalation risk.

  • Before handling, ensure all required PPE is correctly worn.

  • Use appropriate solvents such as DMSO, Chloroform, Dichloromethane, Ethyl Acetate, or Acetone for dissolution.[3]

  • Weigh the required amount of powder on a tared weigh boat inside the fume hood.

  • Carefully add the solvent to the powder to avoid splashing.

  • Ensure the container is securely capped after dissolution.

3. Experimental Use (In Vitro Studies):

  • When treating cells (e.g., RAW 264.7 macrophages or HL-60 cells) with Isolupalbigenin, perform all steps in a biological safety cabinet (BSC) to maintain sterility and operator safety.[1][3]

  • Use appropriate dilutions of the stock solution in cell culture media.

  • Clearly label all flasks, plates, and tubes containing the compound.

4. Spills and Decontamination:

  • In case of a small spill of the powder, gently cover it with absorbent paper and then wet it with a suitable solvent to prevent it from becoming airborne.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontaminate the area with a suitable cleaning agent.

5. Disposal Plan:

  • All waste contaminated with Isolupalbigenin (e.g., pipette tips, tubes, gloves, absorbent material) should be considered chemical hazardous waste.

  • Collect all waste in a clearly labeled, sealed container.

  • Dispose of the waste in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

The following is a generalized protocol for assessing the NO inhibitory activity of Isolupalbigenin in RAW 264.7 macrophage cells, a common experimental application.[1][3]

1. Cell Culture and Seeding:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare a stock solution of Isolupalbigenin in DMSO.

  • Prepare serial dilutions of Isolupalbigenin in cell culture media to achieve the desired final concentrations.

  • Remove the old media from the cells and replace it with media containing the different concentrations of Isolupalbigenin. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).

3. Stimulation and Incubation:

  • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce NO production.

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

4. Measurement of Nitrite:

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Measure the nitrite concentration, a stable product of NO, using the Griess reagent system according to the manufacturer's instructions.

  • Determine the absorbance at 540 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of NO inhibition for each concentration of Isolupalbigenin compared to the LPS-stimulated control.

  • Determine the IC50 value, which is the concentration of Isolupalbigenin that inhibits 50% of NO production.

Workflow Diagram

The following diagram illustrates the key steps and safety precautions for handling Isolupalbigenin in a research laboratory.

Isolupalbigenin_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_exp Experimental Phase (in BSC) cluster_disposal Disposal Phase Receiving 1. Receiving and Storage PPE_Check 2. Don PPE Receiving->PPE_Check Inspect package Weighing 3. Weighing Powder PPE_Check->Weighing Enter controlled area Gloves Nitrile Gloves PPE_Check->Gloves Goggles Safety Goggles PPE_Check->Goggles Coat Lab Coat PPE_Check->Coat Dissolution 4. Dissolution Weighing->Dissolution Transfer powder Respirator Respirator (for powder) Weighing->Respirator Experiment 5. In Vitro Experiment Dissolution->Experiment Use stock solution Waste_Collection 6. Waste Segregation Experiment->Waste_Collection Generate waste Disposal 7. Hazardous Waste Disposal Waste_Collection->Disposal Follow regulations

Workflow for safe handling of Isolupalbigenin.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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